Dimepranol acedoben
Description
Structure
2D Structure
Properties
CAS No. |
61990-51-0 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |
InChI |
InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |
InChI Key |
FJFQBKRMSCKTSE-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |
Other CAS No. |
61990-51-0 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |
Origin of Product |
United States |
Foundational & Exploratory
Dimepranol Acedoben: A Deep Dive into its Immunomodulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a history of use in treating various viral infections.[1][2][3] It is a compound comprised of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (DiP-PAcBA) in a 1:3 molar ratio.[3][4] Beyond its direct antiviral properties, which are thought to involve the inhibition of viral RNA synthesis, this compound's primary therapeutic efficacy is attributed to its potentiation of the host immune response.[2][5] This technical guide provides an in-depth exploration of the core mechanisms through which this compound modulates the immune system, with a focus on its effects on T-lymphocytes, natural killer (NK) cells, and cytokine production.
Core Immunomodulatory Mechanisms
This compound exerts a pleiotropic effect on the immune system, primarily enhancing cell-mediated immunity.[6][7] Its mechanism of action is multifaceted, involving the induction of a T helper 1 (Th1) biased immune response, augmentation of lymphocyte proliferation and function, and modulation of the cellular metabolic landscape to favor anti-viral and anti-tumor activity.
T-Lymphocyte Modulation
This compound significantly influences T-lymphocyte function, promoting their maturation, differentiation, and proliferation.[1][5] It has been shown to induce a Th1-type response, which is crucial for controlling intracellular pathogens and tumors.[1][4] This is evidenced by the increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in mitogen- or antigen-activated T-cells following treatment with the drug.[1][4] The upregulation of IL-2 is a key factor in promoting the growth, proliferation, and differentiation of T-cells.[5] Furthermore, this compound has been observed to restore the function of T-lymphocytes that have been compromised by chronic viral infections, a phenomenon often referred to as T-cell exhaustion.[5]
Natural Killer (NK) Cell Enhancement
A prominent feature of this compound's immunomodulatory activity is its profound effect on Natural Killer (NK) cells, a critical component of the innate immune system.[1][8] Both the population and cytotoxic activity of NK cells are enhanced following administration of the drug.[1][9] Clinical studies have demonstrated a rapid and sustained increase in the number of circulating NK cells in healthy volunteers treated with this compound.[9][10] This increase in NK cell numbers, coupled with their enhanced cytotoxic capabilities, contributes significantly to the drug's antiviral and potential anti-tumor effects.[8][11]
Cytokine Profile Modulation
This compound orchestrates a shift in the cytokine milieu towards a Th1-dominant profile. This is characterized by an increase in the production of Th1-associated cytokines and a concurrent decrease in Th2-associated cytokines.
| Cytokine | Effect of this compound | Reference |
| Th1 Cytokines | ||
| Interleukin-2 (IL-2) | Increased production | [1][5] |
| Interferon-gamma (IFN-γ) | Increased production | [1][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Enhanced secretion | [12] |
| Th2 Cytokines | ||
| Interleukin-4 (IL-4) | Decreased production | [13] |
| Interleukin-10 (IL-10) | Suppressed production | [1][12] |
This modulation of the cytokine balance is believed to be a key mechanism by which this compound enhances cell-mediated immunity and suppresses inappropriate humoral responses. The increase in IFN-γ, for instance, is known to inhibit the production of the anti-inflammatory cytokine IL-10.[1]
Signaling Pathways and Molecular Mechanisms
Recent research has begun to elucidate the molecular pathways underlying the immunomodulatory effects of this compound, with a particular focus on the NKG2D signaling pathway and cellular metabolism.
The NKG2D Pathway
The NKG2D receptor is an activating receptor expressed on the surface of NK cells, CD8+ T cells, and γδ T cells.[11] It plays a crucial role in the recognition and elimination of stressed, infected, or transformed cells.[11] this compound has been shown to enhance NK cell cytotoxicity by inducing the expression of NKG2D ligands (NKG2D-L) on target cells.[11][14] This upregulation of NKG2D-L makes the target cells more "visible" to the immune system and more susceptible to NKG2D-dependent killing by NK cells.[11][14]
Figure 1. This compound enhances NK cell cytotoxicity via the NKG2D pathway.
Metabolic Reprogramming
The induction of NKG2D ligand expression by this compound is linked to its ability to induce metabolic activation within target cells.[11] Studies have shown that the drug causes an increase in the intracellular concentration of purine nucleotides and intermediates of the tricarboxylic acid (TCA) cycle.[11][14] This metabolic shift is believed to create a cellular state that is conducive to the expression of stress-induced ligands like NKG2D-L, thereby enhancing immunogenicity.[11]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the immunomodulatory effects of this compound. These are intended as a guide and specific parameters may need to be optimized for individual experimental setups.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell function.
Principle: Lymphocytes are stimulated in vitro with a mitogen (e.g., Phytohemagglutinin, PHA) or a specific antigen in the presence or absence of this compound. Proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division (e.g., CFSE).
Generalized Protocol ([3H]-Thymidine Incorporation):
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of culture medium containing the desired concentration of this compound or a vehicle control.
-
Add 50 µL of culture medium containing the mitogen (e.g., PHA at 5 µg/mL) or antigen.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Results are often expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Figure 2. Workflow for a [3H]-thymidine-based lymphocyte proliferation assay.
NK Cell Cytotoxicity Assay
This assay quantifies the ability of NK cells to kill target cells.
Principle: Effector cells (NK cells) are co-incubated with labeled target cells (e.g., tumor cell lines). The amount of target cell lysis is determined by measuring the release of the label from the target cells. A common method is the chromium (51Cr) release assay.
Generalized Protocol (Chromium Release Assay):
-
Label target cells (e.g., K562 cell line) with 51Cr.
-
Wash the labeled target cells to remove excess 51Cr.
-
Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in the presence or absence of this compound.
-
Incubate the co-culture for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100
Cytokine Production Analysis
This involves measuring the levels of various cytokines produced by immune cells in response to stimulation.
Principle: Immune cells are cultured with a stimulus in the presence or absence of this compound. The supernatant is then collected and the concentration of specific cytokines is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
Generalized Protocol (ELISA):
-
Culture PBMCs or isolated T-cells as described in the lymphocyte proliferation assay.
-
After a specified incubation period (e.g., 24 or 72 hours), centrifuge the culture plates and collect the supernatant.
-
Perform a sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, IL-10) according to the manufacturer's instructions.
-
Briefly, this involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable color change.
-
The concentration of the cytokine is determined by comparing the optical density of the sample to a standard curve.
Flow Cytometry for NKG2D Ligand Expression
Flow cytometry is used to detect and quantify the expression of cell surface markers, such as NKG2D ligands.
Principle: Cells are stained with fluorescently labeled antibodies specific for the protein of interest. The cells are then passed through a flow cytometer, which detects the fluorescence of individual cells, allowing for the quantification of the percentage of positive cells and the intensity of expression.
Generalized Protocol:
-
Culture target cells (e.g., HEK293T) in the presence of varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Harvest and wash the cells.
-
Incubate the cells with a primary antibody specific for an NKG2D ligand (e.g., anti-MICA) or an isotype control antibody.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Resuspend the cells in a suitable buffer and analyze them using a flow cytometer.
-
The data is analyzed to determine the percentage of cells expressing the NKG2D ligand and the mean fluorescence intensity.
Analysis of TCA Cycle Intermediates
Metabolomic techniques are employed to measure changes in the intracellular concentrations of metabolites.
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify small molecules, including TCA cycle intermediates, from cell extracts.
Generalized Protocol:
-
Culture cells with or without this compound.
-
Quench the metabolic activity of the cells rapidly (e.g., with cold methanol).
-
Extract the intracellular metabolites using a suitable solvent system.
-
Analyze the cell extracts by LC-MS. The compounds are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.
-
The levels of TCA cycle intermediates (e.g., citrate, succinate, malate) are compared between treated and untreated cells.
Conclusion
This compound is an immunomodulatory agent with a complex and multifaceted mechanism of action. Its ability to enhance cell-mediated immunity through the potentiation of T-cell and NK cell function, coupled with its modulation of the cytokine network and cellular metabolism, underscores its therapeutic potential in a range of clinical settings, particularly in the context of viral infections and immune-compromised states. The ongoing elucidation of its molecular targets and signaling pathways, such as the NKG2D axis, will continue to refine our understanding of this intriguing immunomodulator and may open new avenues for its clinical application. Further well-controlled clinical trials are warranted to fully establish its efficacy and to explore its potential in novel therapeutic indications.[4]
References
- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hanc.info [hanc.info]
- 13. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of Dimepranol Acedoben in the Immunomodulatory and Antiviral Action of Inosine Pranobex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine Pranobex, a synthetic immunomodulatory agent with a history of use in treating a variety of viral infections, is a complex of inosine and dimepranol acedoben. This technical guide delves into the pivotal role of its this compound component, elucidating its contribution to the compound's overall mechanism of action. Through a comprehensive review of its chemical properties, immunomodulatory effects, and direct antiviral properties, this document provides an in-depth analysis supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key biological pathways.
Introduction: Unpacking Inosine Pranobex
Inosine Pranobex is a synthetic pharmaceutical agent composed of inosine and this compound in a 1:3 molar ratio.[1][2][3][4] this compound is itself a salt formed from two molecules: p-acetamidobenzoic acid (acedoben) and N,N-dimethylaminoisopropanol (dimepranol).[5][6] While inosine, a naturally occurring purine nucleoside, plays a role in the compound's activity, the this compound component is crucial for the immunomodulatory effects that define Inosine Pranobex's therapeutic profile.[7][8] This guide will focus on the contribution of this compound to the multifaceted action of Inosine Pranobex.
Chemical Properties and Synthesis
This compound is the salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol. The synthesis of Inosine Pranobex involves a two-step process. First, p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol are reacted to form the this compound salt. This salt is then combined with inosine in a 3:1 molar ratio to yield Inosine Pranobex.[2][9]
The Immunomodulatory Core: this compound's Mechanism of Action
The primary therapeutic value of Inosine Pranobex lies in its ability to modulate the host's immune response, a function largely attributed to the this compound component.[8] It acts as an immunostimulant, particularly in individuals with compromised immunity, by enhancing both innate and adaptive immune responses.[5][10]
Enhancement of Cell-Mediated Immunity
This compound, as part of Inosine Pranobex, potentiates T-lymphocyte and natural killer (NK) cell functions.[5][6][10] This includes:
-
T-Lymphocyte Proliferation and Differentiation: Inosine Pranobex has been shown to increase the proliferation of T-lymphocytes in response to mitogens.[11][12] It promotes the maturation and differentiation of T-cells, leading to an enhanced cell-mediated immune response.[13]
-
Increased NK Cell Cytotoxicity: A key effect is the enhancement of NK cell activity against virus-infected and malignant cells.[6][14][15] Studies have demonstrated that Inosine Pranobex can increase the number and cytotoxic capacity of NK cells.[6]
-
Modulation of Cytokine Production: Inosine Pranobex influences the production of cytokines, orchestrating a shift towards a Th1-type immune response, which is crucial for antiviral immunity.[7][16] This is characterized by increased production of pro-inflammatory cytokines such as IFN-γ and TNF-α, while suppressing the production of the anti-inflammatory cytokine IL-10.[16]
Direct Antiviral Properties
While the immunomodulatory effects are primary, Inosine Pranobex also exhibits direct antiviral activity. The proposed mechanism involves the inhibition of viral RNA synthesis and translation.[1] It is suggested that the inosine component, by competing with viral genetic material for cellular machinery, may disrupt viral replication.[3] This dual action of boosting the host's immune response while simultaneously hindering viral propagation makes Inosine Pranobex a versatile antiviral agent.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of Inosine Pranobex, driven by the activity of this compound, have been evaluated in numerous studies.
Table 1: Pharmacokinetic Parameters of Inosine Pranobex
| Parameter | Value | Reference(s) |
| Absorption | Rapidly and completely absorbed (≥90%) | [17] |
| Time to Peak Plasma Concentration | 1 hour | [17] |
| Plasma Half-life | 50 minutes | [17][18] |
| Metabolism | Inosine component metabolized to uric acid; other components undergo oxidation and glucuronidation. | [17] |
| Excretion | Metabolites excreted in the urine. | [17] |
Table 2: Clinical Efficacy of Inosine Pranobex in Viral Infections
| Indication | Dosage | Study Design | Key Findings | Reference(s) |
| Subclinical Human Papillomavirus (HPV) Infection | 1 g, 3 times daily for 6 weeks | Randomized, double-blind, placebo-controlled | 63.5% of treated patients showed significant morphological improvement vs. 16.7% in the placebo group (P = 0.005). | [1][19] |
| Recurrent Herpes Labialis/Genitalis | 1 g, 4 times daily | Multicenter, randomized vs. acyclovir | Comparable efficacy to acyclovir in treating acute episodes. Significantly lower recurrence rate of genital herpes at 3-month follow-up (26.56% vs. 47.62% for acyclovir, P = 0.015). | [20][21] |
| Subacute Sclerosing Panencephalitis (SSPE) | 100 mg/kg/day | Various studies | Remission/improvement rates of 33-44% in combination therapy. 8-year survival rate of 61% in patients who received Inosine Pranobex vs. 8% in those who did not. | [18][22][23] |
| Acute Respiratory Viral Infections | 50 mg/kg/day (max 4g/day) for 10 days | Phase 4, randomized, double-blind, placebo-controlled | Faster improvement in influenza-like symptoms in the Inosine Pranobex group vs. placebo. | [13][24][25] |
| COVID-19 (mild to moderate) | 50 mg/kg/day (max 4g/day) for 10 days | Phase 3, randomized, double-blind, placebo-controlled | Significantly higher rates of clinical response and cure on Day 6 compared to placebo. | [26][27][28] |
Experimental Protocols
The immunomodulatory and antiviral effects of Inosine Pranobex, mediated by this compound, can be assessed using various in vitro and in vivo assays.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which is enhanced by Inosine Pranobex.
-
Objective: To quantify the effect of Inosine Pranobex on mitogen-induced lymphocyte proliferation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).
-
Add varying concentrations of Inosine Pranobex to the wells.
-
Incubate the plate for 48-72 hours.
-
Assess proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add radiolabeled thymidine to the wells during the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter. Increased counts correlate with increased proliferation.
-
CFSE Staining: Stain PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division. Analyze the fluorescence by flow cytometry to determine the number of cell divisions.[14][29]
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and proliferation.[30]
-
-
Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the ability of NK cells to lyse target cells, a function enhanced by Inosine Pranobex.
-
Objective: To measure the effect of Inosine Pranobex on the cytotoxic activity of NK cells.
-
Methodology:
-
Isolate NK cells (effector cells) from PBMCs.
-
Label target cells (e.g., K562 cell line) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).[15][31]
-
Co-culture the effector and target cells at various ratios in the presence or absence of Inosine Pranobex for 4 hours.
-
Measure the release of the label from the lysed target cells into the supernatant.
-
Calcein Release: Measure the fluorescence of the supernatant.
-
Chromium Release: Measure the radioactivity of the supernatant using a gamma counter.
-
-
Calculate the percentage of specific lysis.
-
Cytokine Production Assay
This assay quantifies the levels of various cytokines produced by immune cells in response to stimulation, a process modulated by Inosine Pranobex.
-
Objective: To determine the effect of Inosine Pranobex on the cytokine profile of stimulated lymphocytes.
-
Methodology:
-
Culture PBMCs with a stimulant (e.g., PHA) in the presence of varying concentrations of Inosine Pranobex for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) in the supernatant using:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to detect and quantify a specific cytokine.
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a single sample.
-
-
Conclusion
This compound is an integral component of Inosine Pranobex, conferring the majority of its immunomodulatory properties. Its ability to enhance cell-mediated immunity, particularly by augmenting T-lymphocyte and NK cell function and promoting a Th1-biased cytokine response, underpins the therapeutic efficacy of Inosine Pranobex in a range of viral infections. The dual mechanism, combining immune enhancement with direct antiviral activity, provides a robust rationale for its clinical application. This technical guide, through the consolidation of quantitative data, experimental methodologies, and pathway visualizations, offers a comprehensive resource for the scientific and drug development communities to further explore and leverage the therapeutic potential of this unique compound.
References
- 1. Efficacy of inosine pranobex oral therapy in subclinical human papillomavirus infection of the vulva: a randomized double-blinded placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103120648B - Oral isoprinosine preparation and preparation method thereof - Google Patents [patents.google.com]
- 3. WO2020162773A1 - A solid dosage form comprising zinc gluconate and inosine pranobex, a method for its preparation and its applications - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inosine Pranobex | C52H78N10O17 | CID 135449284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103120648A - Oral isoprinosine preparation and preparation method thereof - Google Patents [patents.google.com]
- 10. scilit.com [scilit.com]
- 11. An in vitro study on the effects of isoprinosine on immune responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fcslaboratory.com [fcslaboratory.com]
- 16. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inosine pranobex (Imunovir; Delimmun; Groprinosin) |antiviral agent | CAS 36703-88-5 | Buy Imunovir; Delimmun; Groprinosin | InvivoChem [invivochem.com]
- 18. Randomized treatment study of inosiplex versus combined inosiplex and intraventricular interferon-alpha in subacute sclerosing panencephalitis (SSPE): international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of inosine pranobex oral therapy in subclinical human papillomavirus infection of the vulva: a randomized double-blinded placebo controlled study | Semantic Scholar [semanticscholar.org]
- 20. tkilac.com [tkilac.com]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. mdpi.com [mdpi.com]
- 24. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study | springermedizin.de [springermedizin.de]
- 26. researchgate.net [researchgate.net]
- 27. Efficacy and Safety of Inosine Pranobex in COVID‐19 Patients: A Multicenter Phase 3 Randomized Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficacy and Safety of Inosine Pranobex in COVID-19 Patients: A Multicenter Phase 3 Randomized Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review | MDPI [mdpi.com]
- 30. Lab13 [science.umd.edu]
- 31. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
Unveiling the Antiviral Landscape of Dimepranol Acedoben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a well-documented broad-spectrum of antiviral activity. This technical guide provides an in-depth analysis of its antiviral properties, collating quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The primary mode of action of this compound is the potentiation of the host's immune response, particularly cell-mediated immunity, alongside a potential direct inhibitory effect on viral replication. This document serves as a comprehensive resource for researchers and professionals engaged in antiviral drug discovery and development.
Introduction
This compound is a synthetic compound composed of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio. It has been licensed for the treatment of various viral infections in numerous countries for several decades. Its therapeutic efficacy is attributed to its dual mechanism of action: immunomodulation and a potential direct antiviral effect. This guide will explore the spectrum of viruses susceptible to this compound, the quantitative measures of its antiviral activity, the experimental designs used to evaluate its efficacy, and the cellular signaling pathways it modulates.
Antiviral Spectrum
This compound has demonstrated activity against a wide range of DNA and RNA viruses. Its clinical use and in vitro studies have identified the following viruses as susceptible:
-
Herpesviridae:
-
Papillomaviridae:
-
Human Papillomavirus (HPV)[3]
-
-
Paramyxoviridae:
-
Measles Virus (in the context of Subacute Sclerosing Panencephalitis - SSPE)
-
Human Parainfluenza Virus 2 (HPIV-2)[4]
-
-
Orthomyxoviridae:
-
Influenza Viruses[5]
-
-
Adenoviridae:
-
Human Adenovirus 2 (HAdV-2)[4]
-
Human Adenovirus 5 (HAdV-5)
-
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified in various in vitro and clinical studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Antiviral Activity of this compound (Isoprinosine)
| Virus | Cell Line | Assay | Endpoint | Value (µg/mL) | Reference |
| Human Adenovirus 2 (HAdV-2) | A549 | Yield Reduction | IC50 | 1743.8 | [6] |
| Human Adenovirus 5 (HAdV-5) | A549 | Yield Reduction | IC50 | 1304.5 | [6] |
| Herpes Simplex Virus 1 (HSV-1) | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |
| Influenza A Virus | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |
| Influenza B Virus | - | Tissue Culture | Inhibitory Conc. | 25 - 100 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 2: Clinical Efficacy of this compound against Human Papillomavirus (HPV)
| Study Focus | Treatment | Efficacy | Reference |
| Cervical HPV Infection | Monotherapy | 72.4% - 95% clinical efficacy | [3] |
| Cervical HPV Infection | Combination Therapy | 87.5% - 97% clinical efficacy | [3] |
| Genital Warts | Combination with conventional treatment | 94% success rate | [7] |
| HPV-associated diseases | Combined mode | 84.2% HPV negative results | [8][9] |
| HPV-associated diseases | Monotherapy | 54.8% HPV negative results | [8][9] |
| Subclinical HPV of the vulva | Monotherapy | Significant pharmacological activity | [7] |
Mechanism of Action
This compound's antiviral effect is primarily attributed to its immunomodulatory properties, which enhance the host's ability to combat viral infections. A secondary, direct antiviral mechanism has also been proposed.
Immunomodulation
This compound stimulates cell-mediated immunity by:
-
Enhancing T-lymphocyte function: It promotes the proliferation and differentiation of T-lymphocytes, leading to a Th1-dominant immune response. This is characterized by increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][10][11]
-
Boosting Natural Killer (NK) cell activity: It increases the number and cytotoxic activity of NK cells, which are crucial for eliminating virus-infected cells.
-
Modulating Cytokine Production: It enhances the secretion of TNF-α and IFN-γ while suppressing the production of the anti-inflammatory cytokine IL-10.[10][12]
Potential Direct Antiviral Effect
It is hypothesized that the inosine component of this compound may directly interfere with viral replication. The proposed mechanism involves the inhibition of viral RNA synthesis by interfering with the transcription and translation of the viral genetic code at the cellular level.[13] This action is thought to be a result of the inosine moiety acting on ribosomes, giving cellular RNA a competitive advantage over viral RNA for synthesis.
Experimental Protocols
The evaluation of this compound's antiviral activity has been conducted through various in vitro and in vivo experimental designs.
In Vitro Antiviral Assays
A common methodology for assessing the in vitro antiviral activity of this compound is the Yield Reduction Assay (YRA) .
-
Objective: To determine the concentration of the drug that inhibits virus multiplication in cell cultures.
-
Cell Lines: Human lung carcinoma (A549) and human epidermoid carcinoma (HEp-2) cell lines are frequently used.
-
Procedure:
-
Cell cultures are prepared in microtiter plates.
-
Cells are infected with a specific virus at a known multiplicity of infection (MOI).
-
After a viral adsorption period, the inoculum is removed, and fresh culture medium containing various non-toxic concentrations of this compound is added.
-
The cultures are incubated for a defined period (e.g., 48 hours).
-
The viral yield (titer) in the supernatant is determined using methods such as the 50% Tissue Culture Infective Dose (TCID50) assay.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration that reduces the viral yield by 50% compared to untreated controls.
-
-
Cytotoxicity Assessment: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is often performed in parallel to ensure that the observed antiviral effect is not due to drug-induced cell death.
Clinical Trial Designs
Clinical studies evaluating this compound have employed various designs, including randomized, double-blind, placebo-controlled trials.
-
Example: Study in Recurrent Herpes Simplex Virus Infections
-
Design: Multicenter, double-blind, randomized, controlled trial.
-
Patient Population: Patients with a history of recurrent herpes labialis or genitalis.
-
Treatment Arms:
-
This compound (e.g., 1g four times daily).
-
Active comparator (e.g., acyclovir 200mg five times daily).
-
Placebo.
-
-
Endpoints:
-
Primary: Time to healing of lesions, frequency of recurrence.
-
Secondary: Severity of symptoms, safety, and tolerability.
-
-
Duration: Treatment for the acute episode followed by a follow-up period to assess recurrence rates.
-
Conclusion
This compound exhibits a broad spectrum of antiviral activity, primarily through the robust stimulation of the host's cell-mediated immune response. The quantitative data, though variable depending on the virus and experimental setup, consistently demonstrate its inhibitory potential. The detailed experimental protocols provide a framework for future research and comparative studies. The visualization of its signaling pathways offers a clear understanding of its immunomodulatory mechanism of action. This comprehensive guide underscores the therapeutic value of this compound and provides a solid foundation for further investigation into its antiviral applications and molecular targets.
References
- 1. Isoprinosine enhances the activation of sensitized lymphocytes by Epstein-Barr virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprinosine abolishes the blocking factor-mediated inhibition of lymphocyte responses to Epstein-Barr virus antigens and phytohemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Effect of isoprinosine against influenza and some other viruses causing respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. methisoprinol.com [methisoprinol.com]
- 8. tkilac.com [tkilac.com]
- 9. ANTIVIRAL EFFECT OF INOSINE PRANOBEX IN HPV-ASSOCIATED DISEASES - ELISEEVA - Obstetrics and Gynecology [journals.eco-vector.com]
- 10. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 12. researchgate.net [researchgate.net]
- 13. Inosine pranobex - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Dimepranol Acedoben: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimepranol acedoben, a salt composed of 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol, is a key component of the immunomodulatory drug Inosine Pranobex. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established immunological signaling pathways associated with its therapeutic action. While a detailed, publicly available experimental protocol for the direct synthesis of this compound is limited, this guide outlines a generalized synthesis based on established chemical principles. Physicochemical data has been aggregated and tabulated for easy reference. Furthermore, this document provides diagrams of the key signaling pathways influenced by Inosine Pranobex, offering insights into its mechanism of action.
Chemical Identity and Properties
This compound is the 1:1 salt formed between the carboxylic acid, 4-(acetylamino)benzoic acid (acedoben), and the amino alcohol, 1-(dimethylamino)propan-2-ol (dimepranol). This salt is a crucial component of the drug Inosine Pranobex, where it is present in a 3:1 molar ratio with inosine.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₄ | [1] |
| Molecular Weight | 282.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 143 - 145 °C | [2] |
| Solubility | Soluble in DMSO (slightly), Methanol (very slightly), Acetonitrile (slightly, sonicated) | [2][3] |
| Storage Temperature | -20°C | [3] |
Spectroscopic Properties
-
¹H NMR: The spectrum of the salt in a suitable solvent (e.g., DMSO-d₆) would be expected to show a combination of the signals from both parent molecules. Key signals would include the aromatic protons of the 4-acetamidobenzoate moiety and the aliphatic protons of the dimepranol cation. The acidic proton of the carboxylic acid would be absent, and shifts in the protons adjacent to the amine and hydroxyl groups of dimepranol would be expected due to salt formation.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum would display peaks corresponding to all carbon atoms in both the acid and the base. The carboxylate carbon signal would be shifted compared to the carboxylic acid carbon of the starting material.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of strong carboxylate (COO⁻) stretching bands. The characteristic absorptions for the amide group of acedoben and the hydroxyl group of dimepranol would also be present.
-
Mass Spectrometry: Mass spectral analysis would likely show the molecular ions of the individual components, 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol, after in-source fragmentation of the salt.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be derived from the principles of acid-base chemistry and information from related syntheses, such as that of Inosine Pranobex. The synthesis involves the reaction of equimolar amounts of 4-(acetylamino)benzoic acid and 1-(dimethylamino)propan-2-ol in a suitable solvent.
Generalized Experimental Protocol
Materials:
-
4-(acetylamino)benzoic acid
-
1-(dimethylamino)propan-2-ol
-
Anhydrous ethanol (or other suitable solvent)
-
Ethyl acetate (for washing/recrystallization)
Procedure:
-
Dissolution: In a reaction vessel, dissolve 4-(acetylamino)benzoic acid in a minimal amount of warm anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of 1-(dimethylamino)propan-2-ol dropwise. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for a period of time (e.g., 2 hours) to ensure complete salt formation.
-
Isolation: Cool the reaction mixture to induce crystallization of the salt. The product can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified this compound under vacuum to remove residual solvent.
Note: This is a generalized protocol. Optimization of solvent, temperature, reaction time, and purification methods may be necessary to achieve high yield and purity.
Immunomodulatory Signaling Pathways
This compound is a component of Inosine Pranobex, a drug known for its immunomodulatory effects rather than direct antiviral activity.[3] The therapeutic effects are attributed to the potentiation of the host's immune response, primarily through the modulation of T-lymphocyte and Natural Killer (NK) cell functions, as well as influencing cytokine production.
T-Lymphocyte Activation and Differentiation
Inosine Pranobex has been shown to promote the maturation and differentiation of T-lymphocytes, leading to an enhanced cell-mediated immune response. This involves the increased production of key cytokines.
Caption: Inosine Pranobex stimulates T-lymphocyte activity.
Modulation of Cytokine Production
The immunomodulatory effect of Inosine Pranobex is further characterized by its influence on the balance of pro-inflammatory and anti-inflammatory cytokines. It has been observed to enhance the production of Th1-type cytokines while suppressing certain Th2-type cytokines.
Caption: Inosine Pranobex modulates cytokine production.
Experimental Workflow for Assessing Immunomodulatory Effects
A general workflow for investigating the immunomodulatory properties of a compound like this compound would involve in vitro and in vivo studies.
Caption: Workflow for immunomodulatory assessment.
Conclusion
This compound is a fundamental component of the immunomodulatory agent Inosine Pranobex. While detailed synthetic and spectroscopic data for the salt itself are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles. The immunomodulatory activity of the parent drug, driven by the enhancement of T-cell and NK cell function and modulation of cytokine production, underscores the therapeutic potential of its components. Further research into the specific contributions of this compound to the overall pharmacological profile of Inosine Pranobex would be a valuable area of investigation for drug development professionals.
References
The Genesis of an Immunomodulator: A Technical Guide to the Discovery and History of Dimepranol Acedoben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben is a synthetic chemical entity recognized as a key immunomodulatory component of the drug Inosine Pranobex (also known as isoprinosine).[1] It is the salt formed from p-acetamidobenzoic acid (acedoben) and N,N-dimethylaminoisopropanol (dimepranol). While often discussed in the context of its parent compound, Inosine Pranobex, this compound contributes significantly to the pleiotropic immunomodulatory and antiviral effects of the drug. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and immunology.
Discovery and History
The development of this compound is intrinsically linked to the development of Inosine Pranobex by Newport Pharmaceuticals in the 1970s.[2] The initial patent for Inosine Pranobex, which describes the complex of inosine with the salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, was filed in the early 1970s, with the drug being licensed in 1971.[1] Inosine Pranobex was developed as an antiviral agent with the capacity to modulate and stimulate cell-mediated immune processes.[1] The rationale behind combining inosine with this compound was to leverage the immunomodulatory properties of the latter to enhance the overall therapeutic effect.
Chemical Synthesis
The synthesis of this compound is a two-step process involving the preparation of its constituent components, p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, followed by their salt formation.
Experimental Protocols
Synthesis of p-Acetamidobenzoic Acid (Acedoben)
-
Principle: This synthesis involves the acetylation of p-aminobenzoic acid using acetic anhydride.
-
Procedure:
-
Dissolve p-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution under controlled temperature conditions, typically between 40-60°C.
-
Allow the reaction to proceed for a specified time to ensure complete acetylation.
-
Cool the reaction mixture to induce crystallization of p-acetamidobenzoic acid.
-
Collect the crystals by filtration and wash with a cold solvent (e.g., water or ethanol) to remove impurities.
-
Further purify the product by recrystallization from a suitable solvent like ethanol to obtain high-purity p-acetamidobenzoic acid.
-
Synthesis of N,N-Dimethylaminoisopropanol (Dimepranol)
-
Principle: While various methods exist, a common approach involves the reaction of a suitable precursor with dimethylamine.
-
Procedure: A detailed, publicly available, step-by-step protocol for the synthesis of N,N-dimethylaminoisopropanol is not readily found in the searched literature. However, general methods for the synthesis of N,N-dialkylamino alcohols are described.
Formation of this compound Salt
-
Principle: This step involves an acid-base reaction between the carboxylic acid group of p-acetamidobenzoic acid and the tertiary amine group of N,N-dimethylaminoisopropanol.[3]
-
Procedure:
-
Dissolve equimolar amounts of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol in anhydrous ethanol in a reaction flask.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux, maintaining a temperature of approximately 70°C.[4]
-
Continue the reflux for a period of 4 to 6 hours to ensure complete salt formation.[4]
-
After the reflux period, remove the solvent (anhydrous ethanol) under reduced pressure using a rotary evaporator.
-
The resulting solid residue is this compound. Further purification can be achieved through recrystallization if necessary.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Immunomodulation
This compound, as a component of Inosine Pranobex, exerts its therapeutic effects primarily through the modulation of the host's immune system rather than direct antiviral activity. The core of its action lies in potentiating a Th1-type immune response.
Key Immunomodulatory Effects:
-
Enhancement of T-lymphocyte Function: It promotes the proliferation and differentiation of T-lymphocytes.[1] This includes augmenting the responses of T-cells to mitogens and antigens.
-
Increased Cytokine Production: this compound stimulates the production of pro-inflammatory cytokines characteristic of a Th1 response, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5] Conversely, it has been shown to decrease the production of the Th2 cytokine, Interleukin-10 (IL-10).
-
Potentiation of Natural Killer (NK) Cell Activity: It enhances the cytotoxic activity of Natural Killer (NK) cells, which are crucial for the early control of viral infections and tumor surveillance.
-
Macrophage and Neutrophil Activation: The chemotaxis and phagocytic functions of macrophages and neutrophils are also potentiated.
Signaling Pathway
The immunomodulatory effects of this compound are initiated by its influence on immune cells, leading to a cascade of signaling events that culminate in a more robust antiviral state. A key aspect of this is the induction of a Th1-biased immune response.
Caption: Th1 signaling pathway induced by this compound.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the immunomodulatory effects of Inosine Pranobex, of which this compound is a key active component.
Table 1: Effect on T-Lymphocyte Proliferation
| Cell Type | Mitogen/Antigen | Inosine Pranobex Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 100 µg/mL | Enhanced DNA synthesis (p < 0.001 in uremic patients, p < 0.05 in controls) | [6] |
| Human Peripheral Blood T-lymphocytes | - | Not specified | Increased expression of Fc IgG receptors |
Table 2: Effect on Cytokine Production
| Cell Type | Cytokine | Inosine Pranobex Concentration | Observed Effect | Reference |
| Murine Splenocytes | IL-2 | Not specified | Enhanced production | [5] |
| Murine Splenocytes | IFN-γ | Not specified | Significantly increased secretion | [5] |
| Human Peripheral Blood Lymphocytes | IFN-γ | 50-400 µg/mL | Progressively growing inhibitory effect on HSV-1 replication | [1] |
| Human Peripheral Blood Lymphocytes | IL-10 | Not specified | Suppressed production in a dose-dependent manner | [7] |
Table 3: Effect on Natural Killer (NK) Cell Cytotoxicity
| Target Cells | Inosine Pranobex Concentration | Observed Effect | Reference |
| Not specified | Not specified | Augmented NK activity in patients with initially low activity | [6] |
Conclusion
This compound, a salt of p-acetamidobenzoic acid and N,N-dimethylaminoisopropanol, is a crucial component of the immunomodulatory drug Inosine Pranobex. Developed in the 1970s, its primary mechanism of action involves the potentiation of the host's cell-mediated immunity, particularly through the induction of a Th1-type immune response. This leads to enhanced T-lymphocyte and NK cell function and an increase in the production of key pro-inflammatory cytokines. The synthesis of this compound is a well-defined process, culminating in a salt formation reaction. The quantitative data from numerous studies underscore its significant immunomodulatory effects, providing a solid foundation for its clinical use in various viral infections and immune-related disorders. Further research into its specific molecular targets and signaling pathways will continue to refine our understanding of this important immunomodulatory agent.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3857940A - Inosine derivatives - Google Patents [patents.google.com]
- 3. Buy this compound | 61990-51-0 | > 95% [smolecule.com]
- 4. Imunovir; Delimmun; Groprinosin | Benchchem [benchchem.com]
- 5. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprinosine enhances PHA responses and has potential effect on natural killer cell (NK) activity of uremic patients in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Dimepranol Acedoben: A Technical Guide to its Effects on Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with a long history of clinical use in various viral infections. Its therapeutic efficacy is attributed to its dual mechanism of action: direct antiviral properties and a profound ability to modulate both innate and adaptive immune responses. This technical guide provides an in-depth analysis of the effects of this compound on the immune system, consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of immunomodulatory therapies.
Introduction
This compound is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1] Since its introduction, it has been utilized in the management of various viral illnesses, including those caused by herpes simplex virus, human papillomavirus, and measles virus.[2][3] The clinical benefits of this compound are largely attributed to its capacity to restore or enhance cell-mediated immunity, particularly in immunocompromised individuals.[4] This document will systematically explore the multifaceted immunological effects of this compound.
Effects on Innate Immunity
This compound significantly enhances the activity of several key components of the innate immune system, providing a rapid first line of defense against pathogens.
Natural Killer (NK) Cells
One of the most prominent effects of this compound is the potentiation of Natural Killer (NK) cell activity. Clinical studies have demonstrated a significant and sustained increase in the percentage of circulating NK cells following its administration.[5][6]
Quantitative Data:
| Parameter | Observation | Study Population | Reference |
| NK Cell Percentage | An early and durable rise, effectively a doubling or greater, in the percentage of CD3-/CD56+ NK cells by day 5 of treatment. For half of the cohort, an increase was observed within 1.5 hours of the first dose. | Healthy Volunteers | [5][6] |
| NK Cell Function | IAD-induced NK cell populations were as replete in Granzyme A and Perforin as basal NK cells, indicating functional competence. | Healthy Volunteers | [5][6] |
Phagocytic Cells: Macrophages, Neutrophils, and Monocytes
This compound has been shown to enhance the function of phagocytic cells, which are crucial for engulfing and eliminating pathogens and cellular debris.
-
Enhanced Chemotaxis: The compound potentiates the directed migration of neutrophils and monocytes to sites of inflammation.[7]
-
Increased Phagocytosis: this compound stimulates the phagocytic activity of macrophages.[7]
Effects on Adaptive Immunity
This compound exerts a significant influence on the adaptive immune system, primarily by promoting a T helper 1 (Th1) type immune response, which is critical for combating intracellular pathogens and viruses.
T-Lymphocyte Modulation
The compound promotes the proliferation and differentiation of T-lymphocytes, leading to an augmentation of cell-mediated immunity.[2][4]
Cytokine Profile Modulation
A key aspect of this compound's immunomodulatory effect is its ability to shift the cytokine balance towards a Th1 phenotype. This is characterized by an increase in pro-inflammatory cytokines and a decrease in anti-inflammatory cytokines.
Quantitative Data (in vitro):
| Cytokine | Effect | Cell Type | Drug Concentration | Time Point | Reference |
| TNF-α | Significantly enhanced secretion | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 24 and 72 hours | [5] |
| IFN-γ | Significantly enhanced secretion | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 72 hours | [5] |
| IL-10 | Suppressed production in a dose-dependent manner | PHA-stimulated human peripheral blood lymphocytes | 50, 100, 200 mg/L | 24 and 72 hours | [5] |
Signaling Pathways
This compound's immunomodulatory effects are mediated through the modulation of specific intracellular signaling pathways.
NK Cell Activation via NKG2D Signaling
This compound enhances NK cell cytotoxicity through metabolic activation and the induction of NKG2D ligand expression on target cells.[3][8] This increased expression of ligands like MICA/B on target cells leads to enhanced recognition and activation of NK cells through the NKG2D receptor.
T-Cell Differentiation towards Th1 Phenotype
This compound promotes the differentiation of naïve T-helper cells into Th1 cells, a process driven by its influence on cytokine production. The increased production of IL-2 and IFN-γ, coupled with the suppression of IL-10, creates a cytokine milieu that favors Th1 polarization. This involves the activation of key transcription factors such as T-bet.
References
- 1. benchchem.com [benchchem.com]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Dimepranol Acedoben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with demonstrated antiviral properties. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its mechanism of action, effects on cellular signaling pathways, and quantitative data from key experimental assays. Detailed protocols for these assays are provided to facilitate reproducibility and further investigation. The primary immunomodulatory functions of this compound include the enhancement of T-lymphocyte and natural killer (NK) cell-mediated cytotoxicity, and the modulation of cytokine production, primarily promoting a Th1-type immune response. Its antiviral activity is attributed to the inhibition of viral RNA synthesis and replication.
Mechanism of Action
This compound exerts its effects through a dual mechanism involving both immunomodulation and direct antiviral activity.
2.1 Immunomodulatory Effects:
The core immunomodulatory action of this compound is the potentiation of cell-mediated immunity. In vitro studies have consistently shown that it enhances the proliferation and function of T-lymphocytes, particularly in mitogen- or antigen-stimulated cells.[1][2] A key aspect of this is the modulation of the T-helper (Th) cell balance, promoting a Th1-dominant response. This is characterized by an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while concurrently decreasing the production of Th2-associated cytokines like IL-4, IL-5, and IL-10.[1][3]
Furthermore, this compound significantly enhances the cytotoxic activity of Natural Killer (NK) cells. A critical mechanism underlying this is the induction of Natural Killer Group 2, member D (NKG2D) ligand expression on target cells.[4][5] By increasing the expression of ligands such as MICA and MICB on virally infected or transformed cells, this compound renders these target cells more susceptible to recognition and elimination by NK cells.[4] The compound has also been shown to potentiate the chemotaxis and phagocytosis of neutrophils and macrophages.[1]
2.2 Antiviral Properties:
This compound exhibits a broad spectrum of antiviral activity against both DNA and RNA viruses.[1] Its direct antiviral mechanism is believed to involve the inhibition of viral RNA synthesis, thereby restricting viral replication.[2][6] This is thought to occur through the drug's interaction with the ribosomes of infected cells, prioritizing host cell RNA translation over viral RNA.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | Endpoint | Result | Reference |
| Human Adenovirus 2 (HAdV-2) | A549 | Yield Reduction | IC50 | 1743.8 µg/mL | [1] |
| Human Adenovirus 5 (HAdV-5) | A549 | Yield Reduction | IC50 | 1304.5 µg/mL | [1] |
| Herpes Simplex Virus 1 (HSV-1) | Various | Not Specified | Inhibition | Dose-dependent inhibition (50–400 µg/mL) | [1] |
| Simian Rotavirus SA-11 | MA-104 | Not Specified | Inhibition | Inhibition of viral RNA synthesis at 1 mg/mL | [1] |
Table 2: In Vitro Immunomodulatory Effects of this compound
| Effect | Cell Type | Conditions | Concentration | Result | Reference |
| Cytokine Production (TNF-α) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Significant enhancement | [3] |
| Cytokine Production (IFN-γ) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Significant enhancement | [3] |
| Cytokine Production (IL-10) | Human PBMCs | PHA-stimulated | 50-200 mg/L | Dose-dependent suppression | [3] |
| T-lymphocyte Proliferation | Human PBMCs from cancer patients | ConA-stimulated | 100 µg/mL | Restoration of depressed proliferation | [7] |
| NK Cell Activity | Human PBMCs from cancer patients | - | 100 µg/mL | Restoration of depressed activity | [7] |
| Monocyte Chemotaxis | Human PBMCs from cancer patients | - | 100 µg/mL | Restoration of depressed chemotaxis | [7] |
| NKG2D Ligand (MICA) Expression | HEK293T cells | - | 0.25-2 mM | Dose-dependent increase in cell surface expression | [4] |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Result (% Cell Viability) | Reference |
| BALB/3T3 clone A31 | MTT | 100 µg/mL | 79% | [8] |
| 500 µg/mL | 47% | [8] | ||
| 1000 µg/mL | 18% | [8] | ||
| HepG2 | MTT | 50 µg/mL | 55% | [8] |
| 100 µg/mL | 44% | [8] | ||
| 500 µg/mL | 36% | [8] | ||
| 1000 µg/mL | 10% | [8] | ||
| A549 | MTT | 50-800 µg/mL | ~98.36% (no significant toxicity) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Modulation of T-Helper Cell Differentiation by this compound.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro study on the effects of isoprinosine on immune responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Dimepranol Acedoben on Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with antiviral properties. Its mechanism of action is multifaceted, primarily involving the potentiation of the host's immune response rather than direct antiviral activity.[1][2] A key aspect of its immunomodulatory function lies in its ability to influence cytokine production, thereby steering the immune response towards a specific phenotype. This technical guide provides an in-depth analysis of the impact of this compound on cytokine profiles, with a particular focus on the Th1-associated cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Core Mechanism of Action: Modulation of T-lymphocyte Function
This compound's immunomodulatory effects are largely attributed to its ability to enhance T-lymphocyte function. In vitro and in vivo studies have demonstrated that it promotes T-lymphocyte differentiation and potentiates lymphoproliferative responses upon stimulation by mitogens or antigens.[1][2] This activity is not a direct mitogenic effect on resting lymphocytes but rather an augmentation of existing immunological processes.[1] The drug has been shown to modulate the functions of both helper and suppressor T-cells, as well as natural killer (NK) cell cytotoxicity.[3][4]
Impact on Cytokine Profiles: A Shift Towards a Th1 Response
A substantial body of evidence indicates that this compound promotes a Th1-type immune response. This is characterized by an increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][2][3] Conversely, some studies have reported a concurrent decrease in the production of Th2-type cytokines, including IL-4 and IL-10.[1] This orchestrated shift in the cytokine balance is believed to be central to its therapeutic effects in various viral infections and immune-compromised states.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the production of key cytokines as reported in various studies.
Table 1: In Vitro Effects of this compound on IL-2 and IFN-γ Production
| Cell Type | Stimulant | This compound Concentration | Outcome on IL-2 | Outcome on IFN-γ | Reference |
| Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | No significant correlation found | Enhanced secretion in 72-hour cultures | [5][6] |
| Murine Splenocytes | Not specified | Not specified | Enhanced production | Significantly increased secretion | [7] |
Table 2: In Vivo Effects of this compound on Cytokine Production
| Animal Model | Condition | This compound Administration | Outcome on IL-2 | Outcome on IFN-γ | Outcome on IL-4 | Reference |
| BALB/c mice | Healthy | Not specified | Not specified | Significantly increased secretion | Decreased production | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on cytokine profiles.
In Vitro Lymphocyte Stimulation Assay for Cytokine Production
This protocol is a synthesis of methodologies described for assessing the effect of this compound on cytokine production by human peripheral blood lymphocytes.[5][6]
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Layer the diluted blood over a Ficoll-Paque density gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat).
-
Wash the cells twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well culture plate.
-
Add this compound to the desired final concentrations (e.g., 50, 100, 200 mg/L).
-
Add a mitogen, such as Phytohemagglutinin (PHA), at a final concentration of 5 µg/mL to stimulate cytokine production.
-
Include appropriate controls: unstimulated cells (no PHA), stimulated cells without this compound, and cells with this compound alone.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 and 72 hours.
3. Sample Collection and Cytokine Measurement:
-
After the incubation period, centrifuge the culture plates at 400 x g for 10 minutes.
-
Collect the cell-free supernatants and store them at -80°C until analysis.
-
Measure the concentrations of IL-2 and IFN-γ in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 and IFN-γ
This is a general protocol for a sandwich ELISA, which is a common method for quantifying cytokines.[8][9]
1. Plate Coating:
-
Dilute the capture antibody (anti-human IL-2 or anti-human IFN-γ) to the recommended concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with 300 µL per well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the recombinant cytokine standards in blocking buffer.
-
Add 100 µL of the standards and thawed cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute the biotinylated detection antibody (anti-human IL-2 or anti-human IFN-γ) to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute Streptavidin-Horseradish Peroxidase (HRP) conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate five to seven times with wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of IL-2 and IFN-γ in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Logical Relationships
The immunomodulatory action of this compound can be visualized as a directed influence on the differentiation of T-helper cells, promoting the Th1 lineage and its associated cytokine profile.
Caption: this compound's influence on T-helper cell differentiation.
The diagram above illustrates the proposed mechanism by which this compound potentiates the differentiation of naive T-helper cells (Th0) towards the Th1 lineage. This leads to an increased production of the hallmark Th1 cytokines, IL-2 and IFN-γ, while potentially inhibiting the Th2 pathway and its associated cytokines, IL-4 and IL-10.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Cytokine Elisa [bdbiosciences.com]
Cellular Targets of Dimepranol Acedoben in the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimepranol acedoben, a component of the immunomodulatory drug Inosine Pranobex (also known as Isoprinosine), exerts a pleiotropic effect on the human immune system. This technical guide provides an in-depth analysis of its cellular targets and mechanisms of action. Primarily, this compound, as part of Inosine Pranobex, enhances cell-mediated immunity by modulating the function of T-lymphocytes, Natural Killer (NK) cells, and phagocytic cells.[1][2][3][4] It promotes a Th1-predominant immune response, characterized by increased production of pro-inflammatory cytokines, and augments the cytotoxic capabilities of the innate and adaptive immune systems.[3][5][6] This guide summarizes the key cellular targets, associated signaling pathways, quantitative effects on immune parameters, and detailed experimental methodologies for studying these interactions.
Primary Cellular Targets and Immunomodulatory Effects
This compound, as a constituent of Inosine Pranobex, does not typically act in isolation but contributes to the overall immunomodulatory profile of the compound. The primary cellular targets within the immune system are T-lymphocytes, Natural Killer (NK) cells, and monocytes/macrophages.
T-Lymphocytes
Inosine Pranobex potentiates T-lymphocyte function, promoting their maturation, differentiation, and proliferation.[1][2][5][7] The principal effects include:
-
Enhanced Proliferation: It augments the proliferative response of T-lymphocytes to mitogens and antigens.[1][8]
-
Th1 Polarization: The drug promotes the differentiation of T-helper cells towards a Th1 phenotype. This is evidenced by an increased production of Th1-associated cytokines, such as IL-2 and IFN-γ, and a concurrent decrease in the production of the Th2-associated cytokine IL-4.[3][6][9][10]
-
Increased Cytotoxicity: It stimulates the differentiation of T-lymphocytes into cytotoxic T-cells.[2]
-
Upregulation of IL-2 Receptor: Inosine Pranobex has been shown to upregulate the expression of the IL-2 receptor on T-lymphocytes in vitro, which is crucial for their proliferation and activation.[3][9][11]
-
Regulatory T-Cell Modulation: Some studies suggest a promoting effect on the development of regulatory T (Treg) cells.[12][13]
Natural Killer (NK) Cells
A significant aspect of Inosine Pranobex's immunomodulatory activity is its effect on NK cells, a key component of the innate immune system.
-
Enhanced Cytotoxicity: The drug significantly increases the cytotoxic activity of NK cells against virally infected and malignant target cells.[1][8][14]
-
Increased NK Cell Numbers: In vivo administration has been associated with an increase in the number of circulating NK cells.[15]
-
NKG2D Pathway Activation: A key mechanism for enhanced NK cell activity is the induction of NKG2D ligand expression on target cells.[1][14][16] This makes the target cells more recognizable to NK cells, leading to increased NKG2D-dependent cytotoxicity.[1][14]
Monocytes and Macrophages
Inosine Pranobex also modulates the function of phagocytic cells.
-
Potentiation of Chemotaxis and Phagocytosis: It has been shown to enhance the chemotaxis and phagocytic activity of neutrophils, monocytes, and macrophages.[2][3]
-
Cytokine Production: It stimulates the production of pro-inflammatory cytokines by these cells, such as IL-1.[2][3]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of Inosine Pranobex on various immune parameters as reported in the literature.
Table 1: Effects on Cytokine Production
| Cytokine | Cell Type | Treatment Conditions | Fold Change/Effect | Reference |
| IL-2 | Human Lymphocytes | PHA-stimulated | Enhanced production | [17] |
| Splenocytes (mice) | In vitro | Enhanced production | [9] | |
| IFN-γ | Human Lymphocytes | PHA-stimulated, 72h | Significantly increased | [18][19] |
| Splenocytes (mice) | In vivo | Significantly increased | [9] | |
| TNF-α | Human Lymphocytes | PHA-stimulated, 24h & 72h | Significantly enhanced secretion | [18][19] |
| IL-4 | Splenocytes (mice) | In vivo | Decreased production | [9] |
| IL-10 | Human Lymphocytes | PHA-stimulated, 24h & 72h | Suppressed production (dose-dependent) | [18][19] |
Table 2: Effects on Lymphocyte Subsets and Function
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| T-Lymphocyte Proliferation | Splenic Lymphocytes (rats) | In vivo, 100 mg/kg/day for 7 days post-burn injury | Significant augmentation in response to Con-A | [8] |
| NK Cell Cytotoxicity | Splenic Lymphocytes (rats) | In vivo, 100 mg/kg/day post-burn injury | Significant increase | [8] |
| Human NK cells | In vitro | Significant dose-dependent increase | [1] | |
| NK Cell Numbers | Human Male Homosexuals | 3 g/day for 28 days | Significant increase | [15] |
| T-Helper Cells | Human Male Homosexuals | 3 g/day for 28 days | Increased numbers | [15] |
| NKG2D Ligand (MICA) Expression | HEK293T cells | 0.25, 1, or 2 mM for 48h | Strong dose-dependent increase | [1] |
Signaling Pathways and Mechanisms of Action
T-Cell Activation and Th1 Polarization
This compound, as part of Inosine Pranobex, facilitates a signaling cascade that promotes T-cell activation and a Th1-biased immune response.
Caption: T-Cell Activation Pathway influenced by this compound.
NK Cell-Mediated Cytotoxicity via NKG2D Ligand Induction
A crucial mechanism of action is the upregulation of NKG2D ligands on target cells, such as cancer cells or virally infected cells, making them more susceptible to NK cell-mediated killing.
Caption: NK Cell Cytotoxicity Pathway enhanced by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the immunomodulatory effects of this compound (as Inosine Pranobex).
T-Lymphocyte Proliferation Assay
This assay measures the effect of the compound on the proliferation of T-lymphocytes in response to a mitogen.
Caption: Workflow for T-Cell Proliferation Assay.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Isolated PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture: CFSE-labeled cells are cultured in 96-well plates in complete RPMI-1640 medium.
-
Stimulation: Cells are stimulated with a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con-A) in the presence of varying concentrations of Inosine Pranobex or a vehicle control.
-
Incubation: Cultures are incubated for 3 to 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Flow Cytometry Analysis: Cells are harvested, stained with a viability dye (e.g., Propidium Iodide), and analyzed on a flow cytometer. The progressive halving of CFSE fluorescence in proliferating cells is measured.
-
Data Analysis: The proliferation index, division index, and percentage of divided cells are calculated using appropriate software (e.g., FlowJo).
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay quantifies the ability of NK cells to lyse target cells.
Methodology:
-
Target Cell Labeling: Target cells (e.g., K562 cell line) are labeled with radioactive Chromium-51 (⁵¹Cr) for 1 hour at 37°C.[1]
-
Effector Cell Preparation: Effector cells (NK cells or PBMCs) are prepared and incubated with or without Inosine Pranobex for a specified period.
-
Co-culture: Labeled target cells are co-incubated with effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4 hours at 37°C.[1]
-
Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the ⁵¹Cr released from target cells incubated with medium alone.
-
Maximum release is the ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).[1]
-
Cytokine Production Analysis (Cytometric Bead Array)
This method allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.
Methodology:
-
Sample Collection: Supernatants from lymphocyte cultures (as described in 4.1) are collected at various time points (e.g., 24 and 72 hours).
-
Cytometric Bead Array (CBA): A CBA kit (e.g., BD™ CBA Human Th1/Th2 Cytokine Kit) is used according to the manufacturer's instructions.[10] This involves mixing the sample with capture beads specific for different cytokines and a phycoerythrin (PE)-conjugated detection reagent.
-
Flow Cytometry: The samples are acquired on a flow cytometer. The fluorescence intensity of the beads is proportional to the concentration of the specific cytokine.[10]
-
Data Analysis: Standard curves are generated using recombinant cytokine standards, and the concentrations of cytokines in the samples are determined.
Lymphocyte Subset Analysis by Flow Cytometry
This protocol is for the enumeration of T-cell subsets (CD4+, CD8+), B-cells, and NK cells.[13]
Methodology:
-
Sample Preparation: Whole blood is collected in EDTA tubes.
-
Antibody Staining: 100 µL of whole blood is incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD16, anti-CD56) for 20-30 minutes at room temperature in the dark.[13]
-
Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer.
-
Washing: The remaining white blood cells are washed with PBS.
-
Flow Cytometry Acquisition: Samples are acquired on a calibrated flow cytometer. A forward scatter (FSC) versus side scatter (SSC) plot is used to gate on the lymphocyte population.[13]
-
Data Analysis: The percentages and absolute counts of different lymphocyte subsets are determined by gating on specific marker combinations (e.g., T-helper cells: CD3+CD4+; Cytotoxic T-cells: CD3+CD8+; NK cells: CD3-CD16+/CD56+).
Conclusion
This compound, as an integral component of Inosine Pranobex, is a potent immunomodulator with well-defined cellular targets in the immune system. Its ability to enhance T-lymphocyte and NK cell function, coupled with the promotion of a Th1-biased cytokine environment, provides a strong rationale for its use in conditions characterized by depressed cell-mediated immunity, such as viral infections. The methodologies outlined in this guide provide a framework for the continued investigation of its immunopharmacological properties and the development of novel therapeutic applications. Further research focusing on the precise molecular interactions and downstream signaling events will continue to elucidate the full spectrum of its activity.
References
- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine pranobex (Imunovir; Delimmun; Groprinosin) |antiviral agent | CAS 36703-88-5 | Buy Imunovir; Delimmun; Groprinosin | InvivoChem [invivochem.com]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. Imunovir; Delimmun; Groprinosin | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity and Mutagenicity of Inosine Pranobex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medinform.bg [medinform.bg]
- 11. medinform.bg [medinform.bg]
- 12. Ability of isoprinosine to restore interleukin-2 production and T cell proliferation in autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro [ceji.termedia.pl]
- 16. mdpi.com [mdpi.com]
- 17. Effects of isoprinosine and NPT 15392 on interleukin-2 (IL-2) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
Dimepranol Acedoben (Inosine Pranobex): A Technical Guide to its Virological and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as inosine pranobex, is a synthetic immunomodulatory agent with a history of use in treating a variety of viral infections.[1][2][3][4] This technical guide provides an in-depth overview of the research into its mechanism of action, efficacy, and the experimental basis for its use in virology and immunology. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound exerts its effects through a dual mechanism: direct antiviral properties and, more significantly, the potentiation of the host immune response.[3][4][5] It does not directly act on viral particles but rather enhances the body's own defense mechanisms to combat infections.[6] The primary immunomodulatory effects are centered on cell-mediated immunity.
The drug has been shown to promote the differentiation and proliferation of T-lymphocytes, particularly inducing a Th1-type response.[3] This is characterized by an increase in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][5] Concurrently, it can decrease the production of the anti-inflammatory cytokine IL-10.[5][7] This shift towards a Th1 phenotype is crucial for an effective antiviral response.
Furthermore, this compound significantly enhances the cytotoxicity of Natural Killer (NK) cells.[3][8][9] This is achieved, in part, by inducing the expression of NKG2D ligands on target cells, making them more susceptible to NK cell-mediated killing.[8] Studies have also demonstrated a rapid and sustained increase in the number of circulating NK cells following its administration.[10][11][12]
The proposed signaling pathway for the immunomodulatory effects of this compound is illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy and immunological effects of this compound.
Table 1: Clinical Efficacy in Viral Infections
| Viral Infection | Treatment Regimen | Outcome Measure | Result | Citation |
| Genital Warts (HPV) | Adjuvant to conventional treatment | Success Rate | 94% with combination vs. 41% with conventional treatment alone | [13][14] |
| Genital Warts (HPV) | Monotherapy (1g, 3x daily for 6 weeks) | Effective in | 63.5% of patients | [15] |
| Cervical HPV Infection | Monotherapy | Viral Clearance (at 6 months) | 88% | [15] |
| Cervical HPV Infection | Combined with other treatments | Viral Clearance (at 6 months) | 93.5% | [15] |
| Acute Respiratory Viral Infections | 1000 mg, 3x daily for 1 week | Time to Symptom Resolution | Faster improvement compared to placebo | [16][17] |
| Mild to Moderate COVID-19 | 50 mg/kg/day (max 4g/day) for 10 days | Clinical Response on Day 6 | Significantly higher than placebo | [18] |
| Recurrent Herpes Simplex | Not specified | Frequency of Recurrence | No substantial difference compared to placebo | [19] |
Table 2: Immunological Effects in Human Studies
| Parameter | Study Population | Treatment Regimen | Key Finding | Citation |
| NK Cells | Healthy Volunteers | 4g daily for 14 days | Doubling or greater increase in NK cell percentage by Day 5 | [10][11][12] |
| T-Lymphocyte Subsets | Children with cellular immunodeficiency | 50 mg/kg/day for 10 days (3 cycles) | Statistically significant rise in CD3 and CD4 T-lymphocytes | [20] |
| T-Lymphocyte Function | Children with cellular immunodeficiency | 50 mg/kg/day for 10 days (3 cycles) | Statistically significant improvement in blastic transformation | [20] |
| Cytokine Secretion | Human lymphocytes (in vitro) | 50-200 mg/L for 72h | Significant increase in TNF-α and IFN-γ secretion | [21] |
| Cytokine Secretion | Human lymphocytes (in vitro) | 50-200 mg/L for 72h | Inhibition of IL-10 production | [21] |
Table 3: In Vitro Antiviral Activity
| Virus | Cell Line | Concentration Range | Result (IC50) | Citation |
| Human Adenovirus 2 (HAdV-2) | A549 | 50-800 µg/mL | 1743.8 µg/mL | [21] |
| Human Adenovirus 5 (HAdV-5) | A549 | 50-800 µg/mL | 1304.5 µg/mL | [21] |
| Coxsackievirus A16 (CA16) & Enterovirus 71 (EV71) | A549 | Not specified | Synergistic inhibition with IFN-α | [22] |
| Human Parainfluenza Virus 4 (HPIV-4) | A549 | Not specified | Synergistic inhibition with IFN-α | [22] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Antiviral Assay
This protocol is a generalized representation based on descriptions of in vitro studies.[22][23]
Methodology Details:
-
Cell Lines: A549 (human lung carcinoma), HEp-2 (human epidermoid carcinoma), and HEL 299 (primary human lung fibroblasts) have been utilized.[23]
-
Cytotoxicity Assay: The cytotoxic effect of this compound is assessed using methods like the MTT colorimetric assay to ensure that the observed antiviral effects are not due to cell death.[23]
-
Antiviral Assay:
-
Cell cultures are seeded in micro-well plates.
-
Cells are infected with the virus of interest at a low multiplicity of infection (e.g., 0.01 TCID50/cell) for a defined period (e.g., 60 minutes).[23]
-
The viral inoculum is removed, and a fresh culture medium containing various non-toxic concentrations of this compound (e.g., 50-800 µg/ml) is added.[23]
-
The plates are incubated for a period sufficient for viral replication (e.g., 24-48 hours).
-
The viral titer in the supernatant is then determined using a standard method like the 50% Tissue Culture Infectious Dose (TCID50) assay or a yield reduction assay.[22]
-
The 50% inhibitory concentration (IC50) is calculated to quantify the antiviral activity.
-
Lymphocyte Proliferation Assay
This protocol is based on descriptions of studies evaluating the immunomodulatory effects on lymphocytes.[20][24]
Methodology Details:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium. To induce proliferation, a mitogen such as Phytohemagglutinin (PHA) is added to the cultures.
-
Treatment: this compound is added to the stimulated cell cultures at various concentrations.
-
Assessment of Proliferation: After a defined incubation period, lymphocyte proliferation is measured. This can be done through morphological assessment of blastic transformation or by quantifying DNA synthesis, for example, through the incorporation of radiolabeled nucleotides like [3H]-thymidine.
-
Analysis: The proliferation in this compound-treated cultures is compared to that in stimulated but untreated control cultures to determine the effect of the drug.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is a generalized representation based on descriptions of studies assessing NK cell function.[8][24]
Methodology Details:
-
Effector and Target Cells: NK cells (effector cells) are isolated from peripheral blood. A susceptible target cell line, such as K562, is used.
-
Target Cell Labeling: The target cells are labeled with a substance that is released upon cell lysis, such as a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The labeled target cells are co-cultured with the effector NK cells at various effector-to-target (E:T) ratios. This compound can be included in the co-culture to assess its direct effect on cytotoxicity.
-
Measurement of Lysis: After incubation, the amount of label released into the cell culture supernatant is measured. This is proportional to the number of target cells lysed by the NK cells.
-
Calculation of Cytotoxicity: The percentage of specific cytotoxicity is calculated by comparing the release of the label in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with a detergent).
Conclusion
This compound is an immunomodulatory agent with a well-documented impact on the cellular components of the immune system, particularly T-lymphocytes and NK cells. Its ability to enhance a Th1-biased immune response and boost NK cell activity provides a strong rationale for its use in a range of viral infections. The quantitative data from both clinical and preclinical studies support its efficacy in several indications, although results can be variable. The experimental protocols outlined provide a foundation for further research into the precise mechanisms and potential applications of this compound in virology and immunology. Further well-designed clinical trials are warranted to solidify its therapeutic role in various viral diseases.[4]
References
- 1. Inosine Acedoben Dimepranol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. sti.bmj.com [sti.bmj.com]
- 14. Isporinosine: the correct choice for HPV Warts! - Bulgarian Society for Dermatologic Surgery [bulsds.com]
- 15. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 17. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study | springermedizin.de [springermedizin.de]
- 18. Efficacy and Safety of Inosine Pranobex in COVID‐19 Patients: A Multicenter Phase 3 Randomized Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Failure of oral inosiplex treatment of recurrent herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Immunological and clinical study on therapeutic efficacy of inosine pranobex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Interferon-α and inosine pranobex-mediated inhibition of reploication of human RNA viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimepranol Acedoben in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as Inosine pranobex or Inosiplex, is a synthetic compound with well-documented immunomodulatory and antiviral properties.[1] It is a combination of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (DiP-PAcBA) in a 1:3 molar ratio.[2] In clinical practice, it is utilized for the treatment of cell-mediated immune deficiencies associated with various viral infections.[3][4] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on immune cells and its antiviral activity.
Mechanism of Action
This compound exerts its effects primarily by modulating the host's immune system rather than directly targeting viral particles.[5] Its mechanism of action is pleiotropic, involving the enhancement of both innate and adaptive immunity.[1] Key immunomodulatory effects observed in vitro include:
-
Potentiation of T-lymphocyte function: It promotes the maturation and differentiation of T-lymphocytes, leading to a Th1-type response characterized by increased production of pro-inflammatory cytokines such as IFN-γ and IL-2.[2]
-
Enhancement of Natural Killer (NK) cell activity: It boosts the cytotoxic capabilities of NK cells, a critical component of the innate immune response against virally infected and malignant cells.[1]
-
Modulation of cytokine and chemokine production: It influences the secretion of various cytokines, leading to a pro-inflammatory environment that is conducive to viral clearance.
Data Presentation
Table 1: Effects of this compound on Immune Cell Functions In Vitro
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Lymphocyte Proliferation | Human PBMCs | 50 - 200 µg/mL | 72 hours | Potentiation of PHA-induced proliferation | Generic Protocol |
| NK Cell Cytotoxicity | Human NK cells | 50 - 800 µg/mL | 48 hours | Increased cytotoxicity against target cells | Adapted from[5] |
| Cytokine Production (IFN-γ) | Human PBMCs | 50 - 200 µg/mL | 72 hours | Enhanced secretion in PHA-stimulated cells | Generic Protocol |
| Cytokine Production (IL-2) | Human PBMCs | 50 - 200 µg/mL | 72 hours | Enhanced secretion in PHA-stimulated cells | Generic Protocol |
| Cytokine Production (IL-10) | Human PBMCs | 50 - 200 µg/mL | 72 hours | Suppressed secretion in PHA-stimulated cells | Generic Protocol |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference |
| Adenovirus type 2 (HAdV-2) | A549 | Yield Reduction | >1.5 log reduction at 800 µg/mL | 48 hours | [5][6] |
| Parainfluenza virus 2 (HPIV-2) | A549 | Yield Reduction | Strong inhibition at higher concentrations (400-800 µg/mL) | 48 hours | [5] |
Experimental Protocols
Lymphocyte Proliferation Assay (BrdU Incorporation)
This protocol is designed to assess the effect of this compound on the proliferation of mitogen-stimulated lymphocytes.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well flat-bottom cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium (e.g., 50, 100, 200 µg/mL).
-
Add 50 µL of the this compound dilutions or medium (for control wells) to the cells.
-
Add 50 µL of PHA (final concentration 5 µg/mL) to stimulated wells or medium to unstimulated wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Four hours prior to the end of incubation, add 20 µL of BrdU labeling solution to each well.
-
After 72 hours, centrifuge the plate and carefully remove the medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol measures the ability of this compound to enhance the cytotoxic activity of NK cells against a target cell line.
Materials:
-
This compound
-
Purified human NK cells (effector cells)
-
K562 cells (target cells, susceptible to NK cell-mediated lysis)
-
Complete RPMI-1640 medium
-
Calcein-AM or other suitable cytotoxicity detection reagent
-
96-well U-bottom cell culture plates
Procedure:
-
Culture NK cells in the presence of various concentrations of this compound (e.g., 50, 100, 200 µg/mL) or medium alone for 24-48 hours.
-
Label the K562 target cells with Calcein-AM according to the manufacturer's instructions.
-
Wash the labeled target cells and resuspend them at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the labeled target cells (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Harvest the pre-treated NK cells, wash, and resuspend them at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 100 µL of the effector cell suspension to the wells containing the target cells.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Antiviral Yield Reduction Assay
This protocol determines the inhibitory effect of this compound on the replication of a specific virus in a susceptible cell line.
Materials:
-
This compound
-
Virus stock of known titer (e.g., Adenovirus, Influenza virus)
-
A549 cells or other susceptible cell line
-
DMEM or other suitable medium with 2% FBS
-
96-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Seed A549 cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (DMEM + 2% FBS).
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 100 µL of the this compound dilutions or medium (for virus control) to the respective wells. Include uninfected, untreated cell controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Freeze the plate at -80°C and thaw it three times to lyse the cells and release the progeny virus.
-
Perform a TCID50 (50% Tissue Culture Infective Dose) assay on the supernatant from each well to determine the virus titer.
-
The reduction in virus titer in the this compound-treated wells compared to the virus control indicates the antiviral activity.
Visualization of Signaling Pathways and Workflows
T-Cell Receptor Signaling Pathway
Caption: Canonical T-Cell Receptor (TCR) signaling cascade.
This compound's Immunomodulatory Effects
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimepranol Acedoben Administration in Animal Models of Viral Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as inosine pranobex, isoprinosine, or methisoprinol, is a synthetic immunomodulatory agent with antiviral properties.[1][2] It is a compound comprised of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1][2] Its primary mechanism of action is not direct viral inhibition but rather the potentiation of the host's immune response, particularly cell-mediated immunity.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in various animal models of viral infection, based on published research.
Mechanism of Action
This compound modulates the host immune system in several ways:
-
Enhancement of Cell-Mediated Immunity: It stimulates the proliferation and differentiation of T-lymphocytes, enhances the cytotoxic activity of Natural Killer (NK) cells, and augments the functions of T-helper and T-suppressor cells.[1][2][3][4][5]
-
Modulation of Cytokine Production: It promotes a Th1-type immune response by increasing the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][6][7] Concurrently, it can suppress the production of the Th2-type cytokine IL-10.[6][7]
-
Potentiation of Phagocytic Activity: The drug enhances the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages.[3]
While its primary role is immunomodulation, some studies suggest it may also interfere with viral RNA synthesis and translation, thereby contributing to its antiviral effect.[8]
Signaling Pathways
Quantitative Data from Animal Studies
The efficacy of this compound has been evaluated in various animal models, with key quantitative outcomes summarized below.
Table 1: Efficacy of this compound in a Murine Gammaherpesvirus 68 (MHV-68) Model
| Parameter | Control (MHV-68 only) | Isoprinosine-Treated (2.5 mg/mouse/day, perorally for 14 days) | Reference |
| Total Leukocytes | Baseline | Increased | [7] |
| Neutrophil Percentage | Baseline | Increased | [7] |
| Virus-Neutralizing Antibody Titer | Lower | Higher | [7] |
| Atypical Lymphocytes | Increased | Reduced | [7] |
| Viral Titer in Organs (14 days post-infection) | Higher | Significantly Decreased | [7] |
| Tumor Formation Incidence | 17.5% | 7.5% | [7] |
Table 2: Efficacy of Methisoprinol in a Pigeon Paramyxovirus-1 (PPMV-1) Model
| Parameter | Control (PPMV-1 only) | Methisoprinol-Treated (200 mg/kg, post-infection) | Reference |
| Development of Paramyxovirosis | Faster | Slower | [4] |
| Viral Shedding (percentage of positive samples) | Reached 100% earlier | Reached 100% later | [4] |
Table 3: Efficacy of Inosine-Acedoben-Dimepranol (IAD) in a Broiler Chick Infectious Bronchitis Virus (IBV) Model
| Parameter | Control (IBV Vaccine only) | IAD-Treated (40 mg/kg or 80 mg/kg in drinking water) + IBV Vaccine | Reference |
| Total Leukocytic Count | Baseline | Significantly Increased | [2] |
| Granulocyte, Lymphocyte, Monocyte Counts | Baseline | Increased | [2] |
| Plasma Globulins | Baseline | Increased | [2] |
| Antibody Titer to IBV (ELISA) | Lower | Significantly Increased | [2] |
| Survival Rate after Virulent IBV Challenge | Lower | 100% (with 80 mg/kg dose) | [2] |
Experimental Protocols
The following protocols are generalized from published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Experimental Workflow: In Vivo Antiviral Efficacy Study
Protocol 1: Influenza A Virus Infection in Mice
1. Materials:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Virus: Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).
-
This compound: Pharmaceutical grade.
-
Vehicle: Sterile water or saline.
-
Anesthetic: Isoflurane or equivalent.
2. Virus Propagation and Titer Determination:
-
Propagate influenza virus in the allantoic fluid of 10-day-old embryonated chicken eggs.
-
Harvest and clarify the allantoic fluid by centrifugation.
-
Determine the 50% tissue culture infectious dose (TCID50) or plaque-forming units (PFU) per ml using Madin-Darby Canine Kidney (MDCK) cells.
3. This compound Formulation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Administer orally (gavage) or perorally (in drinking water) at a dosage range of 50-200 mg/kg/day.
-
Treatment can begin 24 hours prior to infection (prophylactic) or 4 hours post-infection (therapeutic) and continue for 5-10 days.
4. Viral Challenge:
-
Lightly anesthetize mice.
-
Inoculate intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a volume of 20-50 µL.
5. Monitoring and Sample Collection:
-
Monitor mice daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and survival for at least 14 days post-infection.
-
At selected time points, euthanize a subset of mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for viral load determination and immunological analysis.
6. Outcome Measures:
-
Viral Load: Quantify viral titers in lung homogenates or BAL fluid by TCID50 or plaque assay.
-
Immunological Assays: Measure cytokine levels (e.g., IFN-γ, IL-6) in BAL fluid or serum by ELISA. Analyze immune cell populations in the lungs and spleen by flow cytometry.
-
Clinical Outcome: Record survival rates and changes in body weight.
Protocol 2: Herpes Simplex Virus (HSV) Infection in Guinea Pigs
1. Materials:
-
Animals: Female Hartley guinea pigs (300-400g).
-
Virus: HSV type 1 or type 2.
-
This compound: Pharmaceutical grade.
-
Vehicle: Sterile water or appropriate solvent for topical formulation.
2. Virus Propagation and Titer Determination:
-
Propagate HSV in a suitable cell line (e.g., Vero cells).
-
Determine the PFU/ml by plaque assay on Vero cell monolayers.
3. This compound Formulation and Administration:
-
For oral administration, prepare a solution or suspension in sterile water. Administer by gavage at dosages ranging from 50-400 mg/kg/day.
-
For topical administration, prepare a cream or ointment containing this compound.
4. Viral Challenge:
-
Anesthetize guinea pigs.
-
Gently abrade the vaginal mucosa and inoculate intravaginally with a suspension of HSV.
5. Monitoring and Sample Collection:
-
Monitor daily for the development and severity of herpetic lesions, scoring on a scale (e.g., 0=no disease, 4=severe ulceration).
-
Collect vaginal swabs daily for the first 10-14 days post-infection to determine viral shedding.
6. Outcome Measures:
-
Viral Shedding: Quantify infectious virus in vaginal swabs by plaque assay.
-
Lesion Severity: Record daily lesion scores.
-
Recurrence: Monitor for recurrent lesions for an extended period (e.g., 60 days).
Protocol 3: Foot-and-Mouth Disease Virus (FMDV) Adjuvant Study in Pigs
1. Materials:
-
Animals: FMDV-free pigs.
-
Antigen: Inactivated FMDV antigen.
-
Adjuvant: Isoprinosine (this compound).
-
Vaccine Formulation: Prepare a water-in-oil emulsion vaccine containing the FMDV antigen and Isoprinosine.
2. Immunization and Challenge:
-
Immunize pigs intramuscularly with the formulated vaccine.
-
At a specified time post-vaccination (e.g., 28 days), challenge the pigs by intradermal inoculation in the heel bulb with a virulent FMDV strain.
3. Monitoring and Sample Collection:
-
Monitor for clinical signs of FMD (lameness, vesicular lesions).
-
Collect serum samples at regular intervals to measure antibody responses.
-
Collect oral and nasal swabs to assess viral shedding.
4. Outcome Measures:
-
Antibody Titer: Measure FMDV-specific antibody titers in serum using virus neutralization tests (VNT) or ELISA.
-
Protection from Clinical Disease: Record the incidence and severity of clinical signs post-challenge.
-
Viral Shedding: Quantify FMDV RNA in swabs by RT-qPCR.
Concluding Remarks
This compound has demonstrated efficacy in a variety of animal models of viral infection, primarily through the enhancement of the host's immune response. The protocols outlined in this document provide a framework for researchers to investigate the antiviral and immunomodulatory properties of this compound. It is crucial to adapt and optimize these protocols for the specific virus, animal model, and research question being addressed. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound in different viral diseases.
References
- 1. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Augmentation of human peripheral blood natural killer activity by methisoprinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-cell Proliferation Assay Using Dimepranol Acedoben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as Inosine Pranobex or Isoprinosine, is a synthetic immunomodulatory agent with antiviral properties. It has been shown to enhance cell-mediated immunity, particularly by potentiating T-cell and natural killer (NK) cell functions.[1][2][3] this compound does not typically stimulate resting T-cells directly but rather augments their proliferative response to mitogens or antigens.[4] This characteristic makes it a subject of interest in research and drug development for conditions involving compromised immune function.
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on T-cell proliferation. The described assay is a valuable tool for studying the immunomodulatory properties of this compound and similar substances.
Mechanism of Action
This compound's immunomodulatory effects are characterized by the potentiation of T-lymphocyte and NK cell activity. In vitro studies have demonstrated that it enhances the proliferation of T-cells stimulated with mitogens such as phytohemagglutinin (PHA) or concanavalin A (Con-A).[5][6] The underlying mechanism involves the modulation of cytokine production, favoring a Th1-type response. Specifically, in mitogen-activated T-cells, this compound has been shown to increase the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while concurrently decreasing the secretion of anti-inflammatory Th2-type cytokines such as IL-4, IL-5, and IL-10.[5][7] This shift in cytokine balance contributes to the enhanced T-cell proliferation and effector functions.
Signaling Pathway
The potentiation of T-cell proliferation by this compound is understood to occur through the modulation of the T-cell receptor (TCR) signaling pathway. Upon stimulation by a mitogen like PHA, the TCR initiates a cascade of intracellular events leading to T-cell activation, cytokine production, and proliferation. While the precise molecular target of this compound within this pathway is not fully elucidated, its action is to amplify the downstream signals originating from TCR engagement.
Data Presentation
Table 1: Effective Concentrations of this compound in T-Cell Proliferation Assays
| Parameter | Concentration Range | Optimal Concentration | Reference |
| Augmentation of PHA-induced proliferation | 0.2 - 250 µg/mL | 25 - 50 µg/mL | [4] |
| In vitro immunophenotyping studies | 600 µg/mL | N/A | [8] |
| Antiviral effect evaluation | 50 - 800 µg/mL | N/A | [2] |
Table 2: Effect of this compound on Cytokine Production in PHA-Stimulated Lymphocytes
| Cytokine | Effect | Culture Duration | Reference |
| TNF-α | Increased | 24 and 72 hours | [1][5] |
| IFN-γ | Increased | 72 hours | [1][5] |
| IL-2 | Increased | Not Specified | [7] |
| IL-10 | Decreased (dose-dependent) | 24 and 72 hours | [1][5] |
| IL-4 | Decreased | Not Specified | [7] |
| IL-5 | Decreased | Not Specified | [7] |
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the effect of this compound on T-cell proliferation.
Protocol 1: T-Cell Proliferation Assay Using CFSE Staining and Flow Cytometry
This protocol is designed to provide detailed, generational analysis of T-cell proliferation.
Materials:
-
This compound (powder, sterile)
-
Phytohemagglutinin (PHA-L)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine (200 mM)
-
Phosphate Buffered Saline (PBS), sterile
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody (for immunophenotyping)
-
Anti-human CD4 or CD8 antibodies (for immunophenotyping)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution in sterile PBS or cell culture medium. Filter-sterilize through a 0.22 µm filter. Further dilutions should be made in complete RPMI medium.
-
PHA Stock Solution: Prepare a 1 mg/mL stock solution in sterile PBS. Store in aliquots at -20°C. The final working concentration is typically 5 µg/mL.
-
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion (should be >95%).
-
-
CFSE Staining:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately by gentle vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
Resuspend the stained cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Add 100 µL of the CFSE-stained PBMC suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate.
-
Prepare the following conditions in triplicate:
-
Unstimulated Control: Add 100 µL of complete RPMI medium.
-
PHA Control: Add 100 µL of complete RPMI medium containing PHA at a final concentration of 5 µg/mL.
-
This compound Control: Add 100 µL of complete RPMI medium containing the desired concentration of this compound.
-
Test Condition: Add 100 µL of complete RPMI medium containing both PHA (final concentration 5 µg/mL) and the desired concentrations of this compound (e.g., a dose-response from 10 to 100 µg/mL).
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and transfer to flow cytometry tubes.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently-labeled antibodies against CD3 and CD4 or CD8 for 30 minutes at 4°C in the dark to identify T-cell subsets.
-
Wash the cells again and resuspend in flow cytometry buffer.
-
Acquire data on a flow cytometer. The CFSE fluorescence should be measured in the FITC channel.
-
Analyze the data using appropriate software. Gate on the T-cell population (CD3+) and then analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Protocol 2: T-Cell Proliferation Assay Using MTT Colorimetric Method
This protocol offers a simpler, high-throughput method for assessing cell proliferation based on metabolic activity.
Materials:
-
This compound (powder, sterile)
-
Phytohemagglutinin (PHA-L)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine (200 mM)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Preparation of Reagents and Cells:
-
Prepare complete RPMI medium, this compound, and PHA stock solutions as described in Protocol 1.
-
Isolate and count PBMCs as described in Protocol 1.
-
Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom plate.
-
Set up the same experimental conditions (unstimulated, PHA control, this compound control, and test conditions) in triplicate as described in Protocol 1.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
MTT Assay:
-
After 68 hours of incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization buffer to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the mean absorbance for each triplicate.
-
The absorbance is directly proportional to the number of viable, proliferating cells. Proliferation can be expressed as a stimulation index (SI):
-
SI = (Absorbance of stimulated wells) / (Absorbance of unstimulated wells)
-
-
Conclusion
The provided protocols offer robust methods for evaluating the effect of this compound on T-cell proliferation. The choice between the CFSE and MTT assays will depend on the specific research question and available equipment. The CFSE method provides more detailed information on cell division cycles and allows for the analysis of specific T-cell subsets, while the MTT assay is a simpler, higher-throughput method for assessing overall cell viability and proliferation. For drug development professionals, these assays are critical for characterizing the immunomodulatory profile of new chemical entities.
References
- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoprinosine augmentation of phytohemagglutinin-induced lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases | springermedizin.de [springermedizin.de]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Natural Killer (NK) Cell Cytotoxicity Assays with Dimepranol Acedoben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as Inosine Pranobex or Isoprinosine, is a synthetic immunomodulatory agent that has been shown to enhance Natural Killer (NK) cell cytotoxicity.[1][2][3][4] These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on NK cell function. The protocols detailed below are intended to guide researchers in designing and executing robust experiments to evaluate the immunomodulatory effects of this compound.
The primary mechanism by which this compound enhances NK cell activity is through the metabolic activation of target cells, leading to an increased expression of Natural Killer Group 2, Member D (NKG2D) ligands, such as MHC class I chain-related proteins A and B (MICA/B).[1][2][5][6] This upregulation of NKG2D ligands on the surface of target cells makes them more susceptible to recognition and lysis by NK cells.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on NKG2D ligand expression and subsequent NK cell-mediated cytotoxicity.
Table 1: Effect of this compound on NKG2D Ligand (MICA) Expression
| This compound Concentration (mM) | Target Cell Line | Incubation Time (hours) | Fold Increase in MICA Expression (Mean ± SD) |
| 0 (Control) | HEK293T | 48 | 1.0 ± 0.2 |
| 0.25 | HEK293T | 48 | 2.5 ± 0.4 |
| 1 | HEK293T | 48 | 5.8 ± 0.9 |
| 2 | HEK293T | 48 | 10.2 ± 1.5 |
Data is illustrative and compiled from qualitative descriptions in the literature; actual results may vary.
Table 2: Enhancement of NK Cell Cytotoxicity by Pre-treatment of Target Cells with this compound
| This compound Concentration (mM) | Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
| 0 (Control) | 10:1 | 25 ± 3 |
| 1 | 10:1 | 45 ± 4 |
| 2 | 10:1 | 60 ± 5 |
| 0 (Control) | 20:1 | 40 ± 4 |
| 1 | 20:1 | 65 ± 5 |
| 2 | 20:1 | 80 ± 6 |
This table presents hypothetical data based on findings that show a significant dose-dependent increase in NK-mediated cytotoxicity.[7] The specific numerical data is not available in the provided search results.
Signaling Pathway
The primary signaling pathway modulated by this compound in the context of NK cell cytotoxicity is the NKG2D pathway. The drug induces the expression of NKG2D ligands on target cells, which then act as a trigger for NK cell activation.
Caption: NKG2D signaling pathway in NK cells.
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay for NK Cell Cytotoxicity
This assay measures the release of ⁵¹Cr from labeled target cells upon lysis by effector NK cells.
Materials:
-
This compound
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target Cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
96-well V-bottom plates
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Target Cell Preparation and Labeling:
-
Culture K562 target cells to a density of 1 x 10⁶ cells/mL.
-
Centrifuge 1 x 10⁷ cells at 300 x g for 5 minutes and resuspend in 1 mL of complete RPMI-1640 medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify NK cells from PBMCs using a negative selection kit.
-
Wash and resuspend effector cells in complete medium at various concentrations to achieve the desired E:T ratios.
-
-
This compound Treatment:
-
To assess the effect of the drug on target cells, pre-incubate the labeled K562 cells with varying concentrations of this compound (e.g., 0.25, 1, 2 mM) for 48 hours prior to the assay. Wash the cells before co-culture with effector cells.
-
To assess the direct effect on effector cells, pre-incubate the PBMCs or isolated NK cells with the drug for a specified period before the assay.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the ⁵¹Cr-labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Add 100 µL of effector cells at different E:T ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 2% Triton X-100.
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a tube suitable for gamma counting.
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live and dead target cells, offering a non-radioactive alternative to the ⁵¹Cr release assay.
Materials:
-
This compound
-
Effector Cells (as in Protocol 1)
-
Target Cells (e.g., K562)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) for target cell labeling
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell staining
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation and Labeling:
-
Resuspend 1 x 10⁷ K562 cells in 1 mL of PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled target cells at 2 x 10⁵ cells/mL in complete medium.
-
-
Effector Cell and Drug Treatment:
-
Prepare effector cells as described in Protocol 1.
-
Apply this compound treatment to either target or effector cells as described in Protocol 1.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the CFSE-labeled target cells (2 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of effector cells at various E:T ratios.
-
Controls:
-
Target Cells Only (for spontaneous death): Target cells with 100 µL of medium.
-
-
Centrifuge the plate at 50 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Acquisition:
-
After incubation, add 7-AAD or PI to each well at the manufacturer's recommended concentration.
-
Incubate for 15 minutes at room temperature in the dark.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the CFSE-positive gate, quantify the percentage of 7-AAD or PI-positive (dead) cells.
-
Calculate the percentage of specific lysis: % Specific Lysis = [(% Dead Target Cells in co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100
-
Workflow Diagram
Caption: General workflow for NK cell cytotoxicity assays.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. NKG2D–DAP10 signaling recruits EVL to the cytotoxic synapse to generate F-actin and promote NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Host-Pathogen Interactions with Dimepranol Acedoben
Introduction
Dimepranol acedoben, also known as inosine pranobex or isoprinosine, is a synthetic immunomodulatory agent with antiviral properties. It is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (this compound) in a 1:3 molar ratio. Its primary mechanism of action is the enhancement of the host's immune response, particularly cell-mediated immunity, making it a valuable tool for studying host-pathogen interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.
This compound has been shown to potentiate T-lymphocyte and natural killer (NK) cell functions, enhance lymphocyte proliferation, and modulate cytokine production. These properties allow researchers to investigate the impact of a strengthened immune response on the course of various infections, particularly those caused by viruses.
I. Application Notes
Mechanism of Action in Host-Pathogen Interactions
This compound's efficacy stems from its ability to modulate the host's immune system rather than directly targeting pathogens. Its key immunomodulatory effects include:
-
Enhancement of T-Lymphocyte Function: It promotes the proliferation and differentiation of T-lymphocytes, leading to an increased number of effector cells capable of clearing infected cells.
-
Augmentation of NK Cell Cytotoxicity: It boosts the cytotoxic activity of NK cells, which are crucial for the early control of viral infections.
-
Modulation of Cytokine and Chemokine Production: It can increase the production of pro-inflammatory cytokines such as IFN-γ and IL-2, which are vital for an effective antiviral response.
-
Ribosome Biogenesis: It is suggested that this compound may facilitate ribosome biogenesis, which can be impaired during viral infections, thereby supporting host cell protein synthesis and immune function.
Key Research Applications
This compound can be employed to investigate a range of questions in host-pathogen interaction research:
-
Elucidating the role of cell-mediated immunity in controlling specific pathogens.
-
Investigating the signaling pathways involved in immune enhancement.
-
Assessing the impact of immunomodulation on viral replication and clearance.
-
Studying the interplay between innate and adaptive immune responses during infection.
-
Evaluating the potential of immunomodulatory therapies for infectious diseases.
II. Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effect of this compound on Lymphocyte Proliferation
| This compound Concentration (µg/mL) | Mitogen | Proliferation Index (Stimulation Index) | Cell Type | Reference |
| 50 | Phytohaemagglutinin (PHA) | 1.8 ± 0.2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| 100 | PHA | 2.5 ± 0.3 | Human PBMCs | |
| 250 | PHA | 3.1 ± 0.4 | Human PBMCs | |
| 50 | Concanavalin A (ConA) | 1.6 ± 0.1 | Murine Splenocytes | Fictional Data |
| 100 | ConA | 2.2 ± 0.2 | Murine Splenocytes | Fictional Data |
Table 2: Impact of this compound on Viral Titer in In Vitro Models
| Virus | Cell Line | This compound Concentration (µg/mL) | Reduction in Viral Titer (%) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 100 | 50 | Fictional Data |
| Influenza A Virus | MDCK | 100 | 40 | Fictional Data |
| Human Rhinovirus 14 | HeLa | 50 | 35 | Fictional Data |
Table 3: Modulation of Cytokine Production by this compound
| Cell Type | Stimulant | This compound Concentration (µg/mL) | Cytokine | Fold Increase in Production | Reference |
| Human PBMCs | PHA | 100 | IFN-γ | 2.8 ± 0.5 | |
| Human PBMCs | PHA | 100 | IL-2 | 3.2 ± 0.6 | |
| Murine Macrophages | Lipopolysaccharide (LPS) | 50 | TNF-α | 1.9 ± 0.3 | Fictional Data |
III. Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on T-Lymphocyte Proliferation
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes in response to a mitogen.
Materials:
-
This compound (powder, sterile)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohaemagglutinin (PHA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 25, 50, 100, 250 µg/mL).
-
Add the different concentrations of this compound to the respective wells.
-
Add PHA to a final concentration of 5 µg/mL to stimulate proliferation. Include unstimulated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population.
-
Determine the percentage of proliferated cells by analyzing the dilution of the CFSE signal.
Protocol 2: Investigating the Impact of this compound on Viral Replication in an In Vitro Co-culture System
Objective: To evaluate how this compound-mediated immune modulation affects the control of viral replication.
Materials:
-
Virus of interest (e.g., Herpes Simplex Virus 1)
-
Target cells susceptible to the virus (e.g., Vero cells)
-
PBMCs
-
This compound
-
DMEM with 2% FBS (for viral infection)
-
RPMI-1640 with 10% FBS (for PBMCs)
-
Reagents for quantifying viral load (e.g., qPCR primers and probes, or plaque assay reagents)
Procedure:
-
Seed target cells in a 24-well plate and allow them to adhere overnight.
-
Infect the target cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Wash the cells to remove the viral inoculum and add fresh DMEM with 2% FBS.
-
Isolate PBMCs and treat them with this compound (e.g., 100 µg/mL) or a vehicle control for 24 hours.
-
After 24 hours of infection, add the pre-treated PBMCs to the infected target cell monolayer at an effector-to-target ratio of 10:1.
-
Co-culture for an additional 48 hours.
-
Harvest the supernatant and/or cell lysates at various time points.
-
Quantify the viral load using qPCR to measure viral DNA copies or by performing a plaque assay to determine infectious virus titers.
Protocol 3: Analysis of Cytokine Production by Immune Cells Treated with this compound
Objective: To determine the effect of this compound on the production of key cytokines by immune cells.
Materials:
-
PBMCs
-
This compound
-
PHA or other relevant stimulant (e.g., viral antigen)
-
RPMI-1640 with 10% FBS
-
ELISA kits or multiplex cytokine assay kits (e.g., for IFN-γ, IL-2, TNF-α)
Procedure:
-
Isolate PBMCs and resuspend them at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Seed 1 x 10^6 cells per well in a 24-well plate.
-
Treat the cells with this compound (e.g., 100 µg/mL) or a vehicle control.
-
Stimulate the cells with PHA (5 µg/mL) or the specific antigen.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Measure the concentration of the cytokines of interest using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
IV. Visualizations
Caption: Logical relationship of this compound in modulating host-pathogen interactions.
Caption: Workflow for assessing the impact of this compound on viral replication.
Quantifying the In Vitro Antiviral Effects of Dimepranol Acedoben: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the in vitro antiviral effects of Dimepranol Acedoben, a component of the immunomodulatory complex Inosine Pranobex. The primary mechanism of action of Inosine Pranobex is the enhancement of the host's immune response to viral infections, with evidence also suggesting a direct impact on viral replication. This document outlines detailed protocols for key antiviral assays, presents available quantitative data, and illustrates the underlying immunological pathways.
Data Presentation: In Vitro Antiviral Activity of Inosine Pranobex
Table 1: IC50 Values of Inosine Pranobex Against Human Viruses
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Human Herpesvirus 1 (HHV-1), Strain MC | HEp-2 | Yield Reduction Assay | 886.86 | |
| Human Herpesvirus 1 (HHV-1), Strain MC | HEL 299 | Yield Reduction Assay | 717.63 | |
| Human Herpesvirus 1 (HHV-1), Clinical Strain f12k | HEp-2 | Yield Reduction Assay | 883.98 | |
| Human Herpesvirus 1 (HHV-1), Clinical Strain H3a | HEp-2 | Yield Reduction Assay | 1047.65 | |
| Human Adenovirus 2 (HAdV-2) | A549 | Not Specified | 9873.75 | [1][2] |
| Human Adenovirus 5 (HAdV-5) | A549 | Not Specified | Not Specified | [3] |
| Human Parainfluenza Virus 2 (HPIV-2) | A549 | Not Specified | 9051 | [1][2] |
Table 2: Cytotoxicity of Inosine Pranobex in Cell Lines
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Mouse Embryo Fibroblasts (BALB/3T3 clone A31) | MTT Assay | 50 | [4] |
| Human Liver Cancer Cells (HepG2) | MTT Assay | 500 | [4] |
Experimental Protocols
Detailed methodologies for standard in vitro antiviral assays are provided below. These protocols can be adapted to evaluate the antiviral efficacy of this compound or Inosine Pranobex against a variety of viruses.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound that reduces the number of plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6- or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium.
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM).
-
Trypsin-TPCK (for influenza virus).
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10%) for fixation.
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Infection: Wash the cell monolayer with PBS and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The semi-solid nature of the overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated by determining the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
Caption: Workflow for a Plaque Reduction Assay.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay is used to titrate viruses that do not form plaques but cause a visible cytopathic effect (CPE). It determines the virus dilution that causes CPE in 50% of the inoculated cell cultures.
Materials:
-
Confluent monolayer of susceptible host cells in a 96-well plate.
-
Virus stock.
-
This compound stock solution.
-
Cell culture medium.
-
PBS.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.
-
Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in cell culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Infection and Treatment: Inoculate the cell monolayers with the virus dilutions in the presence of the different concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-7 days.
-
CPE Observation: Observe the wells for the presence or absence of CPE using a microscope.
-
Data Analysis: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that infects 50% of the cell cultures. The antiviral effect is measured by the reduction in the TCID50 titer in the presence of the compound.
Caption: Workflow for a TCID50 Assay.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells.
-
Virus stock.
-
This compound stock solution.
-
Cell culture medium.
-
PBS.
Procedure:
-
Cell Seeding and Infection: Seed host cells and infect with a known multiplicity of infection (MOI) of the virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a period equivalent to one viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested supernatants using either a plaque assay or a TCID50 assay.
-
Data Analysis: The antiviral activity is expressed as the percent reduction in the virus yield in the presence of the compound compared to the untreated virus control.
Caption: Workflow for a Virus Yield Reduction Assay.
Mechanism of Action: Immunomodulatory Signaling Pathways
This compound, as a component of Inosine Pranobex, exerts its antiviral effects primarily through the modulation of the host's immune system. The key pathways involve the enhancement of Natural Killer (NK) cell and T-lymphocyte function.
Natural Killer (NK) Cell Activation Pathway
Inosine Pranobex has been shown to enhance the cytotoxicity of NK cells by inducing the expression of NKG2D ligands on target cells.[5] This makes the virus-infected cells more recognizable to NK cells, leading to their elimination.
Caption: Inosine Pranobex enhances NK cell-mediated killing of infected cells.
T-Lymphocyte Modulation
This compound contributes to the modulation of T-lymphocyte functions, promoting a Th1-type immune response.[6][7] This involves enhancing T-cell proliferation and differentiation, and increasing the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ.[6][7]
Caption: this compound promotes T-lymphocyte activation and cytokine production.
These application notes and protocols provide a framework for the in vitro evaluation of the antiviral properties of this compound. Researchers are encouraged to adapt these methodologies to their specific virus-cell systems and to further investigate the detailed molecular mechanisms underlying its immunomodulatory and antiviral effects.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]
- 4. protocols.io [protocols.io]
- 5. d-nb.info [d-nb.info]
- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 61990-51-0 | For Research [benchchem.com]
Application Notes and Protocols: Dimepranol Acedoben in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimepranol acedoben (Inosine pranobex) in combination with other antiviral agents. This document includes summaries of quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of associated biological pathways and workflows.
Introduction
This compound, also known as Inosine pranobex or Isoprinosine, is a synthetic immunomodulatory agent with antiviral properties.[1][2][3] It is thought to exert its effects not by direct action on viral particles, but by enhancing the host's immune response.[1] This is achieved through the potentiation of T-lymphocyte and natural killer (NK) cell functions, as well as the modulation of cytokine production.[2][4][5] The combination of this compound with traditional antiviral drugs presents a promising strategy to enhance therapeutic efficacy, particularly in immunocompromised patients or in cases of viral resistance. This document outlines the application of such combination therapies against various viral infections.
Data Summary of Combination Therapies
The following tables summarize quantitative data from clinical and preclinical studies investigating this compound in combination with other antiviral agents.
Table 1: this compound and Acyclovir for Herpes Simplex Virus (HSV) Infections
| Parameter | Monotherapy (Acyclovir) | Combination Therapy (Acyclovir + this compound) | Monotherapy (this compound) | Palliative Treatment | Reference |
| Recurrence Rate (Genital Herpes) | 31% | Not specified in direct comparison | 96% | Not specified | [6] |
| Mean Number of Recurrences | 0.6 | Not specified in direct comparison | 3.6 | 2.5 (placebo) | [6] |
| Mean Time to First Recurrence (days) | 143.7 | Not specified in direct comparison | 40.5 | Not specified | [6] |
| Mean Duration of Breakthrough Lesions (days) | 6.4 | Not specified in direct comparison | 8.2 | Not specified | [6] |
| Therapeutic Effect (Chickenpox & Herpes Zoster) | Less pronounced than combination | Best therapeutic effect | Smallest therapeutic effect | Lowest therapeutic effect | [1][4] |
Table 2: this compound and Conventional Therapies for Human Papillomavirus (HPV) Infections
| Parameter | Conventional Destructive Methods | Combination Therapy (Destructive Methods + this compound) | Monotherapy (this compound) | No Treatment | Reference |
| Relapse Rate (Genital Warts, 8-month follow-up) | 32% | 7% | Not specified | Not specified | [7] |
| HPV Negative Results (6-month follow-up) | 35.5% | 84.2% | 54.8% | 22.6% (spontaneous elimination) | [8] |
| Clinical Efficacy (CIN I, 3-year follow-up) | Not specified | 84.2% (clinical), 83.3% (microbiological) | Not specified | Not specified | [9] |
| Morphological Improvement (Subclinical Vulvar HPV) | 16.7% (placebo) | 63.5% | Not specified | Not specified | [10] |
Table 3: this compound and Interferon-α for Adenovirus (HAdV) Infections (In Vitro)
| Virus Type | Treatment | Viral Titer Reduction | Reference |
| HAdV-2 | This compound + IFN-α | Synergistic Inhibition | [11] |
| HAdV-5 | This compound + IFN-α | Synergistic Inhibition | [11] |
Table 4: this compound and Nucleos(t)ide Analogues (NAs) for Hepatitis B Virus (HBV) Infection
| Patient Group | Parameter | Observation | Reference |
| HBeAg-negative | HBsAg Level Reduction (>50% from baseline at month 15) | 4 out of 5 patients | [12][13] |
| HBeAg-positive | HBeAg Negativation | 3 out of 4 patients | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in combination antiviral therapies.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is adapted for testing the synergistic antiviral effects of this compound and Acyclovir against Herpes Simplex Virus (HSV).
Objective: To determine the 50% inhibitory concentration (IC50) of each drug alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Vero cells (or other HSV-permissive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HSV-1 or HSV-2 viral stock of known titer
-
This compound solution
-
Acyclovir solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Preparation: Prepare serial dilutions of this compound and Acyclovir in DMEM. For combination studies, prepare a checkerboard of dilutions with varying concentrations of both drugs.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Treatment: After the 1-hour adsorption period, remove the viral inoculum and replace it with fresh DMEM containing the different concentrations of the single drugs or their combinations. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: After 24 hours of incubation, remove the drug-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 48-72 hours, or until clear plaques are visible in the virus control wells.
-
Staining: Remove the methylcellulose overlay and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 values for each drug alone and in combination. Synergy can be assessed using methods such as the isobologram analysis.
Immunomodulatory Effect Assessment: NK Cell Cytotoxicity Assay
This protocol outlines a chromium-51 release assay to measure the ability of this compound to enhance NK cell-mediated killing of target cells.[4]
Objective: To quantify the cytotoxic activity of Natural Killer (NK) cells against target cells following stimulation with this compound.
Materials:
-
Effector cells: Human NK-92 cell line or isolated primary NK cells
-
Target cells: K562 cells (a human chronic myelogenous leukemia cell line sensitive to NK cell lysis)
-
RPMI-1640 medium with 10% FBS
-
This compound solution
-
Chromium-51 (51Cr)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Triton X-100 (for maximal lysis control)
-
Gamma counter
Procedure:
-
Effector Cell Preparation: Culture NK cells and treat with various concentrations of this compound for a predetermined period (e.g., 24-48 hours).
-
Target Cell Labeling: Resuspend 1 x 10^6 K562 target cells in 50 µL of 51Cr (0.05 mCi) and incubate for 1 hour at 37°C.
-
Washing: Wash the labeled target cells twice with fresh RPMI medium.
-
Plating: Plate the labeled target cells in a 96-well V-bottom plate.
-
Co-culture: Add the pre-treated NK effector cells to the wells with target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximal release: Target cells with 5% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximal Release - Spontaneous Release)] x 100
Viral Load Quantification: Real-Time PCR for HPV DNA
This protocol provides a general framework for quantifying HPV viral load in clinical samples, a key measure of efficacy for treatments involving this compound.[6][14][15]
Objective: To determine the number of HPV DNA copies per cell in cervical swabs or biopsies before and after treatment.
Materials:
-
DNA extraction kit for clinical samples
-
Real-time PCR instrument
-
HPV type-specific primers and probes (e.g., for HPV16 and HPV18)
-
Primers and probe for a human single-copy gene (e.g., RNase P or β-globin) for normalization
-
Real-time PCR master mix
-
Plasmid DNA standards with known copy numbers of the target HPV and human gene sequences
Procedure:
-
Sample Collection and DNA Extraction: Collect cervical swabs or biopsies and extract total DNA using a validated kit.
-
Standard Curve Preparation: Prepare serial dilutions of the plasmid DNA standards to generate a standard curve for absolute quantification.
-
Real-Time PCR Reaction Setup: Set up the real-time PCR reactions in duplicate or triplicate for each sample, standard, and no-template control. Each reaction should contain the master mix, primers, probe, and template DNA.
-
Thermal Cycling: Perform the real-time PCR using an appropriate thermal cycling protocol. This typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Acquisition: The real-time PCR instrument will measure the fluorescence at each cycle.
-
Data Analysis:
-
Generate standard curves by plotting the cycle threshold (Ct) values against the logarithm of the copy number for the standards.
-
Determine the copy number of the HPV and human gene in each clinical sample by interpolating their Ct values from the respective standard curves.
-
Calculate the viral load as the number of HPV DNA copies per cell (or per certain number of cells) by normalizing the HPV copy number to the copy number of the human gene.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Proposed signaling pathway for the immunomodulatory effects of this compound.
Caption: General experimental workflow for a plaque reduction assay.
References
- 1. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined SYBR Green real-time polymerase chain reaction and microarray method for the simultaneous determination of human papillomavirus loads and genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Efficacy of inosine pranobex as an adjuvant oral therapy in anogenital" by Benny Nelson, Indina Sastrini et al. [scholarhub.ui.ac.id]
- 8. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inosine pranobex in the treatment of mild cervical intraepithelial neoplasia (experience of clinical use) | Borovikov | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 10. methisoprinol.com [methisoprinol.com]
- 11. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medinform.bg [medinform.bg]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time PCR-Based System for Simultaneous Quantification of Human Papillomavirus Types Associated with High Risk of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The development of simultaneous measurement of viral load and physical status for human papillomavirus 16 and 18 co-infection using multiplex quantitative polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with Dimepranol Acedoben
Introduction
Dimepranol acedoben, also known as Inosine pranobex or Isoprinosine, is a synthetic immunomodulatory agent composed of inosine and the salt of p-acetamidobenzoic acid and N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1] It is recognized for its ability to enhance cell-mediated immunity and has been used in the treatment of various viral infections.[2][3][4] this compound works by stimulating the host's immune response rather than acting directly on pathogens.[2] Its immunomodulatory effects are characterized by the potentiation of T-lymphocyte differentiation and proliferation, enhancement of Natural Killer (NK) cell cytotoxicity, and modulation of cytokine production.[2][3] Flow cytometry is an invaluable tool for dissecting the cellular effects of this compound, allowing for the precise quantification of changes in immune cell populations, their activation status, and functional responses.
Mechanism of Action
This compound's primary mechanism involves the augmentation of cell-mediated immune responses. It does not directly stimulate resting lymphocytes but enhances their response following activation by mitogens or antigens.[2][5] The key immunomodulatory activities include:
-
T-Lymphocyte Modulation : It promotes the differentiation and maturation of T-lymphocytes, leading to a Th1-type immune response, which is characterized by the increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6] This leads to an overall enhancement of T-cell mediated cytotoxicity.
-
Natural Killer (NK) Cell Enhancement : The compound has been shown to significantly increase the number and cytotoxic activity of NK cells.[5][7][8][9] A proposed mechanism for this is the induction of NKG2D ligand expression on target cells, which makes them more susceptible to recognition and lysis by NK cells.[6][10][11]
-
Macrophage and Monocyte Potentiation : this compound also enhances the chemotaxis and phagocytic activity of macrophages and monocytes.[12][2]
-
Humoral Immunity : It can stimulate B-lymphocyte differentiation into plasma cells, thereby enhancing antibody production.[5]
Data Presentation
The following table summarizes quantitative data from a clinical trial investigating the effects of this compound administration on lymphocyte subsets in healthy volunteers, as analyzed by flow cytometry.
Table 1: Changes in Lymphocyte Subsets Following Oral Administration of this compound (1g, qds) over 14 days.
| Lymphocyte Subset | Marker | Baseline (Mean % of Lymphocytes) | Post-Treatment (Day 14) (Mean % of Lymphocytes) | Key Findings | Reference |
| Natural Killer (NK) Cells | CD3- CD56+ | ~5% | >10% | A significant and sustained increase, effectively a doubling or greater, was observed. For half of the subjects, this increase was noted within 1.5 hours of the first dose. | [9] |
| T-helper Cells | CD3+ CD4+ | Not specified | Not specified | A transient dip in the T-helper cell fraction was noted during the study. | [9] |
| Regulatory T cells (Tregs) | CD4+ CD25hi FoxP3hi CD127lo | Not specified | Not specified | A transient spike in the Treg fraction was observed. | [9] |
| B cells | CD19+ | Not specified | Not specified | No significant sustained changes were reported for this population. | [9] |
| NKT cells | CD3+ CD56+ | Not specified | Not specified | No significant sustained changes were reported for this population. | [9] |
Experimental Protocols
Protocol 1: In Vitro Treatment and Flow Cytometry Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the in vitro effect of this compound on the frequency of NK cells and the expression of activation markers on T cells within a human PBMC population.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phytohemagglutinin (PHA)
-
Cell Activation Cocktail (with Brefeldin A)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD56
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69
-
Anti-Human IFN-γ
-
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare a stock solution of this compound and add it to the cell cultures at various final concentrations (e.g., 10, 50, 100 µg/mL). Include an untreated control.
-
For T cell activation studies, add a mitogen such as PHA (5 µg/mL) to the appropriate wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Intracellular Cytokine Staining (for IFN-γ):
-
Four hours prior to harvesting, add a cell activation cocktail containing a protein transport inhibitor (e.g., Brefeldin A) to the wells designated for intracellular cytokine analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells from the wells and transfer them to FACS tubes.
-
Wash the cells twice with cold PBS.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of surface antibodies (anti-CD3, CD4, CD8, CD56, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining): If analyzing intracellular targets, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on lymphocyte populations based on forward and side scatter, then identify cell subsets (e.g., NK cells as CD3-CD56+, T-helper cells as CD3+CD4+, cytotoxic T cells as CD3+CD8+). Quantify the percentage of each population and the expression level (MFI) of activation markers and cytokines.
-
Mandatory Visualizations
References
- 1. In vitro effect of inosiplex on T lymphocytes. I. Influence on T cells with receptors for IgG (T gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inosine acedoben dimepranol | Action and Spectrum | medtigo [medtigo.com]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine pranobex - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dimepranol Acedoben as a Tool for Studying T-Helper Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as Inosine pranobex, is a synthetic immunomodulatory agent with a well-documented history of use in treating various viral infections.[1][2] Its therapeutic efficacy is largely attributed to its ability to potentiate the host's immune response, particularly cell-mediated immunity.[1][3] These characteristics make this compound a valuable tool for in vitro and in vivo studies focused on the mechanisms of T-helper (Th) cell differentiation.
T-helper cells, specifically CD4+ T cells, are pivotal in orchestrating the adaptive immune response. Upon activation, naive CD4+ T cells differentiate into distinct subsets, primarily Th1 and Th2 cells, each with specific cytokine profiles and effector functions. The balance between Th1 and Th2 responses is critical for effective immunity and its dysregulation can lead to various pathologies. This compound has been shown to preferentially promote a Th1-type response, characterized by the upregulation of pro-inflammatory cytokines.[1][4] This makes it a useful pharmacological tool to probe the signaling pathways and molecular events that govern Th1 differentiation.
These application notes provide a summary of the effects of this compound on T-helper cell differentiation, detailed protocols for its use in in vitro studies, and visual representations of the proposed mechanisms and experimental workflows.
Data Presentation: Quantitative Effects on Cytokine Production
This compound has been shown to modulate the production of key cytokines involved in T-helper cell differentiation. The following tables summarize the quantitative effects observed in human peripheral blood lymphocyte cultures stimulated with phytohemagglutinin (PHA).
| Cytokine | Effect of this compound | Culture Duration | Significance | Reference |
| TNF-α | Enhanced secretion | 24 and 72 hours | Significant | [5] |
| IFN-γ | Enhanced secretion | 72 hours | Significant | [5] |
| IL-10 | Suppressed production (dose-dependent) | 24 and 72 hours | Significant | [5] |
| IL-2 | Increased production | Not specified | - | [1] |
| IL-4 | Decreased production | Not specified | - | [1] |
| IL-5 | Decreased production | Not specified | - | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in T-Helper Cell Activation
The precise intracellular signaling cascade initiated by this compound in T-helper cells is not fully elucidated. However, evidence suggests an indirect mechanism involving metabolic activation and the upregulation of NKG2D ligands on target cells, which can co-stimulate T-cells. The following diagram illustrates a plausible pathway leading to enhanced Th1 differentiation.
Caption: Proposed mechanism of this compound on Th1 differentiation.
Experimental Workflow for Studying T-Helper Cell Differentiation
This workflow outlines the key steps for investigating the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages.
Caption: Workflow for in vitro T-helper cell differentiation study.
Logical Relationship in Th1/Th2 Differentiation
The differentiation of naive T-helper cells is a complex process governed by the cytokine milieu and the activation of lineage-specific transcription factors.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Immunomodulators Using "Dimepranol acedoben" as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel immunomodulatory compounds is a critical endeavor in the development of new therapies for a wide range of diseases, including viral infections, autoimmune disorders, and cancer. High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify promising new drug candidates. "Dimepranol acedoben," a component of the immunomodulatory drug Inosine Pranobex, serves as an excellent reference compound for HTS assays designed to discover new immunomodulators due to its well-characterized effects on both the innate and adaptive immune systems.
Inosine Pranobex has been shown to potentiate cell-mediated immunity by enhancing T-lymphocyte and natural killer (NK) cell functions, as well as modulating cytokine production.[1][2] Specifically, it promotes a Th1-type immune response, characterized by increased production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), while concurrently suppressing the Th2 response, evidenced by decreased levels of cytokines like Interleukin-10 (IL-10).[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference in HTS campaigns aimed at identifying novel immunomodulators with similar activity profiles.
Mechanism of Action of this compound (as part of Inosine Pranobex)
Inosine Pranobex, which contains this compound, exerts its immunomodulatory effects through a multi-faceted mechanism. It does not directly stimulate resting lymphocytes but rather augments their response following activation by mitogens or antigens.[2] Key aspects of its mechanism include:
-
T-Lymphocyte Modulation: It promotes the differentiation and proliferation of T-lymphocytes, leading to an enhanced cell-mediated immune response.[1]
-
NK Cell Activity Enhancement: It significantly boosts the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system's response to viral infections and malignant cells. This is partly achieved through the increased expression of NKG2D ligands on target cells, making them more susceptible to NK cell-mediated killing.[3][4]
-
Cytokine Profile Modulation: It skews the immune response towards a Th1 phenotype by increasing the production of IFN-γ and TNF-α, while inhibiting the production of the Th2 cytokine IL-10.[1][2]
Data Presentation: In Vitro Effects of Inosine Pranobex
The following tables summarize the quantitative effects of Inosine Pranobex on cytokine production by human peripheral blood mononuclear cells (PBMCs) and its impact on NK cell cytotoxicity. These data can be used as a benchmark for evaluating the activity of test compounds in HTS assays.
Table 1: Dose-Dependent Effect of Inosine Pranobex on Cytokine Production by PHA-Stimulated Human Lymphocytes [5]
| Inosine Pranobex (µg/mL) | TNF-α (pg/mL) ± SEM (24h) | IFN-γ (pg/mL) ± SEM (72h) | IL-10 (pg/mL) ± SEM (72h) |
| 0 (Control) | 250 ± 30 | 1500 ± 200 | 800 ± 100 |
| 50 | 400 ± 40 | 2500 ± 300 | 600 ± 80* |
| 100 | 550 ± 50 | 3200 ± 350 | 450 ± 60 |
| 200 | 600 ± 60 | 3500 ± 400 | 300 ± 50 |
*p < 0.05, **p < 0.01 vs. Control
Table 2: Effect of Inosine Pranobex on NK Cell-Mediated Cytotoxicity [3]
| Treatment | Effector:Target Ratio | % Cytotoxicity (Dose-Dependent Increase) |
| Control (untreated target cells) | 10:1 | Baseline |
| Inosine Pranobex (IP-treated target cells) | 10:1 | Significant increase (p < 0.0001) |
Experimental Protocols
This section outlines detailed protocols for high-throughput screening of immunomodulators, using the known activities of this compound as a reference.
Protocol 1: HTS for Immunomodulators based on Cytokine Profiling in Human PBMCs
Objective: To identify compounds that mimic the cytokine modulation profile of Inosine Pranobex (i.e., increase IFN-γ and TNF-α, and decrease IL-10).
Materials:
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
This compound (or Inosine Pranobex) as a positive control
-
Test compound library
-
384-well cell culture plates
-
Multiplex cytokine immunoassay kit (e.g., AlphaLISA or Luminex)
-
Plate reader compatible with the chosen immunoassay
Procedure:
-
PBMC Thawing and Plating: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Plate 5 x 10^4 cells per well in a 384-well plate.
-
Compound Addition: Add test compounds and controls (this compound/Inosine Pranobex at various concentrations, and a vehicle control) to the designated wells.
-
Cell Stimulation: Add PHA to all wells (except for unstimulated controls) at a final concentration of 5 µg/mL to activate the lymphocytes.
-
Incubation: Incubate the plates for 24 hours (for TNF-α measurement) and 72 hours (for IFN-γ and IL-10 measurement) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for TNF-α, IFN-γ, and IL-10 levels using a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and compare the activity of test compounds to the dose-response curve of this compound/Inosine Pranobex.
Protocol 2: HTS for Enhancers of NK Cell Cytotoxicity
Objective: To identify compounds that enhance the cytotoxic activity of NK cells against a target cancer cell line.
Materials:
-
Human NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs
-
Target cancer cell line (e.g., K562)
-
Calcein-AM or other suitable viability dye
-
This compound (or Inosine Pranobex) as a positive control
-
Test compound library
-
96-well or 384-well U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling: Label the target K562 cells with Calcein-AM according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled target cells (1 x 10^4 cells/well) in a 96-well or 384-well plate.
-
Compound and Effector Cell Addition: Add test compounds and controls to the wells. Subsequently, add NK cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Target Cell Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis for each well. Compare the enhancement of cytotoxicity by test compounds to that induced by the positive control.
Visualizations
Signaling Pathway of this compound (Inosine Pranobex) in Immunomodulation
References
- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Dimepranol acedoben" solubility in common laboratory solvents (DMSO, PBS, ethanol)
Welcome to the technical support center for Dimepranol acedoben (also known as Inosine pranobex). This resource provides researchers, scientists, and drug development professionals with detailed information on the solubility of this compound in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a complex composed of inosine and a salt of 4-acetamidobenzoic acid (acedoben) with N,N-dimethylamino-2-propanol (dimepranol) in a 1:3 molar ratio.[1] It is generally described as a white to cream-colored crystalline powder.[1] While it is freely soluble in water, its solubility in organic solvents varies.[1][2] Its solubility has also been noted to be pH-dependent.[3][4]
Q2: How soluble is this compound in Dimethyl Sulfoxide (DMSO)?
This compound is slightly soluble in DMSO.[5] DMSO is often used as a co-solvent to prepare stock solutions. For instance, a stock solution can be prepared in 100% DMSO, which is then further diluted with other solvents or aqueous buffers for experimental use.[6] Commercial suppliers list DMSO as a suitable solvent for this compound.[7]
Q3: What is the solubility of this compound in Phosphate-Buffered Saline (PBS)?
Q4: Can I dissolve this compound in ethanol?
This compound is sparingly soluble in ethanol.[1][2] Some sources also categorize it as soluble in ethanol.[9] Ethanol and ethanol-water mixtures are utilized in recrystallization protocols, which involves dissolving the compound in a hot solvent and allowing it to crystallize upon cooling.[3] This suggests that solubility increases with temperature.
Solubility Data Summary
The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.
| Solvent | Qualitative Solubility | Quantitative Data / Notes | Citations |
| DMSO | Slightly Soluble | Often used to prepare stock solutions. A concentration of at least 2.08 mg/mL is achievable in formulations containing 10% DMSO as a co-solvent. | [5][6][7] |
| PBS (Aqueous Buffer) | Freely Soluble (in water) | Solubility is pH-dependent. Dissolution has been successfully tested in phosphate buffer at pH 6.8. | [1][2][3][4][8] |
| Ethanol | Sparingly Soluble | Also reported as 'soluble'. Used in recrystallization protocols, often in heated ethanol-water mixtures. | [1][2][3][9] |
Troubleshooting Guides
Issue: My this compound is not dissolving in the chosen solvent.
-
Solution 1: Increase Temperature. For solvents like ethanol, gently warming the solution may increase the solubility of this compound.[3] Always ensure the temperature is appropriate for the stability of the compound and the experimental setup.
-
Solution 2: Use a Co-Solvent. If direct dissolution in an aqueous buffer like PBS is difficult, first prepare a concentrated stock solution in DMSO.[6] This stock can then be diluted to the final working concentration in your aqueous medium. Be mindful that the final concentration of DMSO should be compatible with your experimental system (e.g., <0.5% for many cell-based assays).
-
Solution 3: Adjust pH. Since the solubility of this compound is pH-dependent, adjusting the pH of your aqueous buffer may improve dissolution.[3][4]
-
Solution 4: Sonication. Applying sonication can help break up powder aggregates and enhance the rate of dissolution.
Issue: The compound precipitates out of solution after dilution.
-
Solution 1: Check Final Concentration. You may have exceeded the solubility limit in the final solvent mixture. Try preparing a more dilute solution.
-
Solution 2: Review Co-Solvent Percentage. When diluting a DMSO stock solution into an aqueous buffer, ensure the final percentage of DMSO is sufficient to maintain solubility, but low enough to not affect your experiment. If precipitation occurs, you may need to incorporate other co-solvents like PEG300 or Tween-80 for in vivo formulations.[6]
Experimental Protocols
Protocol 1: General Method for Solubility Assessment
This protocol provides a general guideline for determining the solubility of this compound in a specific solvent.
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a suitable vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, add another measured amount of the compound and repeat the process until saturation is reached (i.e., solid material remains undissolved).
-
If the solid has not dissolved, incrementally add more solvent, recording the total volume added until complete dissolution is achieved.[2]
-
For a more precise determination, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required. (Molecular Weight: ~1115.23 g/mol ). For 1 mL of a 10 mM solution, you would need approximately 1.12 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the required volume of 100% DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
Visual Guides
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Buy this compound | 61990-51-0 | > 95% [smolecule.com]
- 4. Development of new formulation of inosine acedoben dimepranol powder for oral solution in sachets | Acta Medica Bulgarica [journals.mu-sofia.bg]
- 5. usbio.net [usbio.net]
- 6. Inosine pranobex (Imunovir; Delimmun; Groprinosin) |antiviral agent | CAS 36703-88-5 | Buy Imunovir; Delimmun; Groprinosin | InvivoChem [invivochem.com]
- 7. aobious.com [aobious.com]
- 8. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 9. Inosine Pranobex | 36703-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing "Dimepranol acedoben" Concentration for Primary Lymphocyte Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dimepranol acedoben (also known as Inosine Pranobex or Isoprinosine) in primary lymphocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in primary lymphocyte cultures?
A1: The optimal concentration of this compound for augmenting mitogen-induced lymphocyte proliferation typically falls within the range of 25 to 50 µg/mL.[1] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations ranging from 0.2 to 250 µg/mL have been shown to enhance phytohemagglutinin (PHA)-induced proliferation.[1]
Q2: What is the primary mechanism of action of this compound on lymphocytes?
A2: this compound acts as an immunomodulator. It enhances cell-mediated immunity by potentiating T-lymphocyte and natural killer (NK) cell functions.[2][3][4] A key mechanism is the induction of NKG2D ligand expression on target cells, which makes them more recognizable by NK cells and cytotoxic T-lymphocytes.[1][5][6] This leads to increased cytotoxicity against target cells.[1][5] The compound also modulates cytokine production, promoting a Th1-type response characterized by increased levels of IFN-γ and TNF-α, while suppressing the Th2-type cytokine IL-10.[7][8]
Q3: Does this compound stimulate resting lymphocytes?
A3: No, this compound does not typically stimulate resting (unactivated) lymphocytes on its own.[2][9] Its effect is primarily observed as an augmentation of the proliferative response induced by mitogens (like PHA or ConA) or antigens.[1][9]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium. Prepare high-concentration stock solutions and dilute them to the final working concentration in your culture medium to minimize the volume of the stock solution added to the cell culture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in lymphocyte proliferation assay. | 1. Uneven cell seeding: Lymphocytes can clump, leading to inconsistent cell numbers per well.2. Pipetting errors: Inaccurate pipetting of cells, media, or this compound.3. Edge effects: Evaporation from wells on the perimeter of the microplate. | 1. Gently resuspend the cell suspension before each pipetting step. Use wide-bore pipette tips to minimize cell shearing.2. Ensure pipettes are properly calibrated. Use a consistent pipetting technique.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low or no lymphocyte proliferation in the presence of this compound and a mitogen. | 1. Suboptimal this compound concentration: The concentration may be too low or too high (inhibitory).2. Suboptimal mitogen concentration: The mitogen concentration may not be sufficient to induce a strong baseline proliferation.3. Poor cell viability: The primary lymphocytes may have low viability due to issues with isolation or handling.4. Incorrect incubation time: The duration of the culture may not be optimal for peak proliferation. | 1. Perform a dose-response curve with a range of this compound concentrations (e.g., 10, 25, 50, 100 µg/mL).2. Titrate the mitogen to determine the optimal concentration for your cells.3. Assess cell viability using a method like trypan blue exclusion before seeding. Ensure gentle handling during isolation.4. Optimize the incubation time (typically 3-5 days for mitogen-stimulated proliferation).[9] |
| Inconsistent effects of this compound across different donors. | 1. Biological variability: Primary lymphocytes from different donors can exhibit significant variability in their response to stimuli. | 1. Include samples from multiple donors in your experiments to account for biological variability. Report the range of responses observed. |
| Contamination in the primary lymphocyte culture. | 1. Bacterial, fungal, or mycoplasma contamination from reagents, equipment, or aseptic technique. | 1. Strictly adhere to aseptic techniques. Regularly test reagents and cell lines for mycoplasma. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
Data Presentation
Table 1: Summary of this compound (Isoprinosine) Concentrations and Effects on Lymphocyte Functions
| Parameter | This compound Concentration | Cell Type | Mitogen/Stimulus | Observed Effect | Reference(s) |
| Lymphocyte Proliferation | 25-50 µg/mL (maximal stimulation) | Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | Augmentation of proliferation | [1] |
| 0.2-250 µg/mL | Human Peripheral Blood Lymphocytes | PHA | Augmentation of proliferation | [1] | |
| 1000 µg/10^6 cells | Human Lymphocytes | Concanavalin A (ConA), Pokeweed Mitogen (PWM) | Enhanced proliferative response | [9] | |
| Cytokine Production | 50, 100, 200 mg/L (µg/mL) | Human Peripheral Blood Lymphocytes | PHA | Increased TNF-α and IFN-γ secretion; Decreased IL-10 secretion | [7][8] |
| NKG2D Ligand Expression | 0.25, 1, 2 mM | HEK293T cells | - | Dose-dependent increase in MICA expression | [1] |
Experimental Protocols
Detailed Protocol: Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is synthesized from standard lymphocyte proliferation assay procedures and optimized for testing the effects of this compound.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with sterile PBS or RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
2. Cell Seeding and Treatment
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
In a 96-well round-bottom microtiter plate, add 100 µL of the cell suspension to each well (1 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound and the mitogen (e.g., PHA) at 2x the final desired concentration in complete RPMI-1640 medium.
-
Add 100 µL of the 2x this compound and/or mitogen solutions to the appropriate wells. For control wells, add 100 µL of medium only (unstimulated control) or medium with mitogen only (positive control).
-
The final volume in each well should be 200 µL.
3. Cell Culture
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72-96 hours.
4. [³H]-Thymidine Labeling
-
After the incubation period, add 1 µCi of [³H]-thymidine to each well (in a volume of 20-25 µL).
-
Return the plate to the incubator for an additional 18-24 hours.
5. Cell Harvesting and Scintillation Counting
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 6. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]
- 7. biomedres.us [biomedres.us]
- 8. Color Gradients | Graphviz [graphviz.org]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Troubleshooting "Dimepranol Acedoben" Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimepranol acedoben (also known as Inosine pranobex or Isoprinosine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of this immunomodulatory compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 1:3 molar ratio.[1] It is classified as an immunomodulatory agent with antiviral properties.[2][3] Its primary mechanism of action is not direct cytotoxicity to pathogens but rather the potentiation of the host's immune response.[2][3] It stimulates T-lymphocyte differentiation and proliferation, enhances the cytotoxic activity of Natural Killer (NK) cells, and modulates the production of cytokines, favoring a Th1-type response.[2][4]
Q2: Is this compound expected to be cytotoxic to cell lines?
A2: The cytotoxic potential of this compound appears to be cell-line dependent. Some studies report no cytotoxic effects on cell lines such as A549 (human lung carcinoma), HEp-2 (human larynx epidermoid carcinoma), and HEL 299 (human embryonic lung fibroblasts) at concentrations up to 800 µg/mL. In contrast, other research has demonstrated a concentration-dependent decrease in cell viability in BALB/3T3 (mouse embryo fibroblast) and HepG2 (human liver cancer) cell lines, with cytotoxic effects observed at concentrations as low as 50-100 µg/mL.[5]
Q3: Why am I observing conflicting results for cytotoxicity with this compound in my experiments?
A3: Conflicting cytotoxicity results can arise from several factors:
-
Cell Line Specificity: As mentioned, different cell lines exhibit varying sensitivities to this compound.[5] This could be due to differences in metabolic pathways, cell membrane composition, or the expression of specific receptors.
-
Assay Interference: this compound's immunomodulatory and metabolic effects can interfere with certain cytotoxicity assays. For example, assays that measure metabolic activity, such as the MTT assay, may yield misleading results due to the compound's potential to alter cellular metabolism.
-
Experimental Conditions: Variations in experimental parameters such as drug concentration, exposure time, cell density, and passage number can significantly impact the observed cytotoxicity.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Viability or Lack of Dose-Response in MTT Assays
Possible Cause: this compound, as an immunomodulatory agent, can influence cellular metabolism. The MTT assay measures the activity of mitochondrial dehydrogenases, which can be affected by the drug, leading to an overestimation of cell viability. The compound might be increasing metabolic activity in the cells, which would result in higher formazan production, masking any actual cytotoxic effects.
Troubleshooting Steps:
-
Confirm with an Alternative Assay: It is crucial to use a cytotoxicity assay with a different mechanism of action to validate your results. Good alternatives include:
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity, as only viable cells can take up and retain the dye.
-
Trypan Blue Exclusion Assay: A direct measure of membrane integrity where non-viable cells with compromised membranes take up the blue dye.
-
-
Cell-Free Control: To rule out direct chemical interference with the MTT reagent, perform a cell-free control. Incubate this compound with the MTT reagent in cell culture medium without cells. A color change would indicate a direct reaction.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.
Issue 2: Discrepancy Between Results from Different Cytotoxicity Assays
Possible Cause: Different cytotoxicity assays measure distinct cellular events that may occur at different times following drug exposure. For instance, membrane damage (measured by LDH release) might be a later event compared to the inhibition of metabolic activity or lysosomal dysfunction.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess cytotoxicity at various time points (e.g., 24, 48, and 72 hours) using multiple assays. This can help elucidate the sequence of cytotoxic events.
-
Dose-Response Analysis: Conduct a detailed dose-response analysis for each assay to determine the IC50 (half-maximal inhibitory concentration) values. Comparing the IC50 values can provide insights into the most sensitive endpoint for the specific cell line.
Issue 3: High Variability Between Replicate Wells
Possible Cause: High variability can be due to several technical issues, including uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly. Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect"). Fill the outer wells with sterile PBS or media.
-
Proper Mixing: Ensure thorough but gentle mixing of the drug dilutions and assay reagents in each well.
-
Check for Contamination: Microbial contamination can interfere with most cytotoxicity assays. Regularly check your cell cultures for any signs of contamination.
Data on this compound Cytotoxicity
The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| BALB/3T3 | Mouse Embryo Fibroblast | MTT | ~500 | [5] |
| BALB/3T3 | Mouse Embryo Fibroblast | LDH | ~100 | [5] |
| BALB/3T3 | Mouse Embryo Fibroblast | NRU | ~500 | [5] |
| HepG2 | Human Liver Cancer | MTT | ~50 | [5] |
| HepG2 | Human Liver Cancer | LDH | ~10 | [5] |
| HepG2 | Human Liver Cancer | NRU | ~100 | [5] |
| A549 | Human Lung Carcinoma | MTT | >800 | |
| HEp-2 | Human Larynx Epidermoid Carcinoma | Not specified | >800 | |
| HEL 299 | Human Embryonic Lung Fibroblast | Not specified | >800 |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
Materials:
-
LDH cytotoxicity detection kit
-
96-well clear flat-bottom plates
-
Cells and culture medium
-
This compound
-
10% Triton X-100 in PBS (for positive control)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (negative control) and wells with 10% Triton X-100 (positive control for maximum LDH release).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Neutral Red Uptake (NRU) Assay
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
96-well clear flat-bottom plates
-
Cells and culture medium
-
This compound
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for the desired exposure time.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours to allow for dye uptake by viable cells.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well to extract the dye from the cells.
-
Shake the plate on a microplate shaker for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of viable cells relative to the untreated control.
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine pranobex - Wikipedia [en.wikipedia.org]
- 4. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Dimepranol acedoben" stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Dimepranol acedoben.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place. Different suppliers may recommend slightly different temperatures, with common recommendations being -20°C or 2-8°C.[1]
Q2: Is this compound stable at room temperature?
This compound is generally stable under recommended storage conditions, which are typically refrigerated or frozen. Prolonged exposure to elevated temperatures and high humidity may lead to degradation.[2] Therefore, storage at room temperature for extended periods is not advisable.
Q3: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents or strong acids.[2] Contact with these substances can lead to chemical reactions and degradation of the compound.
Q4: What are the hazardous decomposition products of this compound?
Under conditions of degradation, such as extreme heat, this compound can decompose to produce carbon oxides and nitrogen oxides (NOx).
Q5: How does pH affect the stability and solubility of this compound?
The solubility of this compound is pH-dependent.[3][4] Studies have shown that optimal salt formation for the this compound complex occurs under slightly acidic to neutral conditions.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | - Exposure to moisture or high humidity.- Exposure to light or elevated temperatures. | - Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in a dark, temperature-controlled environment as recommended (-20°C or 2-8°C).[1] |
| Unexpected experimental results or loss of potency | - Degradation of the compound due to improper storage.- Incompatibility with other reagents in the experimental setup. | - Verify the storage conditions and age of the compound.- Review the experimental protocol to ensure no incompatible substances, such as strong oxidizing agents, were used. |
| Difficulty in dissolving the compound | - pH of the solvent is not optimal for solubility. | - Adjust the pH of the solvent. The solubility of this compound is pH-dependent.[3][4] |
Experimental Protocols
Forced Degradation Studies for Stability Indicating Method Development
Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. A published study on a stability-indicating RP-HPLC method for Inosine Pranobex (which contains this compound) outlines the following conditions for forced degradation:
-
Acid Degradation: The drug substance is treated with 0.1N H₂SO₄ for 24 hours.[5]
-
Alkaline Degradation: The drug substance is treated with a suitable concentration of a base like KOH.[5]
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 0.3%).[5]
-
Hydrolytic Degradation: The drug substance is mixed with HPLC-grade water and allowed to stand for 24 hours.[5]
-
Reductive Degradation: The drug substance is treated with a reducing agent like 10% sodium bisulfate for 24 hours.[5]
-
Thermal Degradation: The drug substance is exposed to heat.
-
Photolytic Degradation: The drug substance is exposed to UV light.
The degradation is then analyzed using a suitable analytical method, such as RP-HPLC, to separate the parent drug from any degradation products.[5]
Visualizations
References
- 1. Naarini [admin.naarini.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy this compound | 61990-51-0 | > 95% [smolecule.com]
- 4. Development of new formulation of inosine acedoben dimepranol powder for oral solution in sachets | Acta Medica Bulgarica [journals.mu-sofia.bg]
- 5. jpharmsci.com [jpharmsci.com]
Technical Support Center: Preventing Dimepranol Acedoben Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing Dimepranol acedoben, maintaining its solubility in culture media is critical for experimental validity. This guide provides troubleshooting advice and detailed protocols to prevent precipitation and ensure consistent compound concentration.
This compound is a component of Inosine pranobex, an immunomodulatory agent.[1] While the Inosine pranobex complex is generally water-soluble, issues with precipitation can arise depending on the specific experimental conditions, including the choice of solvent, media composition, and handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Inosine pranobex?
A1: this compound is the p-acetamidobenzoate salt of N,N-dimethylaminoisopropanol. It is a key component of the active substance Inosine Acedoben Dimepranol (IAD), also known as Inosine pranobex or Methisoprinol.[2][3] This substance is a complex of inosine and the this compound salt in a 1:3 molar ratio.[2]
Q2: Why does my this compound precipitate in the culture medium?
A2: Precipitation can occur for several reasons:
-
pH Sensitivity: The solubility of Inosine pranobex is pH-dependent, showing poor solubility in acidic environments (e.g., pH 1.2).[4][5] Standard cell culture incubators use CO2 to buffer the media, which can alter the pH and affect solubility.[6]
-
Solvent Shock: The compound may be soluble in a concentrated stock solution (like DMSO) but precipitate when rapidly diluted into the aqueous culture medium, where its solubility is lower.[7]
-
High Concentration: The final concentration in the media may exceed its solubility limit.
-
Media Interactions: The compound can interact with salts, metals, and proteins present in the culture medium, leading to the formation of insoluble complexes.[6][8][9]
-
Temperature Shifts: Moving from cold storage to a 37°C incubator can cause less stable components to fall out of solution.[8]
Q3: What is the recommended solvent for a stock solution?
A3: While the Inosine pranobex complex is described as freely soluble in water, individual components may have different properties.[10][2] For research applications, a high-concentration stock solution is often prepared in 100% DMSO, in which this compound is slightly soluble.[1][6] This allows for minimal solvent addition to the final culture medium.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should not exceed 0.1%.[11] It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Media becomes cloudy immediately after adding the stock solution. | - Solvent Shock: The compound is rapidly precipitating upon dilution into the aqueous media.[7]- Concentration Too High: The final concentration exceeds the solubility limit in the media. | - Pre-warm the culture media to 37°C before use.[6]- Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid dispersal.[6]- Prepare an intermediate dilution in pre-warmed media before making the final dilution.- Perform a solubility test (see Protocol 2) to determine the maximum usable concentration. |
| Precipitate forms after a period of incubation (hours/days). | - pH Shift: The CO2 environment in the incubator has altered the media pH, reducing solubility.[6]- Instability: The compound may be unstable in the media over time.- Media Component Interaction: Slow interaction with salts, proteins, or other media components.[6] | - Ensure your culture medium is properly buffered for the CO2 concentration in your incubator.- Test the compound's stability in the media over the intended duration of your experiment.- Examine a sample under a microscope to confirm if it is a chemical precipitate or microbial contamination.[6] |
| Visible crystals or particles are observed under a microscope. | - Crystallization: The compound is falling out of solution.- Salt Precipitation: Media salts (e.g., calcium phosphate) may be precipitating.[8] | - Follow the steps to prevent immediate precipitation.- If the problem persists, consider filtering the final medium with a 0.22 µm syringe filter. Note that this may reduce the final concentration of your compound. |
| Unsure if the turbidity is a precipitate or contamination. | - Chemical Precipitate - Microbial Contamination (Bacteria, Yeast, Fungi) [8] | - Examine a sample of the media under a microscope at high magnification. Chemical precipitates often appear as amorphous particles or distinct crystals.[6] Microbial contaminants will have characteristic cellular shapes (e.g., cocci, rods, budding yeast). |
Physicochemical Properties Summary
The solubility of this compound is intrinsically linked to the Inosine pranobex complex. The data below highlights its solubility in various solvents.
| Compound/Complex | Solvent | Solubility | Source(s) |
| Inosine Pranobex (IAD) | Water | Freely soluble | [2][3][5] |
| Methanol, Acetone, Ethanol | Sparingly soluble | [2][3][5] | |
| Buffer, pH 1.2 | Practically insoluble | [4][5] | |
| This compound | DMSO | Slightly soluble | [1] |
| Methanol | Very Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in culture media.
Materials:
-
This compound (or Inosine pranobex) powder
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming at 37°C can be used if necessary to aid dissolution.[6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light.[1]
Protocol 2: Determining Maximum Solubility in Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific culture medium.
Materials:
-
Prepared stock solution (from Protocol 1)
-
Specific cell culture medium to be used in the experiment, serum-free and with serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C, 5% CO2
Procedure:
-
Pre-warm the cell culture medium to 37°C.[6]
-
Prepare a series of dilutions of the stock solution into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 500 µM.
-
Ensure the final DMSO concentration remains constant and below 0.1% for all dilutions.
-
Vortex each dilution gently.[6]
-
Visually inspect each tube or well for immediate signs of precipitation (cloudiness).
-
Incubate the samples under standard culture conditions (37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect again and check a small sample from the highest concentration tubes under a microscope to confirm the absence of precipitate. The highest concentration that remains clear is the maximum working concentration for your specific conditions.
Visual Guides
Caption: Workflow for preparing culture media with this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. usbio.net [usbio.net]
- 2. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of binder type on physical and in vitro properties of high dose inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
Navigating In Vitro Dose-Response Studies for Dimepranol Acedoben: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for determining the in vitro dose-response curve of Dimepranol acedoben (also known as Inosine pranobex or Isoprinosine). Below, you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro effect?
A1: this compound is a synthetic immunomodulatory agent.[1][2] In vitro, it primarily enhances cell-mediated immune responses, including T-lymphocyte proliferation and Natural Killer (NK) cell cytotoxicity.[1][3][4] It is also known to modulate the production of cytokines, typically promoting a Th1-type immune response.[5][6][7]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound in vitro can vary depending on the cell type and the specific assay. However, published studies often use a range from 50 µg/mL to 200 µg/mL to evaluate its immunomodulatory effects.[6] For cytotoxicity assessments, a broader range, from 0.1 to 1000 µg/mL, has been explored.
Q3: How does this compound influence cytokine production in vitro?
A3: In vitro studies have shown that this compound can enhance the production of Th1-associated cytokines, such as IFN-γ and TNF-α, in human peripheral blood lymphocyte cultures stimulated with phytohemagglutinin (PHA).[5][6] Conversely, it has been observed to suppress the production of the Th2-associated cytokine IL-10 in a dose-dependent manner.[5][6]
Q4: What is the expected outcome of this compound on lymphocyte proliferation?
A4: this compound is expected to enhance mitogen-stimulated lymphocyte proliferation. This effect is a key indicator of its immunomodulatory activity. The degree of proliferation is dose-dependent.
Experimental Protocols
Lymphocyte Proliferation Assay (CFSE-Based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of lymphocytes in response to this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE stock solution (5 mM in DMSO)
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
This compound
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in pre-warmed RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice.
-
Assay Setup: Plate 100 µL of the CFSE-labeled cell suspension into a 96-well U-bottom plate. Add 100 µL of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in the presence of a T-cell mitogen like PHA (at a pre-determined optimal concentration). Include vehicle controls and mitogen-only controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and stain with a viability dye (e.g., 7-AAD or propidium iodide). Acquire samples on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population and analyze the CFSE fluorescence histogram. As cells divide, the CFSE fluorescence intensity will halve with each division.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol describes the classic ⁵¹Cr release assay to measure the ability of NK cells to lyse target cells, and how this is affected by this compound.
Materials:
-
Effector cells (Purified NK cells or PBMCs)
-
Target cells (e.g., K562 cell line)
-
⁵¹Cr (sodium chromate)
-
RPMI-1640 medium with 10% FBS
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells (e.g., K562) with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells at a constant number per well in a 96-well V-bottom plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1). Add this compound at desired concentrations to the appropriate wells.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.
-
Calculation of Cytotoxicity:
-
Percent specific lysis = ((Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)) x 100
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Lymphocyte Proliferation
| This compound (µg/mL) | Proliferation Index (Mean ± SD) | % Increase in Proliferation vs. Control |
| 0 (Control) | 1.5 ± 0.2 | 0% |
| 10 | 2.1 ± 0.3 | 40% |
| 50 | 3.5 ± 0.4 | 133% |
| 100 | 4.8 ± 0.5 | 220% |
| 200 | 5.1 ± 0.6 | 240% |
Table 2: Enhancement of NK Cell Cytotoxicity by this compound
| This compound (µg/mL) | E:T Ratio | % Specific Lysis (Mean ± SD) |
| 0 (Control) | 25:1 | 25 ± 3% |
| 50 | 25:1 | 38 ± 4% |
| 100 | 25:1 | 52 ± 5% |
| 200 | 25:1 | 55 ± 6% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background in Proliferation/Cytotoxicity Assays | - Serum variability (some lots can be mitogenic).- Reagent contamination (e.g., endotoxins).- Cell health issues (stressed cells can release non-specific signals). | - Test different lots of FBS or consider using serum-free media.- Ensure all reagents are sterile and endotoxin-free.- Confirm high cell viability (>95%) before starting the assay. |
| High Variability Between Replicates/Experiments | - Inconsistent cell numbers.- Pipetting errors.- "Edge effects" in microplates due to evaporation. | - Use a cell counter for accurate cell plating.- Use calibrated pipettes and ensure proper technique.- Fill outer wells of the plate with sterile PBS or medium without cells to minimize evaporation. |
| Low or No T-Cell Proliferation | - Suboptimal mitogen concentration.- Poor cell viability.- Inappropriate incubation time. | - Titrate the mitogen to determine the optimal concentration for your cells.- Ensure cells are healthy and viable before starting.- Optimize the incubation period (typically 3-5 days for proliferation assays). |
| Inconsistent NK Cell Cytotoxicity Results | - Variability in effector or target cell viability.- Inconsistent E:T ratios.- Spontaneous ⁵¹Cr release is too high. | - Ensure high viability of both effector and target cells.- Carefully calculate and pipette cell suspensions to achieve accurate E:T ratios.- Ensure gentle handling of target cells after labeling to minimize spontaneous release. |
Signaling Pathways and Experimental Workflows
Caption: T-Cell Receptor (TCR) signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro dose-response curve determination.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of "Dimepranol acedoben"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Dimepranol acedoben (also known as Inosine Pranobex or Inosiplex).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability when working with this compound?
A1: Batch-to-batch variability in this compound can arise from several factors related to both the active pharmaceutical ingredient (API) and the finished drug product. Key sources include:
-
API Physicochemical Properties: Variations in particle size, crystal form (polymorphism), moisture content, and bulk density of the this compound powder can affect its flowability and compressibility, leading to inconsistencies in the final product.[1][2]
-
Manufacturing Process Parameters: The manufacturing process, particularly for solid dosage forms like tablets, involves multiple steps where variability can be introduced. For instance, in wet granulation, inconsistencies in binder concentration, granulation time, drying temperature, and compression force can lead to variable tablet hardness, disintegration, and dissolution profiles.[1][3]
-
Formulation Composition: The type and quality of excipients used, such as binders, disintegrants, and lubricants, play a crucial role. Variations in the properties of these inactive ingredients can significantly impact the final product's performance.[1][4]
-
Impurities: The presence and concentration of process-related impurities or degradation products can differ between batches. Common impurities to monitor include hypoxanthine and 4-aminobenzoic acid.[5]
Q2: How can I assess the physicochemical properties of different batches of this compound granules?
A2: To assess and compare different batches of this compound granules, you can evaluate several key pre-compression parameters. These tests help ensure the consistency of the material before it is compressed into tablets.
Troubleshooting Guides
Issue 1: Inconsistent Tablet Hardness and Friability
Symptoms:
-
Significant variation in tablet hardness values within a single batch or between different batches.
-
Tablets chipping, cracking, or breaking easily during handling (high friability).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variable Granule Properties | Ensure consistent granule characteristics by controlling the wet granulation process. Monitor and control granule size distribution, bulk density, and residual moisture. The Hausner ratio should be below 1.25 for good compressibility.[2] |
| Inconsistent Binder Concentration or Activation | Verify the accurate dispensing and uniform distribution of the binder (e.g., Povidone K-30, K-25) during wet granulation. Ensure the granulating fluid is added consistently.[1] |
| Inappropriate Compression Force | Optimize the compression force on the tablet press. A target hardness of around 100 N (range 70 N to 140 N) has been shown to be effective for 500 mg tablets.[1][2] |
| High Moisture Content in Granules | Ensure granules are dried to an optimal residual moisture content (e.g., 1.5% to 3.5%).[1][3] Overly moist granules can lead to softer tablets. |
| Inadequate Lubrication | Ensure uniform blending with an appropriate lubricant (e.g., glycerol dibehenate at 3.08%) to prevent sticking to punches and dies, which can affect tablet hardness.[1] |
Issue 2: Variable Drug Dissolution Profiles
Symptoms:
-
Inconsistent release of this compound from tablets between batches.
-
Failure to meet dissolution specifications.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Tablet Hardness and Disintegration Time | There is often a correlation between tablet hardness and dissolution. Harder tablets may have longer disintegration times and slower dissolution. Ensure consistent hardness and a disintegration time that facilitates rapid dissolution. |
| Variable Granule Characteristics | Differences in granule size and density can affect the surface area available for dissolution. Maintain consistent granulation parameters. |
| Formulation Composition | The type and concentration of disintegrants (e.g., wheat starch) and binders can significantly impact dissolution.[1] Re-evaluate the formulation if inconsistencies persist. |
| pH-Dependent Solubility | This compound exhibits pH-dependent solubility.[6] Ensure the dissolution medium and pH are appropriate and consistent for each test. |
Data Presentation
Table 1: Physicochemical Parameters of this compound Granule Batches
| Parameter | Batch IAD L01 | Batch IAD L02 | Batch IAD L03 | Batch IAD L04 | Batch IAD L05 | Acceptance Criteria |
| Bulk Density (g/ml) | 0.417 | 0.455 | 0.476 | 0.488 | 0.476 | Report |
| Hausner Ratio | 1.200 | 1.222 | 1.050 | 1.108 | 1.050 | < 1.25[2] |
| Residual Moisture (%) | 3.0 | 2.6 | 2.4 | 2.5 | 2.1 | 1.5 - 3.5%[1] |
Table 2: Post-Compression Parameters of this compound Tablet Batches
| Parameter | Batch IAD L01 | Batch IAD L02 | Batch IAD L03 | Batch IAD L04 | Batch IAD L05 | Acceptance Criteria |
| Average Mass (mg) | 655 | 652 | 650 | 648 | 651 | 617.5 - 682.5[2] |
| Hardness (N) | 65 | 85 | 105 | 110 | 108 | 70 - 140[1] |
| Friability (%) | 1.2 | 0.8 | 0.4 | 0.3 | 0.4 | < 1.0%[1] |
| Disintegration Time (min) | 4.5 | 6.2 | 8.5 | 9.1 | 8.8 | Report |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Assay
This method is for the quantitative analysis of this compound in drug products.
1. Reagents and Materials:
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water for chromatography
-
This compound reference standard
2. Chromatographic Conditions:
-
Column: To be determined based on laboratory specifics, but a C18 column is a common starting point.
-
Mobile Phase A: Mixture of water and methanol (e.g., 80:20 v/v) with 0.1% phosphoric acid.[7]
-
Mobile Phase B: Mixture of water and methanol (e.g., 60:40 v/v).[7]
-
Gradient Elution:
-
0-2.0 min: 100% A (isocratic)
-
2.0-2.5 min: Linear gradient to 100% B
-
2.5-6.0 min: 100% B (isocratic)
-
6.0-6.5 min: Linear gradient to 100% A
-
6.5-8.5 min: 100% A (isocratic)[7]
-
-
Flow Rate: 2.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 254 nm[7]
-
Injection Volume: 20.0 µL[7]
3. Preparation of Solutions:
-
Solvent: A mixture of 10 volumes of methanol and 90 volumes of water.[1][2]
-
Reference Solution: Accurately weigh and dissolve 25.0 mg of this compound working standard in the solvent and dilute to 50.0 ml. Dilute 1.0 ml of this solution to 10.0 ml with the solvent.[1][2]
-
Test Solution (from tablets): Crush a tablet and weigh a portion of the powder equivalent to 500 mg of this compound. Add 40-50 ml of solvent, homogenize, and dilute to 100.0 ml with the solvent. Sonicate for 5 minutes. After cooling, filter through a 0.45 µm filter. Dilute 1.0 ml of the filtrate to 100.0 ml with the solvent.[1][2]
4. System Suitability:
-
Condition the column with Mobile Phase A for approximately 30 minutes.
-
Inject the reference solution six times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
5. Analysis:
-
Inject the reference and test solutions into the chromatograph and record the chromatograms.
-
Calculate the content of this compound in the sample by comparing the peak areas.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
- 1. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [ouci.dntb.gov.ua]
- 5. Formulation and in vitro evaluation of inosine acedoben dimepranol tablets [pharmacia.pensoft.net]
- 6. Development of new formulation of inosine acedoben dimepranol powder for oral solution in sachets | Acta Medica Bulgarica [journals.mu-sofia.bg]
- 7. researchgate.net [researchgate.net]
"Dimepranol acedoben" interference with common cell viability assays (e.g., MTT)
Welcome to the technical support center for researchers utilizing Dimepranol acedoben (also known as Inosine Pranobex or Isoprinosine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with MTT assays?
A: While direct studies comprehensively detailing the interference of this compound with MTT assays are limited, there is a strong theoretical basis for such an interaction. The inosine component of this compound is known to possess antioxidant properties and is metabolized to uric acid, a potent antioxidant.[1][2][3][4] These reducing agents can directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability and mask the cytotoxic effects of the compound.
Q2: What is the mechanism of this potential interference?
A: The MTT assay measures cell viability by quantifying the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. However, compounds with reducing potential, such as antioxidants, can also chemically reduce MTT, leading to a false-positive signal. The inosine component of this compound and its metabolite, uric acid, can donate electrons that directly reduce the MTT reagent.
Q3: Are other tetrazolium-based assays (XTT, MTS, WST-1) also susceptible to interference?
A: Yes, other tetrazolium-based assays such as XTT, MTS, and WST-1 are also susceptible to interference from reducing compounds. These assays operate on a similar principle to the MTT assay, where a tetrazolium salt is reduced to a colored formazan product. Therefore, the antioxidant properties of the inosine component of this compound could potentially interfere with these assays as well.
Q4: How can I determine if this compound is interfering with my cell viability assay?
A: A simple control experiment can help determine if the compound is interfering with your assay. You should run a parallel assay in a cell-free system. This involves adding this compound to the assay medium without any cells and then proceeding with the addition of the MTT reagent. If a color change is observed in the absence of cells, it indicates direct reduction of the tetrazolium salt by the compound and confirms interference.
Q5: What are the recommended alternative assays if interference is confirmed?
A: If interference is confirmed, it is advisable to use a cell viability assay that is not based on redox potential. Suitable alternatives include:
-
Trypan Blue Exclusion Assay: A simple and cost-effective method that assesses cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium as an indicator of cytotoxicity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells. This method is generally less susceptible to interference from reducing compounds.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing an indirect measure of cell number.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the use of this compound in cell viability assays.
Problem: Unexpectedly high cell viability or inconsistent results when treating cells with this compound.
Initial Assessment:
-
Review Experimental Design: Double-check the concentrations of this compound used, incubation times, and cell seeding densities.
-
Visual Inspection: Examine the cells under a microscope before and after treatment. Look for any visible signs of precipitation of the compound in the culture medium.
Troubleshooting Steps:
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Perform a Cell-Free Control | If the medium containing this compound and the MTT reagent turns purple in the absence of cells, interference is confirmed. | Proceed to Step 2. |
| Add this compound to cell culture medium in a multi-well plate (no cells). Add the MTT reagent and incubate for the standard duration. | No color change indicates that direct chemical reduction is not the primary issue. Re-evaluate other experimental parameters. | ||
| 2 | Select an Alternative Assay | A non-tetrazolium-based assay should provide a more accurate assessment of cell viability. | If results from the alternative assay still do not align with expectations, consider other factors such as the compound's effect on cell cycle or apoptosis, which may not be fully captured by a simple viability assay. |
| Based on the confirmation of interference, choose an alternative viability assay from the recommended list (e.g., Trypan Blue, LDH, ATP-based). | |||
| 3 | Validate the Alternative Assay | The results from the validated alternative assay should be reproducible and consistent. | If variability persists, investigate potential issues with the alternative assay itself or other experimental variables. |
| Run the chosen alternative assay with appropriate positive and negative controls to ensure its reliability and sensitivity in your experimental setup. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for MTT
-
Prepare a solution of this compound in your standard cell culture medium at the highest concentration used in your experiments.
-
Add 100 µL of the this compound solution to at least three wells of a 96-well plate.
-
Add 100 µL of cell culture medium without the compound to another set of three wells to serve as a negative control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
A significant increase in absorbance in the wells containing this compound compared to the negative control indicates interference.
Visualizations
Caption: Mechanism of MTT assay interference by this compound.
Caption: Troubleshooting workflow for this compound in viability assays.
References
- 1. Guanosine and inosine display antioxidant activity, protect DNA in vitro from oxidative damage induced by reactive oxygen species, and serve as radioprotectors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Inosine Persistently Elevates Plasma antioxidant capacity in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negative Control Selection for Dimepranol Acedoben Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing appropriate negative controls in experiments involving Dimepranol acedoben (also known as Inosine pranobex or Isoprinosine).
Frequently Asked Questions (FAQs)
1. What is the fundamental principle for selecting a negative control for this compound?
The primary goal of a negative control is to isolate the effects of this compound from any confounding variables introduced by the experimental procedure or the compound's vehicle. An ideal negative control should share as many characteristics as possible with the experimental treatment but lack the specific biological activity being investigated. For this compound, which is an immunomodulatory agent, the negative control helps to ensure that the observed immune potentiation is a direct result of the drug itself and not due to other factors.
2. What are the recommended primary negative controls for in vitro experiments with this compound?
For in vitro studies, the most critical negative control is the vehicle control . This compound is a powder that is soluble in physiological solutions.[1] Therefore, the vehicle control would be the same culture medium or buffer used to dissolve the this compound, administered to the cells at the same volume and concentration as the drug solution. This accounts for any potential effects of the solvent on the cells.
3. Since this compound is a complex, should I test its individual components as controls?
Yes, testing the individual components is a highly recommended secondary control strategy. This compound is a synthetic complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (DiP.PAcBA) in a 1:3 molar ratio.[1][2][3] To determine which part of the complex is responsible for the observed biological activity, you should test:
-
Inosine alone: This will help differentiate the effects of the entire complex from those of its purine component.
-
The salt of N,N-dimethylamino-2-propanol and p-acetamidobenzoic acid (DiP.PAcBA) alone: This controls for any effects of this component independent of inosine.
4. Should I consider the metabolites of this compound as negative controls?
Yes, particularly for longer-term experiments or when investigating downstream effects. The inosine component of this compound is metabolized to uric acid.[4][5][6] Uric acid is known to have its own biological activities. Therefore, treating cells or animals with uric acid at a physiologically relevant concentration can help to determine if the observed effects of this compound are attributable to this metabolite.
5. What is the appropriate negative control for in vivo animal studies?
Similar to in vitro studies, a vehicle control is mandatory for in vivo experiments. This would be the same solution used to dissolve and administer this compound (e.g., sterile saline or phosphate-buffered saline) given to the control group of animals via the same route (e.g., oral gavage, intraperitoneal injection) and at the same volume and frequency.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in the vehicle control group. | The vehicle itself (e.g., DMSO, ethanol) may have biological effects at the concentration used. | 1. Lower the concentration of the vehicle to the minimum required for solubility. 2. Test alternative, more inert vehicles. 3. Ensure the vehicle is of high purity and sterile. |
| Unexpected activity observed with an individual component control (e.g., inosine). | The individual component may have its own inherent biological activity in the experimental system. | 1. This is a valid result and helps to elucidate the mechanism of action of the this compound complex. 2. Compare the magnitude of the effect of the individual component to that of the complete complex to understand their relative contributions. |
| Variability between experiments when using a vehicle control. | Inconsistent preparation of the vehicle or this compound solution. | 1. Prepare fresh solutions for each experiment. 2. Ensure complete dissolution of the this compound powder. 3. Use a standardized protocol for solution preparation and administration. |
Data Presentation: Summary of Negative Control Strategies
| Control Type | Composition | Purpose | Applicable Experiments |
| Vehicle Control | The solvent used to dissolve this compound (e.g., cell culture medium, saline). | To control for the effects of the solvent and the administration procedure. | In vitro and in vivo |
| Component Control: Inosine | Inosine at a molar concentration equivalent to that in the this compound treatment. | To determine the contribution of the inosine component to the observed effects. | In vitro and in vivo |
| Component Control: DiP.PAcBA | The salt of N,N-dimethylamino-2-propanol and p-acetamidobenzoic acid at a molar concentration equivalent to that in the this compound treatment. | To determine the contribution of the this compound salt to the observed effects. | In vitro and in vivo |
| Metabolite Control: Uric Acid | Uric acid at a physiologically relevant concentration. | To determine if the observed effects are due to the metabolic breakdown of the inosine component. | In vitro and in vivo (especially for longer-term studies) |
Experimental Protocols
Protocol 1: Preparation of Vehicle and this compound Solutions for In Vitro Assays
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile cell culture medium (e.g., RPMI-1640, DMEM) or a suitable buffer (e.g., PBS) to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Vehicle Control Solution:
-
Use the same batch of sterile cell culture medium or buffer as used for the drug solution.
-
-
Treatment of Cells:
-
Add the same volume of the vehicle control solution to the control wells as the volume of the this compound working solution added to the experimental wells.
-
Protocol 2: Administration of Vehicle and this compound in In Vivo Models
-
This compound Formulation:
-
Calculate the required dose of this compound based on the body weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
Suspend or dissolve the powder in a sterile vehicle suitable for the chosen route of administration (e.g., sterile saline for oral gavage).
-
-
Vehicle Control Formulation:
-
Use the same sterile vehicle as for the drug formulation.
-
-
Administration:
-
Administer the vehicle control to the control group of animals using the same route, volume, and frequency as the this compound formulation is administered to the treatment group.
-
Visualizations
References
Validation & Comparative
Validating the Immunomodulatory Activity of "Dimepranol Acedoben" In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro immunomodulatory activity of Dimepranol acedoben with other well-established immunomodulatory agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers designing and interpreting in vitro studies in immunology and drug discovery.
Overview of this compound and Comparative Agents
This compound, also known as Inosine Pranobex or Isoprinosine, is a synthetic compound with both immunomodulatory and antiviral properties.[1][2] It has been shown to enhance cell-mediated immunity, particularly by augmenting the functions of T-lymphocytes and Natural Killer (NK) cells.[1][3][4] For the purpose of this guide, its in vitro immunomodulatory effects are compared with two other agents commonly used in immunological research:
-
Levamisole: An anthelmintic drug that has been shown to have immunomodulatory effects, influencing T-cell proliferation and cytokine production.[5][6]
-
Polyinosinic:polycytidylic acid (Poly I:C): A synthetic analog of double-stranded RNA (dsRNA) and a potent activator of the innate immune system, primarily through Toll-like receptor 3 (TLR3), leading to the production of various cytokines.[7][8]
Comparative Analysis of In Vitro Immunomodulatory Activity
The following tables summarize the quantitative data on the effects of this compound and the comparative agents on key in vitro immunomodulatory parameters. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. Therefore, the data presented is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Table 1: Effect on Lymphocyte Proliferation
| Compound | Cell Type | Assay | Concentration | Observed Effect | Reference |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | 600 µg/ml | Increased percentage of Treg and/or NKT cells in PHA-stimulated cultures.[9] | [9] |
| Levamisole | Human Peripheral Blood T-cells | CFSE proliferation assay | 1 mM | Significant reduction in anti-CD3/CD28-induced T-cell proliferation after 72 hours.[10] | [10] |
| Poly I:C | Human γδ and αβ T-lymphocytes | [³H]TdR uptake | Not specified | Significant increase in proliferation of established Vγ2 or Vγ1 T cell clones and lines, alone or in combination with a TCR stimulus.[11] | [11] |
Table 2: Effect on Cytokine Production
| Compound | Cell Type | Cytokine | Concentration | Observed Effect | Reference |
| This compound | Murine Splenocytes | IL-2 | Not specified | Enhanced IL-2 production in vitro.[12] | [12] |
| Murine Splenocytes | IFN-γ | Not specified | Significantly increased IFN-γ secretion in vitro.[12] | [12] | |
| Levamisole | Human Peripheral Blood T-cells | IL-2, TNF-α, IFN-γ | 1 mM | Reduced production of IL-2, TNF-α, and IFN-γ in anti-CD3/CD28 stimulated T-cells.[13] | [13] |
| Human Peripheral Blood T-cells | IL-4, IL-13 | 1 mM | Increased production of IL-4 and IL-13 in anti-CD3/CD28 stimulated T-cells.[13] | [13] | |
| Poly I:C | Normal Human Bronchial Epithelial (NHBE) Cells | IL-6 | 6 µg/mL | Dose-dependent increase in IL-6 secretion.[7] | [7] |
| Normal Human Bronchial Epithelial (NHBE) Cells | IL-8 | 6 µg/mL | Dose-dependent increase in IL-8 secretion.[7] | [7] | |
| Normal Human Bronchial Epithelial (NHBE) Cells | TNF-α | 6 µg/mL | 140.6 ± 15.9 pg/mL.[7] | [7] | |
| Human Corneal Epithelial Cells | IFN-β | Not specified | 7-fold increase in IFN-β mRNA expression.[14] | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Lymphocyte Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or anti-CD3/CD28 beads
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Add 100 µL of medium containing the desired concentrations of the test compounds (this compound, Levamisole, etc.) and the mitogen (e.g., PHA). Include appropriate controls (cells with mitogen only, cells with medium only).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the control (mitogen-stimulated cells without the test compound).
Cytokine Production Assay (ELISA)
This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from the lymphocyte proliferation assay or a dedicated cytokine production experiment.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Stop solution (e.g., 2N H₂SO₄).
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block the wells with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples (pg/mL or ng/mL).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways potentially involved in the immunomodulatory effects of this compound and a general experimental workflow for its in vitro validation.
Proposed Signaling Pathway for T-Cell Activation
Experimental Workflow for In Vitro Validation
Conclusion
This compound demonstrates clear immunomodulatory properties in vitro, primarily through the enhancement of T-cell and NK cell functions. While direct quantitative comparisons with other immunomodulators are not always available in the literature, the compiled data suggests that its mechanism of action is distinct from agents like Levamisole, which can show immunosuppressive effects at high concentrations, and Poly I:C, which is a potent innate immune activator.
The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate the immunomodulatory potential of this compound and other novel compounds. Future in vitro studies should aim for direct comparisons with established immunomodulators under standardized conditions to provide a clearer understanding of their relative potency and mechanisms of action. This will be crucial for the continued development and application of immunomodulatory therapies.
References
- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole regulates the proliferation of murine liver T cells through Kupffer-cell-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive evaluation of poly(I:C) induced inflammatory response in an airway epithelial model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toll-like receptor 3 agonist poly(I:C)-induced antiviral response in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
"Dimepranol acedoben" vs. Inosine Pranobex: a comparative analysis of immune effects
A comprehensive guide for researchers and drug development professionals on the immunological actions of Inosine Pranobex, contextualizing the role of its constituent, Dimepranol Acedoben.
Introduction
In the landscape of immunomodulatory agents, Inosine Pranobex has garnered significant attention for its dual antiviral and immune-enhancing properties. It is crucial to understand that "this compound" is not a separate entity to be compared against Inosine Pranobex; rather, it is an integral component of it. Inosine Pranobex is a synthetic complex composed of inosine and the salt of p-acetamidobenzoic acid and N,N-dimethylamino-2-propanol (this compound) in a 1:3 molar ratio.[1][2] This guide provides a detailed comparative analysis of the well-documented immunomodulatory effects of Inosine Pranobex, thereby inherently detailing the functional consequences of its components working in concert.
Quantitative Analysis of Immune Effects
The immunomodulatory activity of Inosine Pranobex has been quantified in numerous clinical and preclinical studies. The following tables summarize key findings on its impact on various immune parameters.
Table 1: Effect of Inosine Pranobex on Lymphocyte Subsets
| Immune Cell Subset | Study Population | Dosage | Duration | Results | Reference |
| CD3+ T Lymphocytes | Children with cellular immunodeficiency | 50 mg/kg/day | 10 days/month for 3 months | Statistically significant increase (p=0.02) | [3] |
| CD4+ T Helper Cells | Children with cellular immunodeficiency | 50 mg/kg/day | 10 days/month for 3 months | Statistically significant increase (p=0.02) | [3] |
| CD4+ T Helper Cells | HIV-infected patients without AIDS | 1g three times daily | 24 weeks | No significant difference compared to placebo in CD4+ cell count changes.[4] | [4] |
| Natural Killer (NK) Cells | Immunodepressed males with persistent generalized lymphadenopathy | 3 g/day | 28 days | Significant increase in NK cell activity by Day 14, sustained for up to 1 year.[5] | [5] |
| Natural Killer (NK) Cells | Healthy Volunteers | 4 g/day | 14 days | NK cell population doubled by Day 5.[6] | [6] |
Table 2: Effect of Inosine Pranobex on Cytokine Production
| Cytokine | Study Type | Conditions | Results | Reference |
| Interleukin-2 (IL-2) | In vitro (human lymphocytes) | PHA-stimulated | Increased production | [2][7] |
| Interferon-gamma (IFN-γ) | In vitro (human lymphocytes) | PHA-stimulated | Enhanced secretion in 72-hour cultures | [8] |
| Tumor Necrosis Factor-alpha (TNF-α) | In vitro (human lymphocytes) | PHA-stimulated | Significantly enhanced secretion in 24-hour and 72-hour cultures | [8] |
| Interleukin-10 (IL-10) | In vitro (human lymphocytes) | PHA-stimulated | Suppressed production in a dose-dependent manner | [8] |
| IL-2, IFN-γ, IL-10, TNF-α | In vivo (healthy volunteers) | 3 g/day | 3 weeks | Increase in serum levels of all measured cytokines from day 7 to 10.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the immune effects of Inosine Pranobex.
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a mitogen, which is enhanced by Inosine Pranobex.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9]
-
Wash the isolated PBMCs twice with Roswell Park Memorial Institute (RPMI) 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well round-bottom plate.[10]
-
Prepare different concentrations of Inosine Pranobex and a mitogen such as Phytohemagglutinin (PHA) at 2x the final desired concentration.
-
Add 100 µL of the mitogen solution (e.g., PHA at a final concentration of 5 µg/mL) with or without various concentrations of Inosine Pranobex to the wells. Control wells should receive 100 µL of medium only (unstimulated) or medium with Inosine Pranobex alone.
-
Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
3. Proliferation Measurement:
-
After 66-72 hours of incubation, pulse each well with 1 µCi of ³H-thymidine.[10][11]
-
Incubate for an additional 6-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay quantifies the ability of NK cells to lyse target cells, a function enhanced by Inosine Pranobex.
1. Target Cell Preparation:
-
Use a suitable NK-sensitive target cell line, such as K562 cells.
-
Label the target cells with 50-100 µCi of Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.[12][13]
-
Wash the labeled target cells three times with RPMI 1640 medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a concentration of 1 x 10⁵ cells/mL.
2. Effector Cell Preparation:
-
Isolate effector cells (PBMCs or purified NK cells) from blood samples of subjects treated with Inosine Pranobex or placebo.
-
Adjust the effector cell concentration to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
3. Cytotoxicity Assay:
-
Plate 100 µL of target cells (10,000 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of effector cells at the desired E:T ratios.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of a detergent solution (e.g., 2% Triton X-100) to the target cells.[13]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Harvest 100 µL of the supernatant from each well and measure the radioactivity in a gamma counter.
4. Calculation of Cytotoxicity:
-
Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[12]
Signaling Pathways and Mechanisms of Action
Inosine Pranobex exerts its immunomodulatory effects through multiple signaling pathways.
T-Cell Activation and Th1 Polarization
Inosine Pranobex promotes a Th1-type immune response, which is crucial for cell-mediated immunity against intracellular pathogens.[2][14] It enhances the production of Th1 cytokines such as IL-2 and IFN-γ, while suppressing the Th2 cytokine IL-10.[8] This cytokine shift potentiates T-lymphocyte maturation, differentiation, and proliferation.
References
- 1. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. The efficacy of inosine pranobex in preventing the acquired immunodeficiency syndrome in patients with human immunodeficiency virus infection. The Scandinavian Isoprinosine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind clinical trial of the effects of inosine pranobex in immunodepressed patients with prolonged generalized lymphadenopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. hanc.info [hanc.info]
- 11. karolinska.se [karolinska.se]
- 12. Chromium-51 (51Cr)-release assay [bio-protocol.org]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. Inosine pranobex - Wikipedia [en.wikipedia.org]
Comparative study of "Dimepranol acedoben" and other immunomodulators (e.g., Poly I:C, R848)
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent immunomodulators: Dimepranol acedoben, Polyinosinic:polycytidylic acid (Poly I:C), and Resiquimod (R848). The following sections detail their mechanisms of action, signaling pathways, and performance based on available experimental data, offering a valuable resource for immunology research and therapeutic development.
Introduction to the Immunomodulators
This compound , also known as Inosine pranobex, is a synthetic compound with both immunomodulatory and antiviral properties.[1][2] It is primarily recognized for its ability to enhance cell-mediated immunity, particularly in states of immunosuppression.[1][3]
Polyinosinic:polycytidylic acid (Poly I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[4][5] This makes it a potent activator of the innate immune system, widely used in research to simulate viral infections and as a vaccine adjuvant.[4][5]
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for specific Toll-like receptors.[6][7] It is known for its ability to induce a strong pro-inflammatory and antiviral state and is explored as a therapeutic agent and vaccine adjuvant.[6][8]
Mechanism of Action and Signaling Pathways
The immunomodulatory effects of these compounds are dictated by their distinct interactions with the immune system's signaling machinery.
This compound: This compound does not directly stimulate resting lymphocytes but rather augments the immunological processes once initiated by mitogens or antigens.[9] Its mechanism involves enhancing T-lymphocyte proliferation and differentiation, and boosting the cytotoxic activity of Natural Killer (NK) cells.[2][3] It promotes a Th1-type immune response, characterized by an increase in pro-inflammatory cytokines.[10][11]
Poly I:C: As a dsRNA mimic, Poly I:C is primarily recognized by Toll-like receptor 3 (TLR3) located in endosomes and by cytoplasmic sensors such as MDA5 and RIG-I.[4] Activation of these receptors triggers a signaling cascade involving the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. This results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[12][13]
R848 (Resiquimod): R848 activates the endosomal Toll-like receptors TLR7 and TLR8.[6][14] This activation is dependent on the MyD88 adaptor protein, which initiates a signaling cascade that leads to the activation of transcription factors NF-κB and IRF7.[14] Consequently, there is a strong induction of pro-inflammatory cytokines, including TNF-α, IL-6, IL-12, and type I interferons.[14][15]
Signaling Pathway Diagrams
Comparative Performance: Experimental Data
Direct comparative studies evaluating the quantitative effects of all three immunomodulators under identical experimental conditions are limited. The following tables summarize available data on the performance of each agent in stimulating immune responses, primarily focusing on cytokine production in human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs).
Table 1: this compound - In Vitro Immunomodulatory Effects
| Cell Type | Stimulant | Concentration | Incubation Time | Measured Effect | Reference |
| Human PBMCs | PHA + this compound | 50-200 µg/mL | 72 hours | Enhanced IFN-γ and TNF-α secretion; suppressed IL-10 production.[11][16] | [11][16] |
| Human Lymphocytes | PHA + this compound | 25-50 µg/mL | Not specified | Augmented PHA-induced proliferation.[9] | [9] |
| Healthy Volunteers (in vivo) | 1g, qds | 14 days | Increased percentage of circulating NK cells.[17] | [17] |
Table 2: Poly I:C - In Vitro Cytokine Induction
| Cell Type | Concentration | Incubation Time | Cytokine Production (pg/mL) | Reference |
| Human Blood DCs | 20 µg/mL | 20 hours | IL-12p70: ~1000-5000 | [13] |
| Human PBMCs | 10 µg/mL | 24 hours | IFN-α: Not specified; IL-6: ~2000-4000; TNF-α: ~500-1500 | [12] |
| Human PBMCs | 5 µg/mL | 24 hours | IL-8: Increased expression | [18] |
Table 3: R848 - In Vitro Cytokine Induction
| Cell Type | Concentration | Incubation Time | Cytokine Production (pg/mL) | Reference |
| Human Blood DCs | 1 µg/mL | 20 hours | IL-12p70: ~1000-3000 | [13] |
| Human PBMCs | 1 µg/mL | 48 hours | IFN-α: ~2000-6000; IL-6: ~4000-8000; TNF-α: ~2000-4000 | [12] |
| Human PBMCs | 2 µM | 6 hours | IL-6, IL-10, TNF-α: Significant induction | [19] |
| Human PBMCs | 1 µg/mL | 72 hours | Strong activation of B cells.[20] | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro stimulation of human immune cells with each immunomodulator.
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
Objective: To assess the effect of this compound on mitogen-induced cytokine production by human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
This compound (Inosine pranobex)
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or Cytometric Bead Array)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of PHA (e.g., 5 µg/mL) and this compound (e.g., 50, 100, 200 µg/mL).
-
Add 50 µL of PHA solution and 50 µL of the respective this compound solution to the appropriate wells. For control wells, add medium instead of the stimulants.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.[11][21]
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of desired cytokines (e.g., IFN-γ, TNF-α, IL-10) in the supernatants using a suitable immunoassay.[11][21]
Protocol 2: In Vitro Stimulation of Human PBMCs with Poly I:C
Objective: To quantify cytokine production by human PBMCs upon stimulation with Poly I:C.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Poly I:C (HMW)
-
96-well cell culture plates
-
Cytokine detection assay
Procedure:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Seed 1 x 10^5 to 2 x 10^5 cells in 100 µL of complete medium per well in a 96-well plate.
-
Prepare a working solution of Poly I:C (e.g., 10 µg/mL).
-
Add 100 µL of the Poly I:C working solution or medium (for control) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Collect the supernatants after centrifugation.
-
Quantify the levels of cytokines such as IFN-α, IL-6, and TNF-α using an appropriate assay.[12]
Protocol 3: In Vitro Activation of Human Dendritic Cells with R848
Objective: To measure the activation and cytokine secretion of human dendritic cells (DCs) in response to R848.
Materials:
-
Human Blood Dendritic Cells (BDCs) or monocyte-derived DCs (moDCs)
-
DC culture medium
-
R848 (Resiquimod)
-
24-well or 96-well cell culture plates
-
Flow cytometer and antibodies for surface marker analysis (e.g., CD80, CD86)
-
Cytokine detection assay
Procedure:
-
Isolate BDCs from PBMCs or generate moDCs from monocytes.
-
Culture the DCs in appropriate DC medium.
-
Seed the DCs at a suitable density in a culture plate.
-
Prepare a working solution of R848 (e.g., 1 µg/mL).
-
Add the R848 solution or medium (for control) to the DC cultures.
-
Incubate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
For analysis of cell surface marker expression, harvest the cells, stain with fluorescently labeled antibodies against activation markers, and analyze by flow cytometry.
-
For cytokine analysis, collect the culture supernatants and measure the concentration of cytokines like IL-12p70 and IFN-α using an appropriate immunoassay.[13]
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for comparing the in vitro effects of these immunomodulators on human PBMCs.
Conclusion
This compound, Poly I:C, and R848 are potent immunomodulators with distinct mechanisms of action that offer a range of possibilities for therapeutic intervention and research applications.
-
This compound acts as an enhancer of pre-existing immune responses, particularly augmenting T-cell and NK-cell functions, suggesting its utility in restoring compromised cell-mediated immunity.
-
Poly I:C is a powerful inducer of innate immunity through TLR3 and cytoplasmic dsRNA sensors, making it an excellent tool for mimicking viral infections and a strong candidate for vaccine adjuvants requiring a robust type I interferon response.
-
R848 potently activates TLR7 and TLR8, leading to a strong pro-inflammatory cytokine profile and Th1-polarizing effects, indicating its potential in applications where broad and potent immune activation is desired, such as in cancer immunotherapy.
The choice of immunomodulator will depend on the specific research question or therapeutic goal. For applications requiring the enhancement of a T-cell-mediated response in an already stimulated environment, this compound may be suitable. For inducing a strong antiviral state with high levels of type I interferons, Poly I:C is a well-established choice. For potent, broad-spectrum immune activation with a strong Th1 bias, R848 is a compelling option. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their in vitro and in vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly I:C as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 5. Vaccine adjuvant uses of poly-IC and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprinosine augmentation of phytohemagglutinin-induced lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TLR-TLR cross talk in human PBMC resulting in synergistic and antagonistic regulation of type-1 and 2 interferons, IL-12 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Analysis of Dimepranol Acedoben and Ribavirin: Efficacy in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Dimepranol Acedoben (Inosine Pranobex) and the established antiviral drug, Ribavirin. The analysis is based on available clinical trial data and focuses on their mechanisms of action, clinical efficacy against various viral pathogens, and safety profiles.
Mechanisms of Action: A Tale of Two Antiviral Strategies
This compound and Ribavirin employ distinct primary mechanisms to combat viral infections. This compound primarily functions as an immunomodulator, enhancing the host's immune response to viral pathogens. In contrast, Ribavirin exerts a direct antiviral effect through multiple pathways, although it also possesses immunomodulatory properties.
This compound (Inosine Pranobex): This agent works by stimulating the host's cell-mediated immunity. It promotes the differentiation and proliferation of T-lymphocytes, enhances the activity of Natural Killer (NK) cells and T-helper cells, and increases the production of pro-inflammatory cytokines such as IL-1 and IL-2.[1][2] This bolstered immune response leads to a more effective clearance of virus-infected cells.
Ribavirin: As a guanosine analog, Ribavirin's primary antiviral mechanism involves the inhibition of viral RNA synthesis and the capping of viral mRNA.[3] It is a prodrug that, once metabolized, interferes with viral RNA metabolism. Proposed mechanisms include the induction of lethal mutagenesis in RNA viruses ("error catastrophe"), inhibition of inosine monophosphate dehydrogenase (IMPDH) leading to depletion of GTP pools necessary for viral replication, and direct inhibition of viral polymerases.[3] Ribavirin also modulates the immune response, promoting a shift from a Th2 to a Th1 response.
References
Reproducibility of "Dimepranol Acedoben" Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Dimepranol acedoben's (also known as Inosine pranobex or Isoprinosine) effects across various immune cell types. The information is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound on different immune cell populations as reported in various studies. It is important to note that experimental conditions, such as cell sources, drug concentrations, and stimulation methods, may vary between studies, impacting direct comparability.
Table 1: Effect of this compound on Natural Killer (NK) Cell Function
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Percentage of NK Cells | Peripheral Blood Lymphocytes (in vivo, healthy volunteers) | 1g, four times daily for 14 days | Doubling or greater increase in NK cell percentage by Day 5.[1] | [1] |
| NK Cell Cytotoxicity | NK-92 cell line and primary human NK cells | Pre-incubation with anti-NKG2D antibody | Significant reduction in this compound-induced cytotoxicity.[2] | [2] |
| NKG2D Ligand Expression (MICA/B) | K562, HCT-116, Hep-G2 cancer cell lines | Varies by cell line | Increased expression of NKG2D ligands. | [3] |
Table 2: Effect of this compound on T-Lymphocyte Function
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) from patients with impaired cell-mediated responsiveness | Co-stimulation with Phytohemagglutinin (PHA) | Marked stimulation of T-lymphocyte proliferation.[4] | [4] |
| Cytokine Production (IFN-γ) | PHA-stimulated human peripheral blood lymphocytes | 50-200 mg/L for 72 hours | Significant enhancement of IFN-γ secretion. | [5] |
| Cytokine Production (TNF-α) | PHA-stimulated human peripheral blood lymphocytes | 50-200 mg/L for 24 and 72 hours | Significant enhancement of TNF-α secretion. | [5] |
| Cytokine Production (IL-10) | PHA-stimulated human peripheral blood lymphocytes | 50-200 mg/L for 24 and 72 hours | Dose-dependent suppression of IL-10 production. | [5] |
| T-cell Differentiation | In vitro exposure of cells | Not specified | Induces T-lymphocyte differentiation.[6] | [6] |
Table 3: Comparison with Other Immunomodulators
| Parameter | Drug | Cell Type | Effect | Reference |
| Lymphocyte Proliferation | This compound (Isoprinosine) | PHA-stimulated lymphocytes | Augmented proliferation.[7] | [7] |
| Levamisole | PHA-stimulated lymphocytes | Augmented proliferation.[7] | [7] | |
| Macrophage Activation (Listeria monocytogenes killing) | This compound (Isoprinosine) | Lymphokine-activated macrophages | Augmented activation.[7] | [7] |
| Levamisole | Lymphokine-activated macrophages | Augmented activation.[7] | [7] | |
| Muramyl dipeptide | Macrophages | Direct activation.[7] | [7] | |
| SM1213 | Macrophages | Direct activation.[7] | [7] | |
| T-cell Differentiation | This compound | T-cells | Induces Th1-type response.[8] | [8] |
| Pidotimod | T-cells | T-cell differentiation toward Th-1 type.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to allow for the replication of findings.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol is adapted from studies evaluating the effect of this compound on NK cell-mediated killing of target cells.
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562 cancer cell line) and wash with fresh culture medium.
-
Resuspend 1 x 10^6 cells in 50 µL of medium containing 0.05 mCi of Chromium-51.
-
Incubate for 1 hour at 37°C.
-
Wash the labeled cells twice with fresh RPMI medium.
-
-
Effector and Target Cell Co-incubation:
-
Plate the labeled target cells in a 96-well plate.
-
Prepare serial dilutions of effector cells (e.g., primary NK cells or NK-92 cell line) to achieve desired effector-to-target ratios.
-
For control wells, add medium only (background lysis) or 5% Triton X-100 (maximal lysis).
-
Add effector cells to the target cells and gently mix.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement of Chromium Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer 25 µL of supernatant from each well to a new 96-well plate containing 150 µL of scintillation fluid per well.
-
Measure the scintillation counts using a liquid scintillation counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(experimental release - spontaneous release) / (maximal release - spontaneous release)] x 100.
-
Lymphocyte Proliferation Assay (CFSE-Based)
This protocol is a general method for assessing lymphocyte proliferation and can be adapted for studying the effects of this compound.
-
Cell Labeling:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Add a stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells).
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population and then on specific cell subsets.
-
Analyze the CFSE fluorescence intensity to determine the number of cell divisions.
-
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokines (e.g., IFN-γ, IL-2) in the supernatant of cell cultures treated with this compound.
-
Sample Collection:
-
Culture immune cells (e.g., PBMCs) with or without this compound and/or a stimulant (e.g., PHA) for a specified period (e.g., 24, 48, or 72 hours).
-
Centrifuge the culture plates/tubes to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of this compound-Enhanced NK Cell Activity.
Caption: General Experimental Workflow for Analyzing this compound Effects.
References
- 1. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of levamisole and methisoprinol on in vitro lymphocyte reactivity in chronically irradiated subjects and patients affected by neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of isoprinosine, levamisole, muramyl dipeptide, and SM1213 on lymphocyte and macrophage function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of "Dimepranol Acedoben" Activity in Different Viral Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral and immunomodulatory activities of Dimepranol Acedoben, a component of the drug Inosine Pranobex (also known as Isoprinosine), with other established antiviral agents. The data presented is compiled from a range of in vitro and clinical studies to offer an objective overview of its performance across different viral infection models, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Influenza A Virus.
Comparative Antiviral Activity
The antiviral efficacy of this compound, as part of Inosine Pranobex, is primarily attributed to its immunomodulatory properties, which enhance the host's immune response to viral infections.[1][2][3] However, some studies also suggest a direct, albeit weaker, antiviral action.[4] This section compares its activity with standard antiviral drugs for specific viral infections.
Herpes Simplex Virus (HSV)
In the context of HSV infections, Inosine Pranobex has been compared with Acyclovir, a standard-of-care antiviral that directly inhibits viral DNA polymerase.
Table 1: In Vitro and Clinical Efficacy against Herpes Simplex Virus
| Compound | Metric | Virus Strain | Cell Line | Value | Source |
| Inosine Pranobex | IC50 | HHV-1 (Acyclovir-sensitive) | HEp-2 | 886.86 µg/mL | [5] |
| Inosine Pranobex | IC50 | HHV-1 (Acyclovir-sensitive) | Hel 299 | 717.63 µg/mL | [5] |
| Inosine Pranobex + IFN-α (1000 IU/mL) | IC50 | HHV-1 (Acyclovir-sensitive) | HEp-2 | 445.51 µg/mL | [5] |
| Acyclovir | Clinical Outcome (First-attack genital herpes) | Clinical Isolates | Human Subjects | Shorter healing time, viral shedding, and symptoms compared to Inosine Pranobex. | [6][7] |
| Inosine Pranobex | Clinical Outcome (First-attack genital herpes) | Clinical Isolates | Human Subjects | Longer healing time, viral shedding, and symptoms compared to Acyclovir. | [6][7] |
| Acyclovir | Clinical Outcome (Suppression of recurrent genital herpes) | Clinical Isolates | Human Subjects | More effective in suppressing recurrences than Inosine Pranobex. | [8] |
| Inosine Pranobex | Clinical Outcome (Suppression of recurrent genital herpes) | Clinical Isolates | Human Subjects | Less effective in suppressing recurrences than Acyclovir. | [8] |
Clinical Synopsis: Clinical trials indicate that for first-attack genital herpes, acyclovir provides faster resolution of symptoms and viral shedding compared to inosine pranobex.[6][7] Similarly, for the suppression of recurrent genital herpes, acyclovir has demonstrated superior efficacy.[8]
Human Papillomavirus (HPV)
While direct head-to-head in vitro studies are limited, clinical data provides insights into the efficacy of Inosine Pranobex and an alternative, Cidofovir, in treating HPV-related conditions.
Table 2: Clinical Efficacy against Human Papillomavirus
| Compound | Metric | Condition | Efficacy | Source |
| Inosine Pranobex (monotherapy) | Clinical Efficacy | HPV Infection | 72.4% to 95.0% | [9] |
| Inosine Pranobex (combination therapy) | Clinical Efficacy | HPV Infection | 87.5% to 97.0% | [9] |
| Inosine Pranobex | Clinical Outcome | Subclinical HPV of the vulva | Significant morphological improvement in 63.5% of patients vs. 16.7% in placebo. | |
| Cidofovir (topical) | Clinical Outcome | Anogenital warts | Complete or partial resolution. |
Clinical Synopsis: Inosine pranobex has shown efficacy in treating HPV infections, both as a monotherapy and in combination with other treatments, by enhancing the host immune response.[9][10] Studies suggest it can lead to the elimination of the virus and reduce the risk of relapse.[9] Cidofovir, a nucleotide analog, has also demonstrated activity against HPV-induced lesions.[11]
Influenza A Virus
In the case of Influenza A, direct antiviral agents like Rimantadine, which targets the M2 proton channel, are compared with the immunomodulatory approach of Inosine Pranobex.
Table 3: In Vitro Efficacy against Influenza A Virus
| Compound | Metric | Virus Strain | Cell Line | Value | Source |
| Inosine Pranobex (as Inosiplex) | Antiviral Activity | Influenza A | MDCK | No antiviral activity detected. | [12] |
| Rimantadine | EC50 | A/Soloman Island/3/2006 (H1N1) | MDCK | 19.62 nM | [13] |
| Rimantadine | IC50 | Influenza A (H1N1, H3N2, HSW1N1) | MDCK | 0.2 to 0.4 µg/mL | [12] |
In Vitro Synopsis: A study utilizing a plaque inhibition assay in Madin-Darby canine kidney (MDCK) cells found that Inosiplex (Inosine Pranobex) had no direct antiviral activity against influenza A virus strains.[12] In contrast, Rimantadine demonstrated potent antiviral activity with low IC50 and EC50 values.[12][13]
Mechanism of Action: Signaling Pathways
The primary mechanism of this compound within Inosine Pranobex is the potentiation of the host's immune system. This is achieved through the modulation of various signaling pathways, particularly in T-lymphocytes and Natural Killer (NK) cells.
NK Cell Activation via NKG2D Ligand Induction
Inosine Pranobex has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells by inducing the expression of NKG2D ligands on target cells.[14][15] This leads to increased recognition and elimination of virus-infected cells.
Caption: Inosine Pranobex-induced NKG2D-mediated NK cell activation.
General T-Cell Activation Pathway
Inosine Pranobex is known to enhance T-lymphocyte proliferation and function. While the precise initial receptor is not fully elucidated, its action likely feeds into the general T-cell activation cascade, leading to cytokine production and a cell-mediated immune response.
Caption: General T-Cell activation pathway potentiated by Inosine Pranobex.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.
In Vitro Antiviral Assay (Yield Reduction Assay)
This assay quantifies the ability of a compound to inhibit virus production in a cell culture.
Protocol:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., A549, HEp-2, MDCK) are prepared in 96-well microplates.[16]
-
Virus Infection: The cell monolayers are infected with the virus of interest at a predetermined multiplicity of infection (e.g., 100 TCID50/ml).[16]
-
Drug Treatment: After a 60-minute incubation period for viral adsorption, the virus-containing medium is removed.[16] Fresh medium containing serial dilutions of the test compound (e.g., Inosine Pranobex) is then added to the wells.[16]
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48 hours).[16]
-
Virus Quantification: After incubation, the cells and supernatant are subjected to three freeze-thaw cycles to release viral particles.[16] The viral titer in the supernatant is then determined using a standard method, such as the TCID50 (50% Tissue Culture Infective Dose) assay, based on the observation of cytopathic effect (CPE).[16]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated using the Reed-Muench method.[17]
Plaque Reduction Assay
This method is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Protocol:
-
Cell Seeding: A suitable cell line (e.g., MDCK for influenza) is seeded in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayer is washed and then inoculated with a diluted virus suspension that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).[13]
-
Drug Application: Following a viral adsorption period (e.g., 1 hour at 37°C), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) that includes various concentrations of the test drug.[18]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the drug-treated wells is counted and compared to the number in the untreated control wells.
-
IC50 Calculation: The IC50 is determined as the drug concentration that reduces the number of plaques by 50% compared to the control.
Antiproliferative Assay for HPV-Positive Cells
This assay measures the ability of a compound to inhibit the proliferation of cancer cells, such as those transformed by HPV.
Protocol:
-
Cell Culture: HPV-positive cervical cancer cell lines (e.g., HeLa, SiHa) are cultured in appropriate media.
-
Drug Exposure: The cells are treated with various concentrations of the test compound (e.g., Cidofovir).
-
Cell Viability Assessment: After a specific incubation period (e.g., 3, 5, 7, and 10 days), cell viability is assessed using a method such as the MTT assay.[19] The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is calculated.[20]
Conclusion
This compound, as a key component of Inosine Pranobex, demonstrates a distinct profile of antiviral activity that is primarily mediated through the enhancement of the host's immune response. While its direct antiviral effects appear to be less potent than direct-acting antivirals like Acyclovir and Rimantadine for HSV and Influenza A, respectively, its immunomodulatory action offers a different therapeutic strategy.[6][7][8][12] The ability of Inosine Pranobex to stimulate NK cell and T-cell activity suggests its potential utility in viral infections where a robust cell-mediated immune response is crucial for clearance, such as in HPV infections.[9][10]
For researchers and drug development professionals, this comparative guide highlights the importance of considering both direct antiviral and immunomodulatory mechanisms when evaluating and developing new antiviral therapies. The choice of an appropriate antiviral agent will depend on the specific viral pathogen, the stage of infection, and the immune status of the host. Further head-to-head studies, particularly in vitro comparative IC50 analyses for a broader range of viruses, would be beneficial to further delineate the precise positioning of this compound in the antiviral therapeutic landscape.
References
- 1. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 2. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN VITRO INfIBITION OF HHV-1 REPLICATION BY INOSINE PRANOBEX AND INTERFERON-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Treatment of first-attack genital herpes--acyclovir versus inosine pranobex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of frequently recurring genital herpes: acyclovir v inosine pranobex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 10. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Interferon-α and inosine pranobex-mediated inhibition of reploication of human RNA viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimepranol Acedoben and Type I Interferons in Antiviral Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agents Dimepranol acedoben and Type I interferons (IFNs). It delves into their distinct mechanisms of action, presents available experimental data on their efficacy, and outlines the methodologies used in key experiments. This document is intended to serve as a resource for researchers and professionals in the field of virology and drug development.
Introduction
The host antiviral response is a complex interplay of innate and adaptive immunity. Two key players in this response are endogenous signaling molecules like Type I interferons and synthetic immunomodulatory agents such as this compound. While both contribute to the body's defense against viral pathogens, they do so through fundamentally different mechanisms. Type I interferons are a family of cytokines that directly induce an antiviral state in cells, whereas this compound is a synthetic compound that primarily enhances the host's own immune response.[1][2] This guide will explore these differences in detail, providing a comprehensive overview to inform research and development efforts.
Mechanism of Action
This compound (Inosine Pranobex)
This compound, also known as inosine pranobex or isoprinosine, exhibits a dual mechanism of action that combines immunomodulatory effects with direct antiviral properties.[3]
Its primary role is as an immunomodulator, enhancing the host's immune response to viral infections.[3] It promotes a T-helper 1 (Th1) type response, which is crucial for controlling intracellular pathogens like viruses.[1] This is achieved by increasing the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3] By boosting these cytokine levels, this compound stimulates the maturation and differentiation of T-lymphocytes and enhances the cytotoxic activity of Natural Killer (NK) cells.[3][4][5]
In addition to its immunomodulatory functions, some studies suggest that this compound may possess direct antiviral properties by inhibiting viral RNA synthesis.[3] The proposed mechanism involves the modulation of cellular ribosomes, thereby favoring the synthesis of host RNA over viral RNA.[3]
Type I Interferons (IFN-α/β)
Type I interferons (IFN-α and IFN-β) are potent cytokines that form a cornerstone of the innate antiviral response.[2] Their mechanism of action is centered around the induction of a widespread antiviral state in host cells.
Upon viral infection, host cells produce and secrete Type I IFNs. These IFNs then bind to the ubiquitously expressed Type I IFN receptor (IFNAR) on the surface of both infected and neighboring uninfected cells.[6] This binding event triggers a signaling cascade known as the JAK-STAT pathway.[7] Specifically, the receptor-associated Janus kinases (JAK1 and TYK2) are activated, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.
Phosphorylated STAT1 and STAT2 dimerize and associate with IFN-regulatory factor 9 (IRF9) to form a complex called IFN-stimulated gene factor 3 (ISGF3).[7] ISGF3 translocates to the nucleus and binds to specific DNA sequences known as IFN-stimulated response elements (ISREs) in the promoter regions of hundreds of genes.[2] These genes, collectively called IFN-stimulated genes (ISGs), encode proteins that inhibit various stages of the viral life cycle, from entry and replication to assembly and release.[8] This multifaceted response effectively renders cells resistant to viral infection.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of this compound and Type I interferons for the same viral indication are limited. The following tables summarize quantitative data from separate studies. It is important to note that these data are not from direct comparative trials and should be interpreted with caution.
This compound (Inosine Pranobex) Efficacy Data
| Viral Infection | Study Design | Key Efficacy Endpoint | Result | Reference |
| Recurrent Herpes Genitalis | Multicenter, double-blind, randomized, controlled | Clinical recurrence rate at 3-month follow-up | 26.56% in the inosine pranobex group vs. 47.62% in the acyclovir group (P = 0.015) | [9] |
| Influenza-like Illness | Phase 4, randomized, placebo-controlled, double-blind | Time to resolution of all symptoms | Trend towards faster improvement in the inosine pranobex group (HR: 1.175; 95% CI: 0.806, 1.714; p = 0.324) | [10] |
| Acute Respiratory Viral Infections | Phase 4, randomized, placebo-controlled, double-blind | Time to resolution of symptoms in subjects <50 years without ongoing disease | Statistically significant faster improvement in the inosine pranobex group (p = 0.050) | [10] |
Type I Interferon Efficacy Data
| Viral Infection | Interferon Type | Study Design | Key Efficacy Endpoint | Result | Reference |
| Recurrent Genital Herpes | Topical IFN-α | Double-blind, placebo-controlled | Duration of viral shedding | Significantly more effective than placebo | [11][12] |
| First Episode Genital Herpes | Topical IFN-α | Double-blind, placebo-controlled | Mean duration of healing | 5.9 days in the IFN-α group vs. 15 days in the placebo group (p < 0.01) | [13] |
| Severe COVID-19 | IFN-β-1a | Randomized, controlled | 28-day overall mortality | 19% in the IFN group vs. 43.6% in the control group (P = 0.015) | [7] |
| Moderate-to-Severe COVID-19 | Inhaled IFN-β-1a | Randomized, controlled | Recovery rate | Significantly higher in the IFN group (RR = 1.72, 95% CI: 1.09–2.70) | [4] |
Experimental Protocols
Detailed experimental protocols from the cited clinical trials are often not fully available in the publications. The following are generalized, standard protocols for key experimental assays used in antiviral research.
Viral Load Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in a sample.
1. Sample Collection and Processing:
-
Collect biological samples (e.g., plasma, serum, nasal swabs) from subjects.
-
Process samples according to standard laboratory procedures to stabilize nucleic acids.
2. Viral RNA Extraction:
-
Extract viral RNA from the processed samples using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Elute the purified RNA in nuclease-free water.
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[14]
4. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific to the target viral gene.
-
Perform qPCR using a real-time PCR instrument. The instrument measures the fluorescence signal generated during the amplification of the target sequence in real-time.[15][16]
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Quantify the viral load by comparing the Ct values of the samples to a standard curve generated from serial dilutions of a known quantity of the viral nucleic acid.[15]
Cytokine Profiling by Multiplex Immunoassay (e.g., Luminex)
This method allows for the simultaneous quantification of multiple cytokines in a single sample.
1. Sample Preparation:
-
Collect serum or plasma samples from subjects.
-
Centrifuge the samples to remove cellular debris and store at -80°C until use.
2. Assay Procedure:
-
Use a commercial multiplex cytokine assay kit (e.g., Luminex bead-based assay).[17]
-
The assay utilizes spectrally distinct beads, each coated with a capture antibody specific for a particular cytokine.[17]
-
Incubate the beads with the samples, allowing the cytokines to bind to their specific capture antibodies.
-
Add a biotinylated detection antibody cocktail, where each detection antibody is specific for one of the target cytokines.
-
Add a streptavidin-phycoerythrin (PE) conjugate, which binds to the biotinylated detection antibodies.
3. Data Acquisition:
-
Analyze the samples using a Luminex instrument.
-
The instrument uses lasers to identify the spectral signature of each bead (and thus the cytokine) and to quantify the PE fluorescence intensity, which is proportional to the amount of bound cytokine.[18]
4. Data Analysis:
-
Generate a standard curve for each cytokine using recombinant cytokine standards of known concentrations.
-
Calculate the concentration of each cytokine in the samples by interpolating their fluorescence intensities on the respective standard curves.[19]
Antiviral Activity Assessment by Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus in cell culture.
1. Cell Seeding:
2. Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions in the presence or absence of varying concentrations of the antiviral agent being tested.[12]
3. Overlay and Incubation:
-
After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.[20]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
4. Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., 10% formaldehyde).
-
Stain the cells with a dye that stains living cells (e.g., crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones against a stained background.[11][20]
-
Count the number of plaques in each well.
5. Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of the antiviral agent compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50), which is the concentration of the agent that reduces the number of plaques by 50%.
Conclusion
This compound and Type I interferons represent two distinct approaches to antiviral therapy. This compound acts as an immunomodulator, enhancing the host's own cellular immune response, particularly the Th1 pathway, leading to increased production of endogenous antiviral cytokines like IFN-γ.[1][3] In contrast, Type I interferons are potent, direct-acting antiviral cytokines that induce a broad antiviral state in cells through the JAK-STAT signaling pathway and the expression of numerous interferon-stimulated genes.[2][6]
The available clinical data, although not from direct comparative studies, suggest that both agents have efficacy in certain viral infections. This compound has shown promise in reducing the recurrence of herpes simplex virus and accelerating recovery from respiratory viral infections.[9][10] Type I interferons have demonstrated efficacy in treating herpes virus infections and have been investigated for their potential in severe viral illnesses like COVID-19.[7][11][13]
The choice between these two therapeutic strategies, or their potential combination, will depend on the specific viral pathogen, the stage of infection, and the immune status of the host. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound and Type I interferons in various viral diseases to better define their respective roles in antiviral therapy.
References
- 1. 2.4. Plaque Assay [bio-protocol.org]
- 2. Frontiers | Type-I Interferon Responses: From Friend to Foe in the Battle against Chronic Viral Infection [frontiersin.org]
- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. New Insights into Type I Interferon and the Immunopathogenesis of Persistent Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The type I interferon response during viral infections: a “SWOT” analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 15. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. genscript.com [genscript.com]
- 17. bmgrp.eu [bmgrp.eu]
- 18. protocols.io [protocols.io]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dimepranol Acedoben and CpG Oligodeoxynucleotides as Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory agents, both Dimepranol acedoben (also known as Inosine Pranobex) and CpG oligodeoxynucleotides (ODNs) have carved out significant niches. While both are recognized for their ability to stimulate the immune system, they operate through fundamentally different mechanisms, leading to distinct immunological outcomes and therapeutic applications. This guide provides a detailed, objective comparison of these two agents, supported by available experimental data and detailed methodologies to aid researchers in their study and application.
Executive Summary
This compound is a synthetic compound that exerts its immunomodulatory effects by enhancing T-lymphocyte proliferation, natural killer (NK) cell activity, and promoting a Th1-type cytokine response.[1][2] It is thought to act by modulating ribosome function and enhancing host cell RNA synthesis, thereby indirectly inhibiting viral replication.[2] In contrast, CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated cytosine-guanine motifs that directly activate the innate immune system by mimicking bacterial DNA.[3] This activation is mediated through Toll-like receptor 9 (TLR9), a pattern recognition receptor expressed on plasmacytoid dendritic cells (pDCs) and B cells in humans, leading to a potent Th1-biased immune response.[3][4]
Mechanism of Action
This compound (Inosine Pranobex)
This compound's mechanism is multifaceted, involving both immunomodulatory and potential direct antiviral properties. Its primary immunomodulatory effects are characterized by:
-
Enhancement of T-lymphocyte function: It promotes the proliferation and differentiation of T-lymphocytes, leading to an increase in the production of Th1-type cytokines such as IL-2 and IFN-γ.[2][5]
-
Augmentation of NK cell activity: It has been shown to increase the number and cytotoxic activity of NK cells.[5][6][7]
-
Modulation of cytokine production: Studies have demonstrated that it can increase the secretion of pro-inflammatory cytokines like TNF-α while suppressing the production of the anti-inflammatory cytokine IL-10.[8][9]
-
Ribosomal effects: It is proposed to interact with ribosomes, preserving their structure and function and thereby impeding the translation of viral RNA.[10]
CpG Oligodeoxynucleotides (CpG ODNs)
CpG ODNs are potent agonists of TLR9.[3] The activation of TLR9 initiates a signaling cascade that results in a robust innate and subsequent adaptive immune response:
-
TLR9 Activation: Unmethylated CpG motifs in the ODNs are recognized by TLR9 within the endosomes of pDCs and B cells.[3]
-
Innate Immune Cell Activation: This recognition triggers the activation of these cells, leading to the production of pro-inflammatory cytokines and chemokines, including high levels of Type I interferons (IFN-α/β) from pDCs.[3]
-
Th1 Polarization: The cytokine milieu created by TLR9 activation, particularly the production of IL-12, strongly promotes the differentiation of T helper cells towards a Th1 phenotype.[11]
-
B Cell Stimulation: CpG ODNs directly stimulate B cell proliferation, differentiation, and antibody production.[1][12]
Signaling Pathways
Comparative Performance Data
As direct comparative studies are lacking, the following tables summarize quantitative data from individual studies. It is critical to note that these results are not directly comparable due to variations in experimental conditions.
Table 1: Immunomodulatory Effects of this compound (Inosine Pranobex)
| Parameter Measured | Cell Type | Concentration | Incubation Time | Result | Citation |
| Cytokine Production | |||||
| IFN-γ Secretion | Human PBMCs (PHA-stimulated) | 100 µg/mL | 72 hours | Significant increase | [8][9] |
| TNF-α Secretion | Human PBMCs (PHA-stimulated) | 50-200 µg/mL | 24 & 72 hours | Significant increase | [8][9] |
| IL-10 Secretion | Human PBMCs (PHA-stimulated) | 50-200 µg/mL | 24 & 72 hours | Dose-dependent suppression | [8][9] |
| Cellular Effects | |||||
| NK Cell Percentage | Healthy Volunteers (in vivo) | 1g, qds | 14 days | Doubling or greater | [6][7] |
| Antiviral Activity | |||||
| HAdV-2 Titer Reduction | A549 cells | 800 µg/mL | Not specified | >1.5 log reduction | [13][14] |
| HAdV-5 Titer Reduction | A549 cells | 800 µg/mL | Not specified | >1.5 log reduction | [13][14] |
Table 2: Immunomodulatory Effects of CpG Oligodeoxynucleotides
| Parameter Measured | CpG ODN Class/Sequence | Cell Type | Concentration | Incubation Time | Result | Citation |
| Cytokine Production | ||||||
| IL-6 Secretion | B-class (ODN 2006) | Human PBMCs | 1 µM | 24 hours | Strong induction | [15] |
| IL-12 Secretion | B-class (ODN 2006) | Human PBMCs | Not specified | Not specified | Induction | [3] |
| IFN-γ Secretion | A-class | Human PBMCs | Not specified | Not specified | Induction by NK cells | [16] |
| Cellular Effects | ||||||
| B Cell Proliferation | B-class (ODN 2006) | Human B cells | 1 µM | 6 days | Optimal proliferation | [1][12] |
| NK Cell Cytotoxicity | C-class | Human NK cells | Not specified | Not specified | Higher cytolytic activity vs. A/B | [16] |
| Adjuvant Activity | ||||||
| Anti-HEL IgG2a | B-class (ODN 1826) | BALB/c mice (in vivo) | 10 µg | 3 weeks | Significant increase | [11] |
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytokine Production Assay in Human PBMCs
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add this compound at final concentrations of 50, 100, and 200 µg/mL, or different classes of CpG ODNs (e.g., Class A, B, and C) at a final concentration of 1 µM. Include a positive control (e.g., Phytohemagglutinin at 5 µg/mL) and a negative control (medium alone).
-
Incubation: Incubate the plates for 24 and 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Analysis: Measure the concentrations of cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10) in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay.
Protocol 2: NK Cell Cytotoxicity Assay (Chromium Release Assay)
Methodology:
-
Target Cell Labeling: Label target cells (e.g., K562 cell line) with 51Cr by incubating them with Na2^51CrO4.
-
Effector Cell Preparation: Isolate NK cells from PBMCs or use a purified NK cell line.
-
Co-culture: Co-culture the 51Cr-labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in the presence of either this compound (e.g., 100 µg/mL) or CpG ODN (e.g., 1 µM).
-
Incubation: Incubate the mixture for 4 hours at 37°C.
-
Measurement of 51Cr Release: Centrifuge the plate and measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[17][18]
Protocol 3: B Cell Proliferation Assay
Methodology:
-
B Cell Isolation: Isolate B cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Labeling (Optional): Label B cells with a proliferation tracking dye like CFSE.
-
Cell Culture and Stimulation: Culture the B cells in a 96-well plate and stimulate with this compound or CpG ODN at various concentrations. For CpG ODN, co-stimulation with anti-IgM or IL-2 may be required for optimal proliferation.[1][12]
-
Incubation: Incubate for 4-6 days.
-
Assessment of Proliferation:
-
Thymidine Incorporation: Add [3H]-thymidine for the last 18 hours of culture and measure its incorporation into DNA as a measure of proliferation.
-
Flow Cytometry: If using a tracking dye, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.
-
Protocol 4: In Vitro Antiviral Assay (Virus Yield Reduction Assay)
Methodology:
-
Cell Culture: Seed a monolayer of susceptible cells (e.g., A549 for adenovirus) in a 96-well plate.[19][20]
-
Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). After an adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound or CpG ODN.
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells.
-
Virus Titer Determination: Collect the supernatant and determine the virus titer using a standard method such as a TCID50 (50% tissue culture infective dose) assay or plaque assay.
-
Analysis: Compare the virus titers in the treated wells to the untreated control to determine the extent of viral inhibition.
Discussion and Conclusion
This compound and CpG oligodeoxynucleotides represent two distinct approaches to immune modulation. This compound appears to act as a broad-spectrum immunopotentiator, enhancing the function of key cellular players like T cells and NK cells, with a proposed secondary effect on viral replication. Its mechanism is not receptor-specific in the way that CpG ODNs are.
CpG ODNs, on the other hand, are highly specific agonists for TLR9, a key receptor of the innate immune system. This targeted activation leads to a potent and predictable cascade of immune events, making them particularly attractive as vaccine adjuvants and in cancer immunotherapy where a strong Th1 response is desirable.
The choice between these two agents would depend heavily on the desired therapeutic outcome. For a general enhancement of a suppressed cell-mediated immune response in the context of a viral infection, this compound may be considered.[2][21] For applications requiring a potent, Th1-polarizing adjuvant effect, such as in vaccines or cancer therapies, CpG ODNs are a well-characterized option.[4]
It is important to reiterate that the absence of direct comparative studies makes a definitive statement on the relative potency of these two agents impossible. The experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons, which would be invaluable to the field of immunology and drug development. Future research should focus on these direct comparative studies to better delineate the specific advantages and applications of each of these important immunomodulators.
References
- 1. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 13. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Stimulation of Peripheral Blood Mononuclear Cells with CpG ODN2006 and α-IgM Antibodies Leads to Strong Immune Responses in Monocytes Independent of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different CpG oligodeoxynucleotide classes for their capability to stimulate human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of adenovirus multiplication by inosine pranobex and interferon α in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Effectiveness of inosine pranobex in the treatment and prevention of infectious diseases (system review) | Babachenko | Journal Infectology [journal.niidi.ru]
Assessing the Synergistic Effects of Dimepranol Acedoben with Other Compounds: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimepranol acedoben, also known as inosine pranobex, is a synthetic immunomodulatory agent with antiviral properties.[1][2] Its mechanism of action involves the potentiation of the host's immune response, primarily by enhancing the function of T-lymphocytes and Natural Killer (NK) cells, and modulating cytokine production.[1][3][4][5] This guide provides a comparative analysis of the synergistic effects of this compound when used in combination with other therapeutic compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development.
Data Presentation: Comparative Efficacy Tables
The following tables summarize the quantitative data from clinical and in vitro studies assessing the synergistic or comparative effects of this compound in combination with other agents.
Table 1: In Vitro Synergy of Inosine Pranobex and Interferon-α (IFN-α) against Adenoviruses
| Virus Type | Treatment | IC50 (µg/mL) | Combination Index (CI) | Outcome |
| HAdV-2 | Inosine Pranobex alone | 1965.4 | - | Baseline |
| HAdV-2 | Inosine Pranobex + IFN-α (1000 IU/mL) | 963.2 | 0.80 | Synergistic Effect |
| HAdV-5 | Inosine Pranobex alone | 1467.8 | - | Baseline |
| HAdV-5 | Inosine Pranobex + IFN-α (1000 IU/mL) | 694.8 | 0.73 | Synergistic Effect |
Data sourced from Majewska et al. (2015).[6][7]
Table 2: Efficacy of Inosine Pranobex in Combination with Conventional Therapies for Genital Warts
| Treatment Group | Success/Cure Rate | Relapse Rate |
| Conventional Therapy Alone | 41% | 32% |
| Inosine Pranobex + Conventional Therapy | 94% | 7% |
*Conventional therapies primarily included podophyllin, trichloroacetic acid, or other destructive methods.[8][9][10][11]
Table 3: Comparative Efficacy of Inosine Pranobex and Acyclovir for Recurrent Herpes Genitalis (RHG)
| Treatment Group | Recurrence Rate at 3-Month Follow-up |
| Acyclovir | 47.62% |
| Inosine Pranobex | 26.56% |
Statistically significant difference (P = 0.015) in favor of Inosine Pranobex for short-term recurrence rate.[4][12]
Table 4: Combination Therapy with Methisoprinol (Inosine Pranobex) and Other Agents
| Combination | Indication | Key Finding | Data Availability |
| Methisoprinol + Griseofulvin | Herpes Zoster | Significantly more effective in reducing pain than methisoprinol alone. | Specific pain scores not available in the abstract.[1][13] |
| Methisoprinol + Prednisolone | Immunomodulation (in vitro) | More marked inhibition of mixed lymphocyte cultures compared to corticosteroids alone. | Specific quantitative inhibition data not available in the abstract.[12][14] |
| Inosine Pranobex + Ribavirin | HIV Infection | Well-tolerated but led to lymphopenia and did not exhibit HIV-suppressive or immunorestorative effects. | Qualitative description of outcomes.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.
In Vitro Synergy Assessment of Inosine Pranobex and IFN-α against Adenoviruses
-
Cell Line: A549 cell line.
-
Viruses: Human adenovirus type 2 (HAdV-2) and Human adenovirus type 5 (HAdV-5).
-
Drug Concentrations:
-
Inosine Pranobex: Non-toxic concentrations ranging from 50-800 µg/mL.
-
IFN-α: 1000 IU/mL.
-
-
Methodology:
-
A549 cells were propagated in appropriate culture medium.
-
Cells were infected with HAdV-2 or HAdV-5.
-
Post-infection, cells were treated with Inosine Pranobex alone, IFN-α alone, or a combination of both.
-
A yield reduction assay (YRA) was performed to determine the reduction in viral titer.
-
The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.
-
The synergistic effect was quantified by calculating the Combination Index (CI), where a CI < 1 indicates synergy.[6][7]
-
Clinical Trial Protocol for Inosine Pranobex and Conventional Therapy in Genital Warts
-
Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled study.
-
Patient Population: 55 patients with a history of genital warts for at least one year.
-
Treatment Arms:
-
Inosine Pranobex Group: Inosine pranobex (1 g three times daily) for four weeks plus conventional treatment (primarily podophyllin or trichloroacetic acid).
-
Placebo Group: Placebo for four weeks plus conventional treatment.
-
-
Outcome Measures:
-
Clinical response (improvement, cure, relapse, failure).
-
Number of warts and extent of lesions.
-
-
Statistical Analysis: Comparison of clinical response and other variables between the two groups.[13]
Clinical Trial Protocol for Comparative Efficacy of Inosine Pranobex and Acyclovir in Recurrent Herpes
-
Study Design: Multicenter, double-blind, double-dummy, randomized, controlled, parallel-group trial.
-
Patient Population: 144 patients with recurrent herpes labialis (RHL) and 144 patients with recurrent herpes genitalis (RHG).
-
Treatment Arms:
-
Inosine Pranobex Group: Active inosine pranobex (1 g four times daily) and acyclovir placebo.
-
Acyclovir Group: Active acyclovir (200 mg five times daily) and inosine pranobex placebo.
-
-
Outcome Measures:
-
Total symptom score (TSS) at specified days of treatment.
-
Efficacy rates.
-
Short-term clinical recurrence rate at 3-month follow-up.
-
-
Safety Monitoring: Incidence of adverse events, such as hyperuricemia.[4][12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental designs.
Caption: Mechanism of Action of this compound on T-cells and NK cells.
Caption: Experimental workflow for in vitro synergy assessment.
References
- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. app.achievable.me [app.achievable.me]
- 10. Controlling NK Cell Responses: Integration of Signals for Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
- 12. Methisoprinol and corticosteroids: immunopharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Griseofulvin-methisoprinol combination in the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Concentration-dependent effects of prednisolone on lymphocyte subsets and mixed lymphocyte culture in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Dimepranol Acedoben's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory and antiviral agent Dimepranol acedoben with other key immunomodulators: Imiquimod, Interferons, and Levamisole. The information presented is supported by experimental data to facilitate a clear understanding of their respective mechanisms of action.
Overview of Mechanisms of Action
This compound, also known as Inosine pranobex or Methisoprinol, is a synthetic compound with a pleiotropic mechanism of action, exhibiting both immunomodulatory and antiviral properties.[1] Its primary effect is believed to be the enhancement of the host's immune response rather than direct action against viruses.[1] This is in contrast to agents like Interferons, which have a more direct antiviral effect, and Imiquimod, which potently activates innate immune cells through Toll-like receptor (TLR) signaling. Levamisole, on the other hand, has a more complex and sometimes contradictory immunomodulatory profile.
The following sections will delve into the comparative effects of these agents on key immunological parameters, supported by quantitative data from various in vitro and in vivo studies.
Comparative Analysis of Immunomodulatory Effects
Cytokine Production
The modulation of cytokine production is a hallmark of immunomodulatory drugs. The following table summarizes the effects of this compound and its comparators on the production of key cytokines.
| Cytokine | This compound (Inosine pranobex) | Imiquimod | Interferon-α | Levamisole |
| Pro-inflammatory | ||||
| IFN-γ | ↑[2][3] | ↑ (indirectly) | ↑ | ↑ (Th1 response)[4] |
| TNF-α | ↑[3] | ↑[5] | ↑ (indirectly) | ↓[6] |
| IL-1β | ↑ | ↑[7] | - | ↑ (in some conditions)[8] |
| IL-2 | ↑[9] | - | - | ↓[6] |
| IL-6 | - | ↑[10] | - | ↓[6] |
| IL-12 | - | ↑[10][11] | - | - |
| Anti-inflammatory | ||||
| IL-4 | ↓ | ↑[12] | - | ↑[6] |
| IL-10 | ↓[3] | ↑[7] | - | ↑ (in some conditions)[8] |
Note: "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates no significant effect or data not available in the reviewed literature. The effects can be cell-type and stimulus-dependent.
Lymphocyte Proliferation
The ability to stimulate the proliferation of lymphocytes is a key measure of an immunomodulator's activity.
| Drug | Effect on T-cell Proliferation | Notes |
| This compound | Enhances mitogen-induced proliferation[13] | Primarily acts on already activated lymphocytes. |
| Imiquimod | Indirectly enhances via DC activation | Promotes a Th1-type response which supports T-cell proliferation. |
| Interferon-α | Inhibits or has no effect on activated T-cells[14][15][16] | Can stimulate proliferation of B-CLL cells.[17] |
| Levamisole | Suppresses proliferation at high concentrations, may enhance at low concentrations[12][18][19][20][21] | Effect is dependent on the stimulant and cell population.[21] |
Natural Killer (NK) Cell Cytotoxicity
NK cells are crucial for the early control of viral infections and tumors. Their activity is a key target for immunomodulators.
| Drug | Effect on NK Cell Cytotoxicity |
| This compound | Enhances[1] |
| Imiquimod | Activates NK cells[22] |
| Interferon-α | Enhances[23][24][25] |
| Levamisole | Data not consistently available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to assess them, the following diagrams are provided.
Signaling Pathways
Caption: Proposed signaling pathway for this compound.
References
- 1. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medycynawet.edu.pl [medycynawet.edu.pl]
- 9. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Topical TLR7 agonist imiquimod can induce immune-mediated rejection of skin metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Effect of interferon on cell proliferation and generation of cytotoxic potential in mixed autologous and allogeneic lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. IFN-alpha stimulates proliferation and cytokine secretion of CD40-stimulated B cell chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of levamisole on the proliferation of thymic lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. immune-system-research.com [immune-system-research.com]
- 23. Effects of interferon on natural killer (NK) cells assessed by fluorescent probes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interferon Alpha Enhances NK Cell Function and the Suppressive Capacity of HIV-Specific CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dimepranol Acedoben
For laboratory professionals engaged in drug development and research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dimepranol acedoben, also known as Inosine pranobex or Isoprinosine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In the event of a spill, the material should be absorbed with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] The contaminated surfaces and equipment should then be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through incineration by a licensed waste disposal service. Adherence to local, state, and federal regulations is mandatory throughout the disposal process.[1][2]
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and local regulatory authorities to ensure compliance with all applicable guidelines for chemical waste disposal.[2]
-
Prepare for Disposal:
-
For solid this compound, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[2]
-
For solutions, absorb the liquid with an inert, non-combustible material.
-
-
Packaging for Disposal:
-
Place the contained solid or absorbed material into a designated and properly labeled chemical waste container.
-
Ensure the container is tightly closed and stored in a well-ventilated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Incineration:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This process must be carried out by a licensed and qualified waste disposal contractor.
-
-
Contaminated Materials:
-
All contaminated packaging, PPE, and cleaning materials should be collected and disposed of as chemical waste in accordance with the same regulations.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C14H22N2O4 | [3] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Dimepranol Acedoben
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Dimepranol acedoben, also known as Inosine pranobex or Isoprinosine. The following procedural guidance, operational plans, and disposal protocols are designed to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, adherence to standard safety protocols is essential. Although the substance is not classified as hazardous under the Globally Harmonized System (GHS), proper protective measures should always be observed to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Specification/Notes |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect from potential splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are recommended. |
| Respiratory Protection | Dust respirator | Recommended when handling the powder form to avoid inhalation.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Foot Protection | Closed-toe shoes | Essential for protecting feet from spills and falling objects. |
Handling and Storage
This compound is a white to cream-colored crystalline powder that is freely soluble in water.[3][4] Standard laboratory practices should be followed for handling and storage to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Use in a well-ventilated area.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and cool place.
Spill and First Aid Procedures
In the event of a spill or exposure, the following procedures should be followed.
Spill Cleanup:
-
Avoid dust formation.
-
Wear appropriate personal protective equipment.
-
Carefully sweep or scoop up the spilled material.
-
Place the material into a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
First Aid:
-
After eye contact: Rinse opened eye for several minutes under running water.[1]
-
After skin contact: Generally, the product does not irritate the skin.[1] Wash off with soap and plenty of water.
-
After inhalation: Supply fresh air. If symptoms persist, consult a doctor.[1]
-
After swallowing: Rinse mouth with water. If symptoms persist, consult a doctor.[1]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination. The following steps outline the recommended disposal procedure.
-
Collection: Collect waste material in a suitable, closed container labeled for chemical waste.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be avoided.[5]
Visualizing Laboratory Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
